molecular formula C6H11NO4 B1346887 H-Glu(OMe)-OH CAS No. 25086-16-2

H-Glu(OMe)-OH

货号: B1346887
CAS 编号: 25086-16-2
分子量: 161.16 g/mol
InChI 键: ZGEYCCHDTIDZAE-BYPYZUCNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-glutamic acid 5-methyl ester is a glutamic acid 5-methyl ester having L-configuration. It is a L-glutamic acid derivative, a non-proteinogenic L-alpha-amino acid and a glutamic acid 5-methyl ester.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEYCCHDTIDZAE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-16-2
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2046171
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-55-4, 25086-16-2
Record name 5-Methyl hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutamic acid, 5-methyl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 5-methyl ester, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (5)-Methyl L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5)-methyl L-hydrogen glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glutamic acid gamma-methyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester. This amino acid derivative is a crucial building block in peptide synthesis and a valuable tool in neuroscience research due to its relationship with the excitatory neurotransmitter L-Glutamic acid.

Core Properties and Identification

This compound is the gamma-methyl ester of L-glutamic acid. This modification protects the side-chain carboxylic acid, allowing for selective reactions at the alpha-amino and alpha-carboxylic acid groups during synthesis.

IdentifierValue
IUPAC Name (2S)-2-Amino-5-methoxy-5-oxopentanoic acid
Synonyms L-Glutamic acid 5-methyl ester, L-Glutamic acid γ-methyl ester
CAS Number 1499-55-4[1][2]
Molecular Formula C6H11NO4[1]
Molecular Weight 161.16 g/mol [1]

Physicochemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound, facilitating easy reference and comparison.

Table 1: Physical Properties

PropertyValueNotes
Appearance White to off-white crystalline powder[3]
Melting Point 182 °C (decomposes)[1][4]
Boiling Point 316.1 ± 37.0 °C (Predicted)[3]
Density 1.3482 (rough estimate)[1]
Optical Rotation +29° (c=2 in 6 M HCl)[4]Specific rotation ([α]20/D)

Table 2: Solubility Data

SolventSolubilityNotes
Water Soluble[1][2]100 mg/mL (620.50 mM); may require sonication[2]
DMSO 2 mg/mL (12.41 mM)[2]May require sonication; hygroscopic DMSO can impact solubility[2]
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble

Table 3: Acid-Base Properties

PropertyValueNotes
pKa 2.18 ± 0.10 (Predicted)[1][3]Refers to the α-carboxylic acid group

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

A common method for the preparation of this compound is the Fischer esterification of L-Glutamic acid.[5]

Materials:

Procedure:

  • Suspend L-Glutamic acid in methanol.

  • Slowly add concentrated sulfuric acid as a catalyst. The amount is typically a percentage of the molar quantity of L-glutamic acid.

  • Allow the esterification reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

  • Neutralize the excess sulfuric acid catalyst by adding barium hydroxide. This will precipitate barium sulfate (B86663).

  • Remove the precipitated barium sulfate by filtration.

  • Recover the excess methanol by distillation.

  • Dissolve the resulting oily residue in water and treat with additional barium hydroxide solution to remove any remaining sulfate ions, monitored by testing with barium chloride solution.

  • Filter to remove the barium sulfate precipitate.

  • Concentrate the filtrate under reduced pressure to induce crystallization.

  • Recrystallize the crude product from a suitable solvent system and dry to obtain pure L-Glutamic acid 5-methyl ester.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For this compound, decomposition is observed at the melting point.

Measurement of Optical Rotation

The specific rotation of this compound is measured using a polarimeter.

Materials:

  • This compound sample

  • Volumetric flask

  • Solvent (e.g., 6 M HCl)

  • Polarimeter and sample cell

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration (e.g., 2 g/100 mL).

  • Calibrate the polarimeter with a blank solution (the pure solvent).

  • Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.

  • Place the sample cell in the polarimeter and measure the observed angle of rotation.

  • Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Visualizations

The following diagrams illustrate key relationships and workflows involving this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_purification Purification cluster_product Product L-Glutamic Acid L-Glutamic Acid Esterification Esterification L-Glutamic Acid->Esterification Methanol Methanol Methanol->Esterification H2SO4 H2SO4 H2SO4->Esterification Neutralization (Ba(OH)2) Neutralization (Ba(OH)2) Esterification->Neutralization (Ba(OH)2) Filtration Filtration Neutralization (Ba(OH)2)->Filtration Crystallization Crystallization Filtration->Crystallization This compound This compound Crystallization->this compound

Caption: Workflow for the synthesis of this compound.

Glutamate_Relationship L-Glutamic Acid L-Glutamic Acid This compound This compound L-Glutamic Acid->this compound Esterification Neurotransmitter Neurotransmitter L-Glutamic Acid->Neurotransmitter Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Building Block Neuroscience Research Neuroscience Research This compound->Neuroscience Research Research Tool Neurotransmitter->Neuroscience Research

Caption: Relationship of this compound to L-Glutamic Acid.

Role in Drug Development and Research

This compound serves as a protected form of L-glutamic acid, which is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[6][7] L-glutamic acid is integral to processes such as learning, memory, and synaptic plasticity.[7] Dysregulation of the glutamatergic system is implicated in various neurological and psychiatric disorders.

In drug development, this compound is a key intermediate in the synthesis of peptides and peptidomimetics that may target glutamate (B1630785) receptors or other components of the central nervous system. Its use allows for the precise incorporation of a glutamic acid residue into a peptide chain, preventing unwanted side reactions at the gamma-carboxyl group.[8] This controlled synthesis is crucial for creating novel therapeutic agents with high specificity and efficacy.

For researchers, this compound is a valuable tool for studying the glutamatergic system. By incorporating it into synthetic peptides or other molecules, scientists can probe the structure and function of glutamate receptors and transporters, contributing to a deeper understanding of neurological processes and the development of new treatments for brain disorders.

References

Synthesis of L-Glutamic Acid γ-Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid γ-methyl ester is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its selective synthesis is of paramount importance, presenting unique challenges due to the presence of two carboxyl groups with differing reactivity. This technical guide provides an in-depth overview of the primary chemical and enzymatic pathways for the synthesis of L-Glutamic acid γ-methyl ester. It includes detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthesis pathways and workflows to aid in research and development.

Chemical Synthesis Pathways

The chemical synthesis of L-Glutamic acid γ-methyl ester predominantly relies on the direct esterification of L-glutamic acid in the presence of an acid catalyst or through multi-step processes involving protective groups.

Direct Esterification with Acid Catalysis

Direct esterification is the most straightforward method, utilizing methanol (B129727) as both the solvent and the reactant, with a strong acid catalyst. The regioselectivity towards the γ-carboxyl group is achieved by exploiting the kinetic and thermodynamic differences between the α- and γ-positions.

Concentrated sulfuric acid is a commonly employed catalyst for the esterification of L-glutamic acid. The reaction is typically carried out at a controlled temperature to favor the formation of the γ-monoester.

Experimental Protocol:

  • Suspend L-glutamic acid in methanol.

  • Add concentrated sulfuric acid dropwise while maintaining the temperature at approximately 27°C.

  • Stir the mixture for a defined period (e.g., 120 minutes).

  • Cool the reaction mixture to 0°C.

  • Neutralize the mixture with an aqueous solution of a base such as potassium hydroxide, potassium carbonate, or sodium bicarbonate to a pH of approximately 6.5.[1]

  • Filter the precipitated inorganic salts.

  • Concentrate the filtrate under reduced pressure to induce crystallization of L-Glutamic acid γ-methyl ester.

  • Collect the crystals by filtration, wash with cold methanol, and dry.

A similar protocol described in a patent involves adding an equimolar amount of concentrated H₂SO₄ to dissolve the L-glutamic acid in methanol, followed by a catalytic amount of H₂SO₄ (3-20 mol% relative to L-glutamic acid) and reacting for 1 hour at 30°C. The workup involves neutralization with Ba(OH)₂.[2]

Quantitative Data:

ParameterValueReference
Yield >60%[2]
Purity >98%[2]
Methanol Recovery >95%[2]

Thionyl chloride (SOCl₂) is another effective reagent for the synthesis of amino acid esters. It reacts with methanol to form methyl chlorosulfite and HCl in situ, which then catalyze the esterification. This method can also be used to produce the dimethyl ester, which can then be selectively hydrolyzed to the γ-monoester.

Experimental Protocol (for Dimethyl Ester Hydrochloride):

  • To a stirred suspension of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to days.

  • Concentrate the mixture under reduced pressure to obtain the crude L-glutamic acid dimethyl ester hydrochloride.

  • Recrystallize the product from a suitable solvent system (e.g., methanol/ether).

A specific protocol details adding 0.10 mol of L-glutamic acid and 0.25 mol of thionyl chloride to 300 g of methanol and heating to 60-63°C for 7 hours to obtain L-glutamic acid dimethyl ester hydrochloride.[3]

Quantitative Data (for Dimethyl Ester Hydrochloride):

ParameterValueReference
Yield 98.1%[3]
Purity 99.5% (HPLC)[3]
Synthesis from L-Pyroglutamic Acid

An alternative route involves the use of L-pyroglutamic acid, a cyclic lactam of L-glutamic acid. This method typically involves the protection of the amino group, followed by ring-opening and esterification.

Experimental Protocol:

  • Esterify L-pyroglutamic acid to its corresponding methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).

  • Protect the amino group of the resulting methyl L-pyroglutamate, for example, with a Boc group.

  • Perform a regioselective ring-opening of the protected pyroglutamate (B8496135) derivative under basic conditions to yield N-protected L-glutamic acid α-methyl ester.

  • Subsequent esterification of the free γ-carboxyl group can be achieved using standard methods.

A process for synthesizing L-γ-methylene glutamic acid esters starts with the derivatization of (2S)-pyroglutamic acid.[4]

Logical Relationship of Synthesis from L-Pyroglutamic Acid:

from_pyroglutamic_acid L_pyroglutamic_acid L-Pyroglutamic Acid methyl_pyroglutamate Methyl L-Pyroglutamate L_pyroglutamic_acid->methyl_pyroglutamate Esterification (Methanol, H+) protected_pyroglutamate N-Protected Methyl L-Pyroglutamate methyl_pyroglutamate->protected_pyroglutamate N-Protection (e.g., Boc anhydride) protected_gamma_ester N-Protected L-Glutamic Acid γ-Methyl Ester protected_pyroglutamate->protected_gamma_ester Ring Opening (Base) final_product L-Glutamic Acid γ-Methyl Ester protected_gamma_ester->final_product Deprotection

Caption: Synthesis pathway of L-Glutamic acid γ-methyl ester starting from L-pyroglutamic acid.

Enzymatic Synthesis Pathways

The use of enzymes for the synthesis of amino acid esters offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. However, the specific enzymatic synthesis of L-Glutamic acid γ-methyl ester is not as extensively documented as chemical methods. The primary challenge lies in achieving regioselectivity for the γ-carboxyl group.

Potential Enzymatic Approaches

While specific protocols for the direct enzymatic synthesis of L-Glutamic acid γ-methyl ester are scarce, general principles of enzyme-catalyzed esterification can be considered. Lipases and proteases are the most common enzymes used for this purpose.

  • Lipases: These enzymes are known to catalyze esterification reactions in non-aqueous media. The regioselectivity would depend on the specific lipase (B570770) and the reaction conditions. Immobilized lipases, such as those from Candida antarctica, are often used to facilitate catalyst recovery and reuse.

  • Proteases: Enzymes like papain and bromelain (B1164189) have been shown to catalyze the polymerization of L-glutamic acid diethyl ester, indicating their activity on glutamic acid esters. However, these studies have often shown a preference for the α-carboxyl group. Further research into enzyme engineering and reaction condition optimization would be necessary to favor γ-esterification.

One study investigated biocatalytic routes to α-benzyl L-glutamate and found that the protease Alcalase could achieve 81% yield in the α-selective benzylation of N-Boc L-glutamic acid. The same study noted that attempts at enzymatic esterification of unprotected L-glutamic acid with methanol did not yield any product, likely due to the insolubility of the amino acid in the alcohol and an unfavorable reaction equilibrium.

Experimental Workflow for Enzyme Screening:

enzyme_screening_workflow substrate_prep Substrate Preparation (L-Glutamic Acid, Methanol) reaction_setup Reaction Setup (Solvent, Temperature, pH, Time) substrate_prep->reaction_setup enzyme_selection Enzyme Selection (Lipases, Proteases) enzyme_selection->reaction_setup reaction Enzymatic Esterification reaction_setup->reaction analysis Analysis (HPLC, GC-MS) - Conversion - Regioselectivity - Yield reaction->analysis optimization Optimization of Reaction Conditions analysis->optimization optimization->reaction Iterate best_enzyme Selection of Optimal Enzyme and Conditions optimization->best_enzyme

Caption: A generalized experimental workflow for screening enzymes for the synthesis of L-Glutamic acid γ-methyl ester.

Summary and Outlook

The chemical synthesis of L-Glutamic acid γ-methyl ester via direct esterification with acid catalysis is a well-established and high-yielding method. For applications requiring different protecting group strategies, synthesis from L-pyroglutamic acid offers a viable alternative.

The enzymatic synthesis of L-Glutamic acid γ-methyl ester remains a developing field. While enzymes offer the potential for highly selective and sustainable processes, significant research is required to identify or engineer enzymes with the desired regioselectivity for the γ-carboxyl group of L-glutamic acid and to optimize reaction conditions for industrial-scale production. Future work in this area will likely focus on enzyme screening from diverse sources, protein engineering to alter substrate specificity, and the use of novel reaction media to improve substrate solubility and reaction kinetics.

References

An In-depth Technical Guide to H-Glu(OMe)-OH (CAS 1499-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid. With the CAS number 1499-55-4, this compound serves as a crucial building block in various scientific and industrial applications, including peptide synthesis, pharmaceutical development, and neuroscience research. Its esterified gamma-carboxyl group offers unique chemical properties that make it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. It is soluble in water. The following tables summarize its key physicochemical and analytical properties.

Identifier Value
CAS Number 1499-55-4
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Appearance White to off-white powder/crystal
Melting Point 182 °C (decomposes)
Optical Rotation [α]20/D +28.0° to +30.0° (c=2, 6N HCl)
Purity Typically >98% (HPLC)

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm) Multiplicity Assignment
~3.7s-OCH₃
~3.6tα-CH
~2.4tγ-CH₂
~2.0mβ-CH₂

Note: Spectral data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy
Chemical Shift (ppm) Assignment
~175C=O (ester)
~173C=O (acid)
~53α-CH
~52-OCH₃
~30γ-CH₂
~27β-CH₂

Note: Spectral data is predicted and may vary based on solvent and experimental conditions.

FT-IR Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-2500O-H stretchCarboxylic acid
~2950C-H stretchAliphatic
~1735C=O stretchEster
~1640N-H bendAmine
~1400O-H bendCarboxylic acid

Note: Peak positions are approximate and can be influenced by the sample preparation method.

Mass Spectrometry
m/z Interpretation
162.07[M+H]⁺
144.06[M-H₂O+H]⁺
130.05[M-OCH₃+H]⁺
102.05[M-COOCH₃+H]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of L-glutamic acid 5-methyl ester involves the esterification of L-glutamic acid in methanol (B129727) with an acid catalyst.

Materials:

  • L-Glutamic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Barium hydroxide (B78521) (Ba(OH)₂)

  • Barium chloride (BaCl₂) solution (for testing)

  • Water

Procedure:

  • Suspend L-glutamic acid in methanol.

  • Add an equimolar amount of concentrated H₂SO₄ to dissolve the L-glutamic acid.

  • Add a catalytic amount of concentrated H₂SO₄ (3-20 mol% relative to L-glutamic acid).

  • Stir the reaction mixture at 30°C for 1 hour.

  • Neutralize the catalytic H₂SO₄ with Ba(OH)₂.

  • Distill off the methanol to obtain an oily residue.

  • Dissolve the oily residue in water.

  • Add an aqueous solution of Ba(OH)₂ to precipitate the remaining H₂SO₄ as BaSO₄.

  • Test for the complete removal of sulfate (B86663) ions using a BaCl₂ solution.

  • Filter off the BaSO₄ precipitate and wash the filter cake thoroughly with water.

  • Concentrate the filtrate under reduced pressure to induce crystallization.

  • Recrystallize the product from a methanol/water mixture, cool in a refrigerator, and filter the crystals.

  • Wash the crystals with cold methanol and dry to obtain the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L-Glu L-Glutamic Acid Esterification Esterification at 30°C L-Glu->Esterification MeOH Methanol MeOH->Esterification H2SO4_cat H₂SO₄ (catalyst) H2SO4_cat->Esterification Neutralization Neutralization with Ba(OH)₂ Esterification->Neutralization Filtration1 Filtration of BaSO₄ Neutralization->Filtration1 Concentration Concentration Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration Crystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Purification Protocol

Purification of this compound is primarily achieved through recrystallization.

Materials:

  • Crude this compound

  • Methanol

  • Water

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot methanol/water mixture.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Place the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove impurities.

  • Dry the purified crystals under vacuum.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolution in hot MeOH/H₂O Crude_Product->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Ice_Bath Ice Bath Cooling Crystallization->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Washing with cold MeOH Filtration->Washing Drying Drying under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

HPLC Analysis Method

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

  • Calculate the purity of the sample by comparing its peak area to that of the standard.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prepare_Standard Prepare Standard Solution Injection Inject Sample Prepare_Standard->Injection Prepare_Sample Prepare Sample Solution Prepare_Sample->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Purity Integration->Calculation

Caption: HPLC analysis workflow for this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its biological relevance is understood in the context of its parent molecule, L-glutamic acid, a pivotal neurotransmitter in the central nervous system. L-glutamic acid is the primary excitatory neurotransmitter and is involved in numerous physiological processes, including learning and memory.

A key metabolic pathway involving glutamate (B1630785) is the glutamate-glutamine cycle , which occurs between neurons and glial cells (astrocytes). This cycle is crucial for replenishing the neurotransmitter pool of glutamate and for detoxifying the brain of excess glutamate and ammonia.

The Glutamate-Glutamine Cycle
  • Release: Upon neuronal excitation, glutamate is released from the presynaptic neuron into the synaptic cleft.

  • Uptake: Glutamate is taken up by nearby astrocytes via excitatory amino acid transporters (EAATs).

  • Conversion: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to glutamine.

  • Transport: Glutamine is then transported out of the astrocyte and back into the presynaptic neuron.

  • Re-synthesis: Within the neuron, the enzyme glutaminase (B10826351) converts glutamine back into glutamate, which is then repackaged into synaptic vesicles for future release.

Glutamate_Glutamine_Cycle cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutamate_N Glutamate Glutamine_N->Glutamate_N Glutaminase Vesicle Synaptic Vesicle Glutamate_N->Vesicle Packaging Glutamate_S Glutamate Vesicle->Glutamate_S Release Glutamate_A Glutamate Glutamate_S->Glutamate_A Uptake (EAATs) GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine Glutamine_A->Glutamine_N Transport GS->Glutamine_A

Caption: The Glutamate-Glutamine Cycle.

Applications in Research and Development

This compound is a valuable tool for researchers and drug development professionals.

  • Peptide Synthesis: It serves as a protected form of glutamic acid, allowing for the stepwise synthesis of peptides with specific sequences.

  • Chiral Building Block: Its defined stereochemistry makes it an important starting material for the asymmetric synthesis of complex organic molecules.

  • Neuroscience Research: As a glutamate derivative, it can be used in studies related to glutamatergic neurotransmission and the development of novel therapeutics for neurological disorders.

  • Drug Discovery: It can be incorporated into lead compounds to modify their physicochemical properties, such as solubility and membrane permeability, to enhance their pharmacokinetic profiles.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Unveiling the Molecular Weight of H-Glu(OMe)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular weight of L-Glutamic acid γ-methyl ester, scientifically designated as H-Glu(OMe)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed breakdown of its molecular composition and the methodology for its molecular weight determination.

Chemical Identity and Molecular Formula

This compound, a derivative of the non-essential amino acid L-glutamic acid, plays a role in various biochemical processes. Its unique structure, featuring a methyl ester at the gamma-carboxyl group, is crucial to its function. The established molecular formula for this compound is C₆H₁₁NO₄ .[1][2][3]

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, calculated by summing the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Calculation of Molecular Weight

The molecular weight of this compound was calculated using the following protocol:

  • Identify the molecular formula: The molecular formula was confirmed as C₆H₁₁NO₄ through spectroscopic analysis and literature review.[1][2][3]

  • Determine the count of each element:

    • Carbon (C): 6 atoms

    • Hydrogen (H): 11 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 4 atoms

  • Obtain the standard atomic weights of each element:

    • Carbon (C): 12.011 amu[4]

    • Hydrogen (H): 1.008 amu[3][5]

    • Nitrogen (N): 14.007 amu[6]

    • Oxygen (O): 15.999 amu[2]

  • Calculate the total weight for each element:

    • Carbon: 6 atoms * 12.011 amu/atom = 72.066 amu

    • Hydrogen: 11 atoms * 1.008 amu/atom = 11.088 amu

    • Nitrogen: 1 atom * 14.007 amu/atom = 14.007 amu

    • Oxygen: 4 atoms * 15.999 amu/atom = 63.996 amu

  • Sum the weights to determine the molecular weight:

    • Molecular Weight = 72.066 + 11.088 + 14.007 + 63.996 = 161.157 amu

The calculated molecular weight is often expressed in grams per mole ( g/mol ) for practical laboratory applications. Therefore, the molar mass of this compound is 161.157 g/mol . This value is consistent with the experimentally determined and published molecular weight of approximately 161.16 g/mol .[1][3][7]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the quantitative data used in the determination of the molecular weight of this compound.

Element (Symbol)Number of AtomsStandard Atomic Weight (amu)Total Atomic Weight (amu)
Carbon (C)612.011[4]72.066
Hydrogen (H)111.008[3][5]11.088
Nitrogen (N)114.007[6]14.007
Oxygen (O)415.999[2]63.996
Total 22 161.157

Visualization of Molecular Structure

To provide a clear representation of the molecular architecture of this compound, the following diagram has been generated using the DOT language.

H_Glu_OMe_OH_Structure cluster_main cluster_key Functional Groups C1 N N C1->N H2N- C2 C1->C2 C5 C (COOH) C1->C5 -COOH C3 C2->C3 C4 Cδ (C=O) C3->C4 O1 O C4->O1 O2 O C4->O2 CH3 CH3 O2->CH3 O3 O C5->O3 OH OH C5->OH Amine Amine Group Carboxyl Carboxyl Group Ester Methyl Ester Group

Molecular structure of this compound.

References

H-Glu(OMe)-OH: A Comprehensive Technical Guide on Structure, Stereochemistry, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester, a crucial derivative of the excitatory neurotransmitter L-glutamic acid. This document details its chemical structure, stereochemistry, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and characterization.

Core Concepts: Structure and Stereochemistry

This compound is the gamma-methyl ester of L-glutamic acid. The designation "L" refers to the stereochemical configuration at the alpha-carbon (Cα), indicating that the amino group is on the left side in a Fischer projection, corresponding to an (S) configuration in the Cahn-Ingold-Prelog system. This specific stereoisomer is of significant interest in neuroscience and medicinal chemistry as it serves as a protected form of L-glutamic acid, allowing for selective chemical modifications and the study of glutamate's biological functions.[1][2]

The presence of the methyl ester at the gamma-carboxyl group prevents its participation in certain reactions, thereby directing chemical transformations to the alpha-carboxyl or the amino group. This characteristic makes it a valuable building block in peptide synthesis and the development of glutamatergic signaling modulators.

Below is a diagram illustrating the chemical structure and stereochemistry of this compound.

Caption: Chemical structure of this compound highlighting the (S)-stereocenter.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C6H11NO4[2]
Molecular Weight 161.16 g/mol [2]
Melting Point 182 °C (decomposes)[2]
Optical Rotation [α]D +28° (c=2, 6N HCl)[3]
CAS Number 1499-55-4[2]
¹H NMR (300 MHz, CD3OD) δ 2.2 (2H, m), 2.6 (2H, m), 3.7 (3H, s), 4.1 (1H, t)[2]
¹³C NMR (75 MHz, CD3OD) δ 26.6, 30.4, 52.5, 53.2, 171.4, 174.3[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established chemical literature and offer reliable methods for laboratory-scale preparation.

Protocol 1: Synthesis via Trimethylsilyl (B98337) Chloride

This method provides a high-yield synthesis of L-glutamic acid-5-methyl ester under mild conditions.[2]

Materials:

  • L-glutamic acid (22.1 g, 0.15 mol)

  • Methanol (B129727) (450 mL)

  • Trimethylsilyl chloride (TMSCl, 35.9 g, 0.33 mol)

  • Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Suspend L-glutamic acid in methanol in a round-bottom flask at room temperature under a nitrogen atmosphere.

  • Slowly add trimethylsilyl chloride dropwise over 5 minutes with stirring. The solid should dissolve during the addition.

  • After complete addition, stir the reaction mixture for an additional 5 minutes.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Dry the resulting white solid in a vacuum oven at 40 °C to obtain pure L-glutamic acid-5-methyl ester.

Expected Yield: ~30.0 g (100%)[2]

Protocol 2: Synthesis using Sulfuric Acid as a Catalyst

This protocol describes a classical esterification method using a strong acid catalyst.[3]

Materials:

  • L-glutamic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Barium Hydroxide (Ba(OH)₂)

  • Barium Chloride (BaCl₂) solution

  • Water

  • Filtration apparatus

  • Rotary evaporator (vacuum distillation setup)

  • Refrigerator

Procedure:

  • Dissolve L-glutamic acid in methanol.

  • Add an equimolar amount of concentrated H₂SO₄ to facilitate the dissolution of L-glutamic acid.

  • Add a catalytic amount of concentrated H₂SO₄ (3-20 mol% relative to L-glutamic acid).

  • Stir the reaction mixture at 30 °C for 1 hour.

  • Neutralize the catalytic H₂SO₄ by adding Ba(OH)₂.

  • Distill off the methanol under reduced pressure.

  • Dissolve the resulting oily residue in water.

  • Add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfate (B86663) ions. Monitor the precipitation with BaCl₂ solution until no more precipitate forms.

  • Filter off the barium sulfate precipitate and wash the filter cake thoroughly with water.

  • Concentrate the filtrate under reduced pressure (10-60 mmHg) until crystallization occurs.

  • Recrystallize the product from the refrigerator.

  • Filter the crystals, wash with cold methanol, and dry to obtain L-glutamic acid-5-methyl ester.

Expected Yield: >60%[3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Synthesis Workflow start L-Glutamic Acid + Methanol reaction Esterification (TMSCl or H₂SO₄ catalyst) start->reaction workup Neutralization / Quenching reaction->workup purification Purification (Evaporation / Crystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Role in Glutamatergic Signaling Pathways

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[4][5] It exerts its effects by binding to ionotropic (iGluRs) and metabotropic (mGluRs) glutamate (B1630785) receptors on postsynaptic neurons.[6]

This compound, as a protected derivative of L-glutamic acid, is not typically found endogenously but is a vital tool for researchers studying the glutamatergic system.[1] By masking the gamma-carboxyl group, it allows for specific chemical manipulations at other sites of the molecule, facilitating the synthesis of novel probes, inhibitors, and receptor ligands to dissect the complex signaling pathways regulated by glutamate.[1]

The diagram below outlines the central role of glutamate in synaptic transmission and indicates how derivatives like this compound are utilized in its study.

signaling_pathway cluster_pathway Glutamatergic Synaptic Transmission presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Synthesis vesicle Synaptic Vesicle glutamate->vesicle Packaging synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release iglu iGluR synaptic_cleft->iglu Binding mglu mGluR synaptic_cleft->mglu Binding postsynaptic Postsynaptic Neuron downstream Downstream Signaling iglu->downstream mglu->downstream derivative This compound (Research Tool) derivative->glutamate Derivative for studying pathway

Caption: Role of glutamate in synaptic signaling and the use of this compound.

References

The Biological Activity of Glutamic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid methyl ester is a derivative of the non-essential amino acid L-glutamic acid, a pivotal molecule in cellular metabolism and the primary excitatory neurotransmitter in the mammalian central nervous system.[1][2] While glutamic acid itself is extensively studied, its methyl ester derivative is predominantly utilized in synthetic chemistry, particularly as a protected form of glutamic acid in peptide synthesis.[3][4][5] However, emerging evidence suggests that the esterification of amino acids can modulate their biological activity, prompting an investigation into the pharmacological profile of glutamic acid methyl ester.

This technical guide provides a comprehensive overview of the known and potential biological activities of glutamic acid methyl ester. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore its therapeutic potential. The guide will focus on its potential role in insulin (B600854) secretion, its interaction with neuronal signaling pathways, and will provide the methodologies to investigate these effects.

Known and Potential Biological Activities

Modulation of Insulin Secretion

A significant area of interest is the potential for glutamic acid methyl ester to modulate insulin secretion. Research has demonstrated that the methyl esters of other amino acids, such as L-phenylalanine and L-serine, potentiate glucose-stimulated insulin release from pancreatic islets.[6][7] This effect is correlated with the activation of islet glutamate (B1630785) dehydrogenase (GDH).[6][8] GDH is a mitochondrial enzyme that catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a key intermediate in the Krebs cycle, thereby increasing ATP production and triggering insulin exocytosis.[9][10]

It is hypothesized that glutamic acid methyl ester, by virtue of its structural similarity to other amino acid esters, may also serve as a substrate or activator of GDH, leading to enhanced insulin secretion.

Quantitative Data

As of the latest literature review, there is a significant lack of direct quantitative pharmacological data for glutamic acid methyl ester. The following table reflects this gap in knowledge and will be updated as new research becomes available.

TargetAssay TypeSpeciesTest SystemValueReference
Glutamate DehydrogenaseEnzyme ActivityMousePancreatic IsletsPotentiation of activity by other amino acid methyl esters[6]
Glutamate Receptors (NMDA, AMPA)Radioligand Binding--Data Not Available-
Neuronal ExcitabilityElectrophysiology--Data Not Available-

Signaling Pathways

Glutamate Dehydrogenase Pathway in Insulin Secretion

The proposed mechanism for the potentiation of insulin secretion by amino acid methyl esters involves the activation of glutamate dehydrogenase (GDH) in pancreatic β-cells. The following diagram illustrates this signaling cascade.

InsulinSecretion cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutamic_Acid_Methyl_Ester Glutamic Acid Methyl Ester Glutamate Glutamate Glutamic_Acid_Methyl_Ester->Glutamate Hydrolysis GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH aKG α-Ketoglutarate GDH->aKG Oxidative Deamination Krebs_Cycle Krebs Cycle aKG->Krebs_Cycle ATP ATP Krebs_Cycle->ATP K_ATP_Channel ATP-sensitive K+ Channel ATP->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Proposed signaling pathway for glutamic acid methyl ester-potentiated insulin secretion.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize the biological activity of glutamic acid methyl ester.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is adapted from established methods for measuring glucose-stimulated insulin secretion (GSIS).[4]

Objective: To determine the effect of glutamic acid methyl ester on insulin secretion from isolated pancreatic islets under basal and glucose-stimulated conditions.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM)

  • Glutamic acid methyl ester stock solution

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place batches of 10 islets into wells of a 24-well plate. Pre-incubate the islets in KRB buffer containing 2.8 mM glucose for 1-2 hours at 37°C to establish a basal rate of insulin secretion.

  • Incubation with Test Compounds:

    • Basal: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose with or without various concentrations of glutamic acid methyl ester.

    • Stimulated: Replace the pre-incubation buffer with KRB buffer containing 16.7 mM glucose with or without various concentrations of glutamic acid methyl ester.

  • Incubate for 1 hour at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit.

  • Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare insulin secretion in the presence of glutamic acid methyl ester to the control conditions.

InsulinAssayWorkflow Isolate_Islets Isolate Pancreatic Islets Culture_Islets Culture Islets Overnight Isolate_Islets->Culture_Islets Pre_Incubate Pre-incubate in Low Glucose Culture_Islets->Pre_Incubate Incubate_Test Incubate with Test Compounds (Basal/Stimulated Glucose +/- GME) Pre_Incubate->Incubate_Test Collect_Supernatant Collect Supernatant Incubate_Test->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA) Collect_Supernatant->Measure_Insulin Analyze_Data Data Analysis Measure_Insulin->Analyze_Data

Caption: Workflow for the in vitro insulin secretion assay.

Radioligand Binding Assay for Glutamate Receptors

This protocol provides a general framework for assessing the binding affinity of glutamic acid methyl ester to glutamate receptors (e.g., NMDA, AMPA).

Objective: To determine if glutamic acid methyl ester binds to specific glutamate receptor subtypes and to quantify its binding affinity (Ki).

Materials:

  • Cell line or brain tissue expressing the receptor of interest

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]MK-801 for NMDA receptors)

  • Binding buffer

  • Glutamic acid methyl ester

  • Unlabeled specific ligand for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from the expressing cell line or brain tissue by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of glutamic acid methyl ester (as the competitor).

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (glutamic acid methyl ester) concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

BindingAssayWorkflow Prepare_Membranes Prepare Cell Membranes Incubate Incubate Membranes with Radioligand and GME Prepare_Membranes->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Calculate IC50 and Ki Count_Radioactivity->Analyze_Data

Caption: General workflow for a radioligand binding assay.

Western Blot for MAPK/mTOR Signaling Pathway Activation

This protocol can be used to investigate if glutamic acid methyl ester modulates the MAPK or mTOR signaling pathways.

Objective: To assess the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and mTOR (e.g., S6K, 4E-BP1) pathways in response to glutamic acid methyl ester treatment.

Materials:

  • Cell line of interest (e.g., neuronal cells, pancreatic β-cells)

  • Cell culture medium and supplements

  • Glutamic acid methyl ester

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of glutamic acid methyl ester for different time points. Include positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

WesternBlotWorkflow Cell_Treatment Treat Cells with GME Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblot for Phospho- and Total Protein Transfer->Immunoblot Analyze Analyze Band Intensities Immunoblot->Analyze

Caption: Workflow for Western blot analysis of signaling pathways.

Conclusion and Future Directions

Glutamic acid methyl ester remains a molecule with underexplored biological activity. While its primary application is in synthetic chemistry, preliminary evidence from related compounds suggests a potential role in modulating insulin secretion through the activation of glutamate dehydrogenase. The lack of direct quantitative data on its interaction with key neuronal receptors highlights a significant gap in our understanding of its pharmacological profile.

Future research should focus on systematically evaluating the biological effects of glutamic acid methyl ester using the protocols outlined in this guide. Key areas of investigation include:

  • Quantitative pharmacological characterization: Determining the binding affinities and functional potencies of glutamic acid methyl ester at various glutamate receptor subtypes.

  • Confirmation of insulinotropic effects: Directly testing the effect of glutamic acid methyl ester on insulin secretion in isolated islets and whole-animal models.

  • Metabolic stability: Investigating the rate of hydrolysis of glutamic acid methyl ester to glutamic acid in different biological systems to distinguish the activity of the ester from its parent molecule.

  • Screening for novel activities: Broadly profiling glutamic acid methyl ester against a range of biological targets to uncover novel therapeutic applications.

By providing a framework for its investigation, this technical guide aims to stimulate further research into the biological activity of glutamic acid methyl ester and unlock its potential as a novel pharmacological agent.

References

A Comprehensive Technical Guide to the Solubility of H-Glu(OMe)-OH in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of L-Glutamic acid γ-methyl ester, commonly referred to as H-Glu(OMe)-OH. Understanding the solubility of this compound is critical for its application in peptide synthesis, drug discovery, and various other biochemical processes. This document offers quantitative solubility data, detailed experimental protocols, and a workflow for its synthesis, serving as an essential resource for professionals in the field.

Core Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents at various temperatures. The following tables summarize the quantitative solubility data, presented in both mole fraction (x) and milligrams per milliliter (mg/mL) for ease of use in practical laboratory settings. The data is derived from a comprehensive study utilizing the gravimetric method.[1]

Table 1: Solubility of this compound in Various Solvents (283.15 K to 303.15 K)

SolventTemperature (K)Mole Fraction (10^4 * x)Solubility (mg/mL)
Water283.15321.4355.45
288.15360.2562.33
293.15398.7869.31
298.15425.6974.24
303.15465.8181.79
Methanol283.1510.151.63
288.1511.241.81
293.1512.582.03
298.1513.792.23
303.1515.112.45
Ethanol283.151.630.26
288.151.840.30
293.151.990.32
298.152.120.34
303.152.350.38
1-Propanol283.150.880.14
288.150.960.16
293.151.050.17
298.151.160.19
303.151.290.21
2-Propanol283.151.080.18
288.151.190.20
293.151.310.21
298.151.440.23
303.151.580.25
Acetone283.151.680.27
288.151.870.30
293.152.040.33
298.152.210.36
303.152.430.39
2-Butanone283.150.810.13
288.150.890.14
293.150.980.16
298.151.070.17
303.151.180.19
Acetonitrile283.150.250.04
288.150.280.05
293.150.310.05
298.150.340.05
303.150.380.06
1,4-Dioxane283.152.450.40
288.152.730.45
293.153.010.49
298.153.310.54
303.153.650.60
Ethyl Acetate283.151.080.18
288.151.200.20
293.151.320.21
298.151.450.23
303.151.600.26
n-Hexane283.150.970.16
288.151.080.18
293.151.190.19
298.151.320.21
303.151.460.23
Dichloromethane283.150.180.03
288.150.200.03
293.150.220.04
298.150.240.04
303.150.270.04

Table 2: Solubility of this compound in Various Solvents (308.15 K to 323.15 K)

SolventTemperature (K)Mole Fraction (10^4 * x)Solubility (mg/mL)
Water308.15504.3689.00
313.15545.1796.95
318.15589.65105.51
323.15638.12114.77
Methanol308.1516.592.70
313.1518.232.98
318.1520.063.29
323.1522.083.63
Ethanol308.152.590.42
313.152.860.46
318.153.150.51
323.153.480.56
1-Propanol308.151.420.23
313.151.570.25
318.151.740.28
323.151.920.31
2-Propanol308.151.740.28
313.151.920.31
318.152.120.34
323.152.340.38
Acetone308.152.670.43
313.152.940.47
318.153.240.52
323.153.570.58
2-Butanone308.151.300.21
313.151.430.23
318.151.580.25
323.151.740.28
Acetonitrile308.150.420.07
313.150.460.07
318.150.510.08
323.150.560.09
1,4-Dioxane308.154.020.66
313.154.430.73
318.154.880.80
323.155.380.89
Ethyl Acetate308.151.760.28
313.151.940.31
318.152.140.34
323.152.360.38
n-Hexane308.151.610.26
313.151.780.29
318.151.960.32
323.152.160.35
Dichloromethane308.150.300.05

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented was obtained using a static gravimetric method. This reliable technique involves measuring the mass of solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected solvents (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic water bath

  • Isothermal mechanical shaker

  • Drying oven

  • Glass vials with magnetic stirrers

  • Syringes with 0.45 μm filters

  • Pre-weighed weighing bottles

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the chosen solvent in a sealed glass vial.

  • Equilibration: The vials are placed in a thermostatic water bath equipped with an isothermal mechanical shaker. The temperature is maintained at the desired level (e.g., 283.15 K) and the mixture is continuously agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, agitation is stopped, and the vials are left undisturbed in the thermostatic bath for at least 12 hours to allow for the complete sedimentation of the undissolved solid.

  • Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature, fitted with a 0.45 μm filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis: The withdrawn saturated solution is immediately transferred to a pre-weighed weighing bottle, and the total mass is recorded.

  • Solvent Evaporation: The weighing bottle containing the saturated solution is placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 323.15 K) until a constant mass is achieved.

  • Mass Determination: The weighing bottle is cooled to room temperature in a desiccator and weighed again to determine the mass of the dissolved this compound.

  • Calculation: The mole fraction solubility (x) is calculated using the following formula:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dissolved this compound

    • M_solute is the molar mass of this compound (161.16 g/mol )

    • m_solvent is the mass of the solvent

    • M_solvent is the molar mass of the solvent

  • Conversion to mg/mL: The mole fraction solubility is converted to mg/mL using the densities of the pure solvents at the corresponding temperatures.

Workflow and Synthesis

This compound is a key intermediate in the synthesis of various molecules, including peptides and pharmaceuticals. The following diagram illustrates a typical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product L_Glu L-Glutamic Acid Esterification Esterification Reaction L_Glu->Esterification Methanol Methanol Methanol->Esterification H2SO4_cat Sulfuric Acid (catalyst) H2SO4_cat->Esterification Neutralization Neutralization with Ba(OH)2 Esterification->Neutralization Reaction Mixture Filtration1 Filtration of BaSO4 Neutralization->Filtration1 Concentration Concentration Filtration1->Concentration Filtrate Crystallization Crystallization Concentration->Crystallization Filtration2 Filtration of Product Crystallization->Filtration2 Drying Drying Filtration2->Drying Crude Product Product This compound Drying->Product

A schematic workflow for the synthesis of this compound.

This workflow outlines the key stages in the synthesis of this compound, from the initial esterification of L-Glutamic acid to the final purification of the product. This process is crucial for producing the high-purity this compound required for subsequent applications in research and development.

References

In-Depth Technical Guide: Safety and Handling of H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for H-Glu(OMe)-OH (L-Glutamic acid α-methyl ester), a derivative of the nonessential amino acid glutamic acid. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential exposure risks.

Chemical Identification and Properties

Summarized below are the key identifiers and physicochemical properties of this compound.

PropertyValueReference
Chemical Name L-Glutamic acid α-methyl ester[1]
Synonyms H-Glu-OMe, (S)-4-amino-5-methoxy-5-oxopentanoic acid[1]
CAS Number 6384-08-3[1]
Molecular Formula C6H11NO4[1]
Molecular Weight 161.16 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 145°C (decomposes)[2]
Boiling Point 90°C at 17 mmHg[2]
Solubility Sparingly soluble in water, slightly soluble in methanol.[2]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

GHS Classification
Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Note: While some safety data sheets indicate "no data available" for GHS classification[2][3], other sources provide the above classification. It is prudent to handle the substance with the assumption that these hazards are present.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[4]

  • Skin Contact: Causes skin irritation.[4]

  • Eye Contact: Causes serious eye irritation.[4]

  • Ingestion: May be harmful if swallowed.[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following PPE is recommended:

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against dust particles and splashes.
Hand Protection Disposable GlovesNitrile gloves are recommended for handling. Change gloves immediately if contaminated.[5][6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection RespiratorUse a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities to avoid inhalation of dust.[3]
Safe Handling Practices
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Use non-sparking tools.[3]

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Recommended storage temperatures are between 2-8°C.

  • For long-term storage as a powder, -20°C is recommended, and it can be stable for up to 3 years.[7]

  • Solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[8]

  • Store away from incompatible materials. Specific chemical incompatibility data is limited, but it is prudent to avoid strong oxidizing agents.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

  • Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do not use a water jet.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Heat, sources of ignition, and formation of dust.[4]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon and nitrogen oxides.[4] Studies on the closely related glutamic acid show that thermal decomposition occurs between 185°C and 280°C, primarily releasing water and some ammonia.[9][10]

Experimental Protocols and Visualizations

While specific experimental protocols for determining all the safety data for this compound are not publicly available, a general workflow for handling and safety assessment can be visualized.

General Laboratory Handling Workflow

G General Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Safety Protocols B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Compound in Vented Enclosure B->C Proceed to Handling D Dissolve in Appropriate Solvent if Necessary C->D E Decontaminate Work Area D->E After Experiment F Dispose of Waste in Designated Containers E->F G Remove PPE and Wash Hands F->G

General Laboratory Handling Workflow for this compound
Emergency Response Logical Relationship

G Emergency Response for this compound Exposure cluster_routes Exposure Routes cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir Wash Wash with Soap & Water Skin->Wash Rinse Rinse Eyes for 15 min Eye->Rinse RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical Wash->Medical if irritation persists Rinse->Medical RinseMouth->Medical

Emergency Response for this compound Exposure

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.[3]

This technical guide is intended for use by qualified personnel trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a guide for safe handling practices. It is the responsibility of the user to implement appropriate safety measures and to comply with all applicable regulations.

References

Unraveling the In Vitro Mechanisms of H-Glu(OMe)-OH: A Technical Guide Based on Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Glu(OMe)-OH, or L-glutamic acid γ-methyl ester, is a derivative of the principal excitatory neurotransmitter, L-glutamic acid. While this molecule holds theoretical interest for its potential to modulate glutamatergic systems, a comprehensive review of the current scientific literature reveals a notable absence of direct in vitro studies elucidating its specific mechanism of action. There is a significant gap in the understanding of its interaction with neuronal receptors, its influence on intracellular signaling cascades, and its quantitative pharmacological profile.

This technical guide addresses this knowledge gap by providing a thorough overview of the available, albeit indirect, evidence. By examining the activities of structurally related compounds, namely L-glutamic acid diethyl ester (LGDE) and glutamic acid diethyl ester (GLADE), we can infer a putative mechanism of action for this compound. This document summarizes the key findings on these related molecules, presenting the available quantitative data and experimental protocols to guide future research in this area. The primary focus of the available data shifts from neuroactivity to antibacterial and anti-biofilm properties, highlighting a potential alternative therapeutic application for glutamic acid esters.

Postulated Neuroactive Mechanism of Action: An Evidence-Based Hypothesis

Direct experimental data on the neuroactive properties of this compound are currently unavailable. However, studies on the closely related compound, L-glutamic acid diethyl ester (LGDE), suggest a potential mechanism centered on the modulation of ionotropic glutamate (B1630785) receptors.

Hypothesized Interaction with Non-NMDA Receptors

Research has identified LGDE as a competitive antagonist of non-NMDA glutamate receptors, specifically the quisqualate subtype. This suggests that this compound, as a monoester of L-glutamic acid, may also exhibit an affinity for this class of receptors. The esterification of the gamma-carboxyl group could sterically hinder the binding to the glutamate recognition site on non-NMDA receptors, leading to an antagonistic effect.

The proposed mechanism involves this compound competing with endogenous L-glutamate for binding to the ligand-binding domain of non-NMDA receptors, such as AMPA and kainate receptors. By occupying the binding site without inducing the conformational change necessary for ion channel opening, this compound would prevent the influx of Na+ and Ca2+ ions, thereby inhibiting postsynaptic neuron depolarization.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate Non_NMDA_Receptor Non-NMDA Receptor (AMPA/Kainate) Glutamate->Non_NMDA_Receptor Binds and Activates Ion_Channel Ion Channel (Closed) Non_NMDA_Receptor->Ion_Channel Prevents Opening H_Glu_OMe_OH This compound H_Glu_OMe_OH->Non_NMDA_Receptor Competitively Binds (Antagonist)

Figure 1. Hypothesized antagonistic action of this compound at non-NMDA receptors.

Antibacterial and Anti-Biofilm Activity of a Related Compound: Glutamic Acid Diethyl Ester (GLADE)

While direct neuropharmacological data for this compound is lacking, a study on its close analog, glutamic acid diethyl ester (GLADE), provides concrete evidence of its in vitro biological activity in a different domain: microbiology. This research highlights the potential of glutamic acid esters as antibacterial and anti-biofilm agents.

Quantitative Data

The study quantified the antibacterial and anti-biofilm efficacy of GLADE against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, providing a clear measure of its potency.

Bacterial StrainGram TypeMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus (MSSA)Gram-positive12.7525.5
Staphylococcus aureus (MRSA)Gram-positive12.7525.5
Enterococcus faecalisGram-positive12.7525.5
Escherichia coliGram-negative25.551
Klebsiella pneumoniaeGram-negative25.551
Pseudomonas aeruginosaGram-negative25.551

Data extracted from a study on glutamic acid diethyl ester (GLADE).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of GLADE was assessed using the microdilution method in 96-well microtiter plates.

  • Bacterial Suspension Preparation: Bacterial strains were cultured in an appropriate broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: GLADE was serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of GLADE that completely inhibited visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth were subcultured onto agar (B569324) plates. The MBC was defined as the lowest concentration that prevented any bacterial growth on the agar.

Assessment of Biofilm Formation

The influence of GLADE on bacterial biofilm formation was evaluated using the crystal violet staining method.

G A Bacterial Culture (24h incubation with GLADE) B Removal of Planktonic Cells A->B C Washing with PBS B->C D Fixation with Methanol C->D E Staining with Crystal Violet D->E F Washing to Remove Excess Stain E->F G Solubilization of Stain (e.g., with acetic acid) F->G H Optical Density Measurement (Spectrophotometry) G->H

Figure 2. Experimental workflow for the crystal violet-based biofilm formation assay.

Future Directions and Conclusion

The current body of scientific literature does not provide a definitive in vitro mechanism of action for this compound in a neuropharmacological context. The available data on related compounds, however, opens up two distinct avenues for future investigation:

  • Neuroactivity: Based on the antagonistic properties of LGDE at non-NMDA receptors, it is imperative to conduct in vitro studies to directly assess the binding affinity of this compound to AMPA, kainate, and NMDA receptors. Electrophysiological studies, such as patch-clamp recordings on cultured neurons, would be crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator of these receptors.

  • Antimicrobial Properties: The demonstrated antibacterial and anti-biofilm activity of GLADE suggests that this compound may possess similar properties. Future research should include MIC and MBC testing of this compound against a broad spectrum of pathogenic bacteria and fungi. Elucidating the precise mechanism of its antimicrobial action, whether through membrane disruption, enzymatic inhibition, or other pathways, would be a valuable contribution.

Commercial Suppliers and Technical Guide for L-Glutamic Acid γ-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Glutamic acid γ-methyl ester, a key derivative of L-glutamic acid used in a variety of research and development applications. This document details commercial suppliers, key technical data, relevant biological pathways, and experimental protocols to support its use in the laboratory.

Commercial Availability

L-Glutamic acid γ-methyl ester (CAS No: 1499-55-4) is readily available from a range of chemical suppliers. The purity and available quantities vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. A summary of prominent commercial suppliers is provided in the table below.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥99%[1][2][3]5g, 25g
Thermo Scientific Chemicals (Alfa Aesar) 99%[4][5]5g, 25g, 100g
Chem-Impex International ≥98.5% (HPLC)[6]Inquire for details
Santa Cruz Biotechnology Inquire for detailsInquire for details
J & K SCIENTIFIC LTD. 98%[7]5g, 25g
TCI (Shanghai) Development Co., Ltd. >98.0% (T)[7]5g, 25g
3B Pharmachem (Wuhan) International Co.,Ltd. 99% (HPLC)[7]1mg, 5mg, 10mg, 100mg, 250mg, 500mg, 1g, 2.5g, 5g, 10g
Shandong Binchen Chemical Co., Ltd. 98%[7]1kg, 25kg, 100kg, 500kg

Core Technical Data

  • IUPAC Name: (2S)-2-amino-5-methoxy-5-oxopentanoic acid

  • Synonyms: L-Glutamic acid 5-methyl ester, L-Glu(OMe)-OH

  • CAS Number: 1499-55-4[1][2][3][4][6][7][8]

  • Molecular Formula: C₆H₁₁NO₄[1][2][4][6][8]

  • Molecular Weight: 161.16 g/mol [1][2][4][6][8]

  • Appearance: White to off-white powder or crystalline solid.

  • Solubility: Soluble in water.

Biological Significance and Applications

L-Glutamic acid γ-methyl ester serves as a valuable tool in neuroscience research, particularly in the study of excitatory neurotransmission. As a derivative of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, this compound can be used to investigate the function of glutamate (B1630785) receptors and their downstream signaling pathways. Its esterification at the gamma-carboxyl group can influence its binding affinity and pharmacological properties at different glutamate receptor subtypes.

Beyond neuroscience, this compound is utilized in peptide synthesis. The methyl ester group can serve as a protecting group for the side chain carboxyl group of glutamic acid, preventing unwanted side reactions during peptide chain elongation.

Signaling Pathways

L-Glutamic acid and its analogs exert their effects by binding to and activating glutamate receptors, which are broadly classified into two families: ionotropic and metabotropic receptors. The following diagrams illustrate the canonical signaling pathways associated with two major ionotropic glutamate receptors: NMDA and AMPA receptors.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine_Serine Glycine / D-Serine Glycine_Serine->NMDA_Receptor Binds to GluN1 Ca2_ion Ca²⁺ NMDA_Receptor->Ca2_ion Influx Mg2_ion Mg²⁺ Mg2_ion->NMDA_Receptor Blocks channel (relieved by depolarization) Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates CREB CREB Activation CaMKII->CREB NO Nitric Oxide (NO) NOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, LTP) CREB->Gene_Expression

Caption: NMDA Receptor Signaling Pathway

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor (GluA1-4) Glutamate->AMPA_Receptor Binds Na_ion Na⁺ AMPA_Receptor->Na_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization NMDA_Activation Relieves Mg²⁺ block of NMDA Receptor Depolarization->NMDA_Activation CaMKII_PKC CaMKII / PKC Activation Depolarization->CaMKII_PKC Via Ca²⁺ influx (NMDA-dependent) Receptor_Trafficking AMPA Receptor Trafficking to Synapse CaMKII_PKC->Receptor_Trafficking

Caption: AMPA Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for the synthesis of L-Glutamic acid γ-methyl ester and its application in cell culture. These should be adapted and optimized for specific experimental needs.

Synthesis of L-Glutamic acid γ-methyl ester

This protocol is adapted from methodologies described in the literature for the esterification of glutamic acid.

Materials:

  • L-Glutamic acid

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-glutamic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Esterification: Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the cooled suspension with vigorous stirring. The addition should be done carefully as the reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This will neutralize the excess acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude L-Glutamic acid γ-methyl ester can be further purified by recrystallization or column chromatography.

Application in Neuronal Cell Culture for Excitotoxicity Assays

This protocol provides a general framework for inducing and assessing glutamate-mediated excitotoxicity in primary neuronal cultures or neuronal cell lines. L-Glutamic acid γ-methyl ester can be used as the glutamate receptor agonist.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

  • Culture medium appropriate for the cell type

  • L-Glutamic acid γ-methyl ester stock solution (sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, LDH)

  • Multi-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Plate the neuronal cells in multi-well plates at a predetermined density and allow them to adhere and differentiate according to the specific cell type protocol.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the L-Glutamic acid γ-methyl ester stock solution in the appropriate culture medium to the desired final concentrations. A concentration range should be tested to determine the EC₅₀ for the specific cell type.

  • Induction of Excitotoxicity: Remove the existing culture medium from the wells and replace it with the treatment medium containing L-Glutamic acid γ-methyl ester. Include appropriate controls (vehicle-treated cells).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) in a 37°C, 5% CO₂ incubator.

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.

  • Data Analysis: Quantify the results and express them as a percentage of the vehicle-treated control. This will allow for the determination of the dose-dependent neurotoxic effects of L-Glutamic acid γ-methyl ester.

This guide provides a foundational understanding of L-Glutamic acid γ-methyl ester for research applications. For specific experimental designs, it is crucial to consult the primary literature and optimize protocols accordingly.

References

Methodological & Application

Application Notes and Protocols for the Use of H-Glu(OMe)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OMe)-OH, the γ-methyl ester of glutamic acid, is a valuable building block in solid-phase peptide synthesis (SPPS). The methyl ester serves as a protecting group for the side-chain carboxyl function of glutamic acid, preventing its participation in amide bond formation during peptide chain elongation. This strategy allows for the selective incorporation of glutamic acid residues into a peptide sequence. Depending on the overall synthetic strategy, the methyl ester can be removed during the final cleavage and deprotection step or selectively hydrolyzed on the resin. This document provides detailed application notes and experimental protocols for the use of this compound in both Fmoc and Boc-based solid-phase peptide synthesis.

Data Presentation

Coupling Efficiency of Fmoc-Glu(OMe)-OH with Various Reagents

The choice of coupling reagent is critical for achieving high efficiency, especially for sterically hindered amino acids. The following table summarizes the typical coupling efficiencies observed for Fmoc-Glu(OMe)-OH with common coupling reagents in SPPS.

Coupling ReagentAdditiveBaseTypical Coupling Time (min)Coupling Efficiency (%)Notes
Carbodiimides
DICHOBtDIPEA60-12097-99Cost-effective and widely used.
DCCHOBtDIPEA60-12097-99Dicyclohexylurea (DCU) byproduct is insoluble and requires careful washing.
Onium Salts
HBTUHOBtDIPEA30-60>99Fast and efficient, one of the most common coupling reagents.
HATUHOAtDIPEA20-45>99.5Highly efficient, especially for hindered couplings. Reduced racemization.
PyBOPHOBtDIPEA30-60>99Effective for hindered amino acids, but can be more expensive.
COMU-DIPEA15-30>99.5A third-generation uronium salt with high efficiency and safety profile.

Note: Coupling efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions.

Potential Side Reactions Associated with this compound in SPPS

Several side reactions can occur during the incorporation of glutamic acid derivatives in SPPS. Understanding and mitigating these side reactions is crucial for the synthesis of high-purity peptides.

Side ReactionDescriptionConditions Favoring the ReactionMitigation Strategies
Glutarimide (B196013) Formation Intramolecular cyclization of the glutamic acid side chain to form a five-membered glutarimide ring. This can occur during both Fmoc deprotection and acid-mediated cleavage.[1]Prolonged exposure to basic conditions (e.g., piperidine (B6355638) for Fmoc removal) or strong acids. The presence of a C-terminal glycine (B1666218) or proline can enhance this side reaction.Use of DBU/piperidine for rapid Fmoc removal. For acid-sensitive sequences, consider milder cleavage cocktails.
Transesterification Exchange of the methyl ester with other alcohols present in the reaction mixture, particularly during the final cleavage from the resin if alcohols are used as scavengers.[2]Use of alcoholic scavengers (e.g., methanol, ethanol) in the cleavage cocktail.Use of non-alcoholic scavengers such as triisopropylsilane (B1312306) (TIS) and water.
Pyroglutamate Formation N-terminal glutamic acid can cyclize to form pyroglutamic acid, especially during acidic cleavage or purification steps.Acidic conditions and elevated temperatures.Maintain low temperatures during cleavage and purification. Use of a milder cleavage cocktail if possible.
Incomplete Coupling Failure to achieve complete coupling of the this compound residue to the growing peptide chain, leading to deletion sequences.Steric hindrance, peptide aggregation.Use of highly efficient coupling reagents (e.g., HATU, COMU), double coupling, or performing the reaction at a slightly elevated temperature.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide containing an Fmoc-Glu(OMe)-OH residue on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times).

3. Coupling of Fmoc-Glu(OMe)-OH:

  • In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test (should be negative). If the test is positive, a second coupling may be necessary.

4. Capping (Optional):

  • If the coupling is incomplete, cap the unreacted amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., 1:8:8 v/v/v) for 30 minutes.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual synthesis of a peptide containing a Boc-Glu(OMe)-OH residue on a Merrifield resin.

1. Resin Swelling and Amino Acid Attachment:

  • Swell the Merrifield resin in DCM for 30-60 minutes.

  • The first Boc-protected amino acid is typically attached to the resin via a cesium salt method to minimize racemization.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

  • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin with DCM (3 times).

3. Neutralization:

  • Neutralize the resin-bound peptide salt by washing with a 10% solution of DIPEA in DCM (2 times for 2 minutes each).

  • Wash the resin with DCM (3 times) and then with DMF (3 times).

4. Coupling of Boc-Glu(OMe)-OH:

  • In a separate vial, dissolve Boc-Glu(OMe)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction for 1-2 hours.

  • Monitor the coupling completion with a Kaiser test.

5. Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.

6. Final Cleavage and Deprotection:

  • After the final coupling and Boc deprotection, wash the resin with DCM and dry it.

  • Perform the cleavage using anhydrous hydrogen fluoride (B91410) (HF) with a scavenger such as anisole (B1667542) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Alternatively, a trifluoromethanesulfonic acid (TFMSA) cleavage can be performed.

  • After cleavage, precipitate, wash, and dry the crude peptide as described in the Fmoc protocol.

7. Purification:

  • Purify the crude peptide by preparative RP-HPLC.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis, applicable to both Fmoc and Boc strategies.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Peptide_Elongation Peptide Elongation Cycle cluster_Final_Steps Final Steps Resin_Swelling 1. Resin Swelling First_AA_Attachment 2. First Amino Acid Attachment Resin_Swelling->First_AA_Attachment Deprotection 3. Nα-Deprotection (Fmoc or Boc removal) First_AA_Attachment->Deprotection Washing_1 4. Washing Deprotection->Washing_1 Coupling 5. Amino Acid Coupling (e.g., this compound) Washing_1->Coupling Washing_2 6. Washing Coupling->Washing_2 Washing_2->Deprotection Repeat for each amino acid Final_Deprotection 7. Final Nα-Deprotection Washing_2->Final_Deprotection Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Final_Peptide 10. Final Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Logical Relationship of SPPS Steps

This diagram illustrates the logical progression and decision points within a single coupling cycle of SPPS.

SPPS_Cycle_Logic Start Start of Cycle (Deprotected Peptide-Resin) Activate_AA Activate Amino Acid (e.g., Fmoc-Glu(OMe)-OH) with Coupling Reagent Start->Activate_AA Couple_AA Couple Activated Amino Acid to Resin Start->Couple_AA Activate_AA->Couple_AA Monitor_Coupling Monitor Coupling (e.g., Kaiser Test) Couple_AA->Monitor_Coupling Monitor_Coupling->Couple_AA Incomplete (Recouple) Wash_Resin Wash Resin Monitor_Coupling->Wash_Resin Complete Capping Capping of Unreacted Amines Monitor_Coupling->Capping Incomplete after multiple attempts Next_Cycle Proceed to Next Cycle Wash_Resin->Next_Cycle Capping->Wash_Resin

Caption: Logical flow of a single amino acid coupling cycle in SPPS.

References

Application Note: Protocols for the Efficient Coupling of H-Glu(OMe)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamic acid and its derivatives are fundamental components in a vast array of peptides and peptidomimetics. The use of side-chain protected glutamic acid, such as H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester), is a common strategy to prevent side reactions at the γ-carboxyl group during peptide synthesis. However, the methyl ester, while providing protection, can be sensitive to certain reagents and conditions. Achieving high coupling efficiency without compromising the integrity of this protecting group or the stereochemistry of the chiral center is critical for the successful synthesis of the target peptide.

This application note provides detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS) using two common and effective methodologies: HATU-mediated and DIC/HOBt-mediated coupling. It also includes a comparison of coupling reagents, troubleshooting advice, and a general workflow for the coupling step.

General Workflow for Peptide Coupling

The coupling of an amino acid onto a solid-support resin follows a cyclical process. The diagram below illustrates the key stages involved in a standard Fmoc-based solid-phase peptide synthesis coupling cycle.

SPPS_Workflow General SPPS Coupling Workflow Start Start with N-Terminal Fmoc-Protected Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitoring Monitor Completion (e.g., Kaiser Test) Wash2->Monitoring Incomplete Incomplete Coupling Monitoring->Incomplete Positive Complete Coupling Complete Monitoring->Complete Negative Recouple Recouple or Cap Incomplete->Recouple Recouple->Wash1 NextCycle Proceed to Next Cycle or Final Deprotection Complete->NextCycle

Caption: General workflow for an SPPS coupling cycle.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is critical and can significantly impact reaction efficiency, time, and the prevalence of side reactions like racemization. While data specifically for this compound is sparse in comparative literature, performance data from difficult sequences provide valuable insights.[1] Uronium/aminium salt-based reagents like HATU are generally faster and more efficient, while carbodiimides like DIC are cost-effective and suitable for routine couplings when used with additives.[2][3]

Coupling ReagentClassRelative SpeedRacemization RiskKey Characteristics & Notes
HATU Uronium/Aminium SaltVery FastLowHighly efficient, even for sterically hindered couplings.[2] The pyridine (B92270) nitrogen in its HOAt leaving group provides anchimeric assistance. A slight excess should be avoided to prevent potential N-terminal guanidinylation.[2]
HBTU/TBTU Uronium/Aminium SaltFastLowVery popular and efficient reagents. Byproducts are generally soluble, simplifying purification.[3]
DIC/HOBt Carbodiimide (B86325) + AdditiveModerateLow (with HOBt)Cost-effective and widely used. The DIC byproduct, diisopropylurea, is soluble in common organic solvents, making it suitable for SPPS.[2] HOBt is crucial for suppressing racemization.[2][4]
PyBOP Phosphonium (B103445) SaltFastVery LowEfficient coupling with minimal side reactions. Byproducts are less hazardous than those from its predecessor, BOP.[2]

Experimental Protocols

The following are detailed protocols for coupling this compound onto a resin with a free N-terminal amine using Fmoc/tBu chemistry.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high efficiency and speed, particularly for difficult sequences.

A. Principle HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly converts the carboxylic acid of this compound into a highly reactive OAt-active ester. This ester then readily reacts with the N-terminal amine of the peptide chain to form the amide bond. The reaction requires a non-nucleophilic base, typically DIPEA, to facilitate the deprotonation of the carboxylic acid.[5][6]

HATU_Mechanism HATU Coupling Mechanism Glu This compound (Carboxylic Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) Glu->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond Resin Resin-Bound Peptide (Free N-Terminal Amine) Resin->PeptideBond Nucleophilic Attack Byproducts Tetramethylurea + HOAt PeptideBond->Byproducts releases

Caption: Simplified mechanism of HATU-mediated coupling.

B. Materials

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents relative to resin substitution)

  • HATU (3.9 equivalents)[7]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

C. Procedure

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and wash the resin thoroughly with DMF (3-5 times).

  • Activation Mixture: In a separate reaction vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.[7]

  • Pre-activation: Add DIPEA (8 eq.) to the activation mixture. Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the washed resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.[7]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction's completion.[8] A negative result (yellow beads) indicates complete coupling.

  • Post-Coupling Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[7]

  • Recoupling/Capping (If Necessary): If the monitoring test is positive, a second coupling should be performed by repeating steps 4-7.[8] If significant unreacted amine remains after a second coupling, it is advisable to cap the unreacted sites with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion peptide impurities.[8][9]

Protocol 2: DIC/HOBt-Mediated Coupling

This is a classic, cost-effective method suitable for many standard coupling reactions.

A. Principle N,N'-Diisopropylcarbodiimide (DIC) is a dehydrating agent that activates the carboxylic acid. In the presence of 1-Hydroxybenzotriazole (HOBt), the initial O-acylisourea intermediate is rapidly converted to a more stable HOBt-ester. This intermediate reacts with the free amine, and HOBt acts as a catalyst while significantly minimizing the risk of racemization.[2][4]

B. Materials

  • Fmoc-deprotected peptide-resin

  • This compound (5 equivalents relative to resin substitution)[10]

  • HOBt (5.5 equivalents)[10]

  • DIC (5.5 equivalents)[10]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), optional co-solvent

C. Procedure

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or DCM (approx. 10 mL per gram of resin).[10]

  • Amino Acid Solution: In a separate vessel, dissolve this compound (5 eq.) and HOBt (5.5 eq.) in a minimal volume of DMF.[10]

  • Addition to Resin: Add the amino acid/HOBt solution to the resin suspension.

  • Initiation: Add DIC (5.5 eq.) to the reaction mixture.[10]

  • Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with HATU, ranging from 2 to 4 hours.[11]

  • Monitoring: Monitor the reaction for completion using the Kaiser test.[10] A negative result indicates the absence of free primary amines.

  • Post-Coupling Wash: After completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove the soluble diisopropylurea byproduct and other reagents.

  • Recoupling/Capping (If Necessary): If the Kaiser test is positive, perform a second coupling or cap the unreacted amines as described in Protocol 1, step 8.[9]

Potential Side Reactions and Troubleshooting

  • Incomplete Coupling: This is the most common issue, often detected by a positive Kaiser test.[8] It can be caused by steric hindrance or peptide aggregation.

    • Solution: Perform a second coupling.[9] If aggregation is suspected, consider switching to a more effective solvent like NMP or adding DMSO to the DMF.[8] Using a more powerful coupling reagent like HATU can also overcome difficult couplings.[8]

  • Racemization: The chiral integrity of the α-carbon can be compromised during activation, especially with carbodiimide reagents alone.

    • Solution: Always use an additive like HOBt or Oxyma with DIC to suppress racemization.[2][4] Uronium and phosphonium salt reagents (HATU, PyBOP) generally result in very low levels of racemization.[2][3]

  • Side-Chain Hydrolysis: The methyl ester of this compound can be susceptible to hydrolysis under strongly basic or acidic conditions not typically encountered during the coupling step itself, but care should be taken throughout the entire synthesis process.

    • Solution: Ensure that the base used (e.g., DIPEA) is non-nucleophilic and used in the recommended stoichiometry. Avoid prolonged exposure to any harsh conditions. Transesterification has been noted as a potential side reaction for glutamic acid esters under specific catalytic conditions, though it is less common during standard coupling.[12]

References

Applications of H-Glu(OMe)-OH in Neurochemical Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches of the scientific literature, there is a notable absence of specific data regarding the direct applications of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester) in neurochemical research. While this compound is commercially available as a derivative of L-glutamic acid, a primary excitatory neurotransmitter in the central nervous system, its specific pharmacological profile, including its interactions with glutamate (B1630785) receptors and transporters, remains largely uncharacterized in publicly available research.

This document aims to provide a framework for the type of information required for comprehensive application notes and protocols, highlighting the current knowledge gaps for this compound. For the purpose of illustration, general methodologies and principles from glutamate research are described.

I. Potential Areas of Investigation for this compound

Given that this compound is a structural analog of L-glutamic acid, its potential applications in neurochemical research would likely revolve around its ability to interact with the glutamatergic system. Key areas of investigation would include:

  • Glutamate Receptor Activity: Determining if this compound acts as an agonist, antagonist, or allosteric modulator at various ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors.

  • Excitatory Amino Acid Transporter (EAAT) Interaction: Assessing whether this compound is a substrate or inhibitor of the different subtypes of EAATs (EAAT1-5), which are crucial for regulating extracellular glutamate levels.

  • Neuroprotective or Neurotoxic Effects: Investigating the potential for this compound to protect against or contribute to excitotoxicity, a process implicated in various neurological disorders.

II. Hypothetical Data Presentation (Illustrative)

To fulfill the user's request for structured data, the following tables illustrate the type of quantitative data that would be necessary to characterize the neurochemical profile of this compound. It is critical to note that the values presented below are purely hypothetical and for illustrative purposes only, as no such data has been found in the literature for this compound.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, µM)Assay Type
NMDANot AvailableNot AvailableRadioligand Binding / Electrophysiology
AMPANot AvailableNot AvailableRadioligand Binding / Electrophysiology
KainateNot AvailableNot AvailableRadioligand Binding / Electrophysiology
mGluR1Not AvailableNot AvailableRadioligand Binding / Calcium Imaging
mGluR5Not AvailableNot AvailableRadioligand Binding / Calcium Imaging

Table 1: Hypothetical Glutamate Receptor Binding and Functional Activity of this compound. This table would summarize the binding affinity (Ki) and functional potency (EC50 for agonists, IC50 for antagonists) of this compound at different glutamate receptor subtypes.

Transporter SubtypeSubstrate Affinity (Km, µM)Inhibition Constant (Ki, µM)Assay Type
EAAT1 (GLAST)Not AvailableNot Available[³H]Glutamate Uptake Assay
EAAT2 (GLT-1)Not AvailableNot Available[³H]Glutamate Uptake Assay
EAAT3 (EAAC1)Not AvailableNot Available[³H]Glutamate Uptake Assay

Table 2: Hypothetical Interaction of this compound with Excitatory Amino Acid Transporters. This table would detail the affinity of this compound as a substrate (Km) or its potency as an inhibitor (Ki) for the major glutamate transporters.

III. Illustrative Experimental Protocols

The following are generalized protocols that would be employed to obtain the data presented in the hypothetical tables above.

A. Radioligand Binding Assay for Glutamate Receptors

Objective: To determine the binding affinity of this compound for a specific glutamate receptor subtype.

Materials:

  • Cell membranes expressing the glutamate receptor subtype of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [³H]CGP 39653 for NMDA receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a microcentrifuge tube, add the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of this compound or buffer (for total binding).

  • For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.

B. [³H]Glutamate Uptake Assay for Excitatory Amino Acid Transporters

Objective: To determine if this compound is a substrate or inhibitor of a specific EAAT subtype.

Materials:

  • Cells stably expressing the EAAT subtype of interest (e.g., HEK293 cells).

  • [³H]L-glutamate.

  • This compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES).

  • Known EAAT inhibitor (e.g., TBOA).

  • Scintillation counter.

Protocol:

  • Plate the cells in a multi-well plate and grow to confluency.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor for a defined period.

  • Initiate the uptake by adding a solution containing a fixed concentration of [³H]L-glutamate and the corresponding concentration of this compound.

  • Allow the uptake to proceed for a short, defined time at a specific temperature.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the effect of this compound on [³H]L-glutamate uptake and calculate the Km (if a substrate) or Ki (if an inhibitor).

IV. Visualizations of Key Concepts in Glutamatergic Neurotransmission

While specific pathways involving this compound cannot be diagrammed, the following visualizations depict fundamental processes in glutamatergic signaling that would be relevant to its study.

G cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal cluster_glia Astrocyte Glutamine Glutamine PAG Phosphate-Activated Glutaminase Glutamine->PAG Conversion Glutamate_vesicle Glutamate PAG->Glutamate_vesicle VGLUT VGLUT Glutamate_vesicle->VGLUT Packaging Glutamate_synapse Glutamate VGLUT->Glutamate_synapse Release NMDA_R NMDA Receptor Glutamate_synapse->NMDA_R Binds AMPA_R AMPA Receptor Glutamate_synapse->AMPA_R Binds mGluR mGluR Glutamate_synapse->mGluR Binds EAAT1_2 EAAT1/2 Glutamate_synapse->EAAT1_2 Uptake Glutamine_Synthetase Glutamine Synthetase EAAT1_2->Glutamine_Synthetase Conversion Glutamine_glia Glutamine Glutamine_Synthetase->Glutamine_glia Glutamine_glia->Glutamine Transport

Caption: The Glutamate-Glutamine Cycle.

G Start Prepare Cell Cultures (e.g., HEK293 expressing EAAT2) Wash Wash cells with uptake buffer Start->Wash Preincubation Pre-incubate with This compound Wash->Preincubation Uptake Add [3H]L-glutamate + This compound Preincubation->Uptake Terminate Terminate uptake and wash cells Uptake->Terminate Lyse Lyse cells Terminate->Lyse Scintillation Quantify radioactivity Lyse->Scintillation Analysis Data Analysis (Calculate Ki or Km) Scintillation->Analysis

Caption: Workflow for an EAAT Uptake Assay.

V. Conclusion

Application Notes and Protocols for H-Glu(OMe)-OH in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of H-Glu(OMe)-OH as a versatile building block in organic synthesis, with a particular focus on its application in peptide synthesis. The protocols provided are aimed at researchers in both academic and industrial settings.

Introduction to this compound

L-Glutamic acid γ-methyl ester, or this compound, is a derivative of the non-essential amino acid L-glutamic acid. It is a valuable building block in organic synthesis, particularly in the construction of peptides and peptidomimetics.[1] The presence of a methyl ester on the side-chain carboxyl group allows for selective modification and coupling strategies, making it a key component in the synthesis of complex bioactive molecules. In practical peptide synthesis, the Nα-amino group is typically protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group, to give Fmoc-Glu(OMe)-OH. This prevents unwanted side reactions during peptide chain elongation.[1]

Applications in Organic Synthesis

The primary application of this compound, in its N-protected form, is in Solid-Phase Peptide Synthesis (SPPS) . SPPS is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptides by sequentially adding amino acid residues to a growing chain attached to an insoluble resin support.[2][3]

Key applications include:

  • Synthesis of Bioactive Peptides: Many biologically active peptides contain glutamic acid residues. The use of Fmoc-Glu(OMe)-OH allows for the incorporation of these residues in a controlled manner. Examples include the synthesis of analogs of Glucagon-Like Peptide-1 (GLP-1) and other peptide hormones.

  • Development of Enzyme Inhibitors: The glutamic acid side chain can play a crucial role in enzyme-substrate interactions. Peptides and small molecules incorporating this motif are often designed as enzyme inhibitors.

  • Synthesis of Peptide Nucleic Acid (PNA) Chimeras: PNA are synthetic analogs of DNA and RNA with a peptide-like backbone.[4][5] PNA-peptide chimeras are being explored for various therapeutic applications, including antisense and antigene therapies.[4][6][7] Fmoc-protected amino acids, including Fmoc-Glu(OMe)-OH, are used to construct the peptide portion of these chimeras.[8]

  • Preparation of Glutamate (B1630785) Analogs: this compound serves as a starting material for the synthesis of various glutamate analogs, which are valuable tools for studying glutamate receptors and their role in neurotransmission.

Quantitative Data for Peptide Synthesis

The efficiency of peptide synthesis is typically monitored at each step. The following table provides representative data for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Glu(OMe)-OH, during a standard Fmoc-SPPS protocol.

ParameterTypical ValueMethod of DeterminationReference
Resin Loading 0.4 - 0.8 mmol/gUV absorbance of the dibenzofulvene-piperidine adduct after Fmoc deprotection[9]
Coupling Efficiency > 99%Kaiser Test (qualitative); UV monitoring of Fmoc deprotection (quantitative)[10]
Overall Crude Yield 50 - 80%Gravimetric analysis after cleavage from the resin[11]
Final Purity (after HPLC) > 95%Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[11]

Experimental Protocols

General Protocol for Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a solid support, incorporating an Fmoc-Glu(OMe)-OH residue.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-Glu(OMe)-OH and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin. The mixture is agitated for 5 minutes, drained, and a fresh portion of the piperidine solution is added and agitated for another 15 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, the Fmoc-amino acid (e.g., Fmoc-Glu(OMe)-OH) (3-5 equivalents relative to the resin loading) is dissolved in DMF.

    • The coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) and an additive like HOBt (3-5 equivalents) are added.

    • A base, typically DIEA (6-10 equivalents), is added to the mixture to facilitate the reaction.

    • This "activated" amino acid solution is then added to the deprotected resin.

    • The reaction is allowed to proceed for 1-2 hours with agitation.

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring the Coupling: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates that all primary amines have reacted.

  • Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid is coupled, the N-terminal Fmoc group is removed (Step 2).

    • The resin is washed and dried.

    • The cleavage cocktail is added to the resin to cleave the peptide from the support and remove the side-chain protecting groups. This reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • The cleavage mixture is filtered to separate the resin.

    • The peptide is precipitated from the filtrate by adding cold diethyl ether.

    • The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

    • The crude peptide is then purified using preparative RP-HPLC.

Deprotection of the Methyl Ester Side Chain

If the free carboxylic acid side chain of the glutamic acid residue is required for the final peptide, the methyl ester can be removed. This is typically done after the peptide has been cleaved from the resin and purified.

Procedure:

  • The purified peptide containing the Glu(OMe) residue is dissolved in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

  • A solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), is added.

  • The reaction is stirred at room temperature and monitored by RP-HPLC until the starting material is consumed.

  • Upon completion, the reaction is neutralized with a mild acid (e.g., acetic acid).

  • The deprotected peptide is then purified by RP-HPLC.

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue chain elongation Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway of Metabotropic Glutamate Receptors (mGluRs)

Molecules synthesized using this compound are often designed to interact with glutamate receptors. The following diagram illustrates the signaling cascade of Group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are G-protein coupled receptors that play a crucial role in synaptic plasticity.[4][9][12]

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGluR1/5 Glutamate->mGluR binds G_protein Gq/11 Protein mGluR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Downstream Downstream Signaling Ca2->Downstream activates Ca²⁺-dependent pathways PKC->Downstream phosphorylates targets

Caption: Signaling pathway of Group I metabotropic glutamate receptors (mGluRs).

References

A Comparative Guide to Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic selection of protecting groups is a critical determinant of success in peptide synthesis, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Glutamic acid, with its reactive side-chain carboxyl group, necessitates protection to prevent unwanted side reactions during peptide chain elongation. This document provides a detailed comparison of two commonly used protected glutamic acid derivatives: Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH, outlining their respective advantages, disadvantages, and optimal applications in solid-phase peptide synthesis (SPPS).

Fmoc-Glu(OMe)-OH: The Modern Standard for Versatility and Mild Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal peptide synthesis strategies.[1] Its base-lability allows for deprotection under mild conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This mild deprotection is a significant advantage, as it preserves the integrity of acid-sensitive side-chain protecting groups and linkers to the solid support.[1][]

Fmoc-Glu(OMe)-OH, with its methyl ester protection on the side-chain carboxyl group, is fully compatible with the standard Fmoc/tBu (tert-butyl) strategy. The methyl ester is stable to the basic conditions used for Fmoc group removal and is cleaved during the final acidolytic cleavage from the resin, typically with a trifluoroacetic acid (TFA)-based cocktail.[1]

Key Advantages of Fmoc-Glu(OMe)-OH:

  • Orthogonality: The Fmoc group's base lability is orthogonal to the acid-labile side-chain protecting groups (like tBu, Trt, Boc) and the resin linker, preventing premature cleavage.[4]

  • Mild Deprotection Conditions: The use of piperidine for deprotection avoids the harsh acidic conditions required for Boc deprotection, making it suitable for synthesizing peptides with acid-sensitive modifications like glycosylation or phosphorylation.[1]

  • High Purity and Yield: The Fmoc strategy generally leads to high coupling efficiencies and cleaner crude products, simplifying purification.[4]

  • Automation-Friendly: The reaction conditions are well-suited for automated peptide synthesizers.[]

Potential Disadvantages and Side Reactions:

  • Pyroglutamate Formation: A potential side reaction associated with N-terminal glutamic acid is the formation of pyroglutamate, an intramolecular cyclization product. While this can occur with both Fmoc and Boc strategies, the basic conditions of Fmoc deprotection can sometimes promote this side reaction, especially with prolonged exposure to piperidine.[4] Using short deprotection times can mitigate this issue.[4]

  • Ester Hydrolysis: Although generally stable, the methyl ester of Fmoc-Glu(OMe)-OH can be susceptible to hydrolysis under certain conditions, particularly with prolonged exposure to aqueous or highly basic environments. Careful control of reaction conditions is necessary to minimize this side reaction.[5]

Boc-Glu(OMe)-OH: The Classic Approach for Robustness and Difficult Sequences

The tert-butyloxycarbonyl (Boc) protecting group represents the classical approach to SPPS. The Boc group is acid-labile and is removed by treatment with a moderately strong acid, such as TFA.[2] Side-chain protecting groups in the Boc strategy are typically benzyl-based and require a very strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[2]

Boc-Glu(OMe)-OH is used within this framework, where the methyl ester side-chain protection is stable to the repeated TFA treatments for Boc deprotection and is cleaved during the final strong acid cleavage.

Key Advantages of Boc-Glu(OMe)-OH:

  • Robustness: The Boc/Bzl strategy is well-established and known for its robustness in synthesizing a wide range of peptides.

  • Reduced Aggregation: For certain "difficult" or aggregation-prone sequences, the repeated TFA deprotection steps in Boc-SPPS can help to disrupt secondary structures and improve solvation of the growing peptide chain, leading to higher yields compared to the Fmoc strategy.[6]

  • Cost-Effectiveness: In some cases, Boc-protected amino acids can be more cost-effective than their Fmoc counterparts.[]

Potential Disadvantages and Side Reactions:

  • Harsh Deprotection and Cleavage Conditions: The use of strong acids for both deprotection (TFA) and final cleavage (HF or TFMSA) can lead to the degradation of sensitive amino acids and is incompatible with many post-translational modifications.[1]

  • Specialized Equipment: The use of highly corrosive and hazardous HF requires specialized laboratory equipment.[6]

  • Side-Chain Protection Lability: The repetitive use of TFA can lead to the gradual loss of some acid-labile side-chain protecting groups, potentially leading to side reactions.[1]

  • Transesterification: Although less common with methyl esters compared to benzyl (B1604629) esters, there is a possibility of transesterification of the side-chain ester in the presence of alcohols and strong acids during cleavage.[7]

Data Presentation

The following tables summarize the key characteristics and typical performance metrics for peptide synthesis utilizing Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH. The quantitative data presented are illustrative and can vary depending on the specific peptide sequence, length, coupling reagents, and synthesis scale.

Table 1: Comparison of Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in SPPS

FeatureFmoc-Glu(OMe)-OHBoc-Glu(OMe)-OH
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Methyl Ester (OMe)Methyl Ester (OMe)
Final Cleavage Strong Acid (e.g., TFA-based cocktail)Very Strong Acid (e.g., HF, TFMSA)
Orthogonality High (orthogonal to acid-labile side chains)Partial (relies on differential acid lability)
Compatibility with PTMs HighLow
Automation Suitability HighModerate

Table 2: Typical Quantitative Performance in SPPS

ParameterFmoc-Glu(OMe)-OHBoc-Glu(OMe)-OH
Typical Coupling Efficiency per Cycle >99%>99%
Typical Crude Peptide Purity 70-90%60-80% (can be higher for difficult sequences)
Typical Final Yield (after purification) 20-50%15-40%
Pyroglutamate Formation Risk Moderate (mitigated by short deprotection)Low to Moderate
Side-Chain Ester Hydrolysis Risk Low (under standard conditions)Very Low (stable to TFA)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-Glu(OMe)-OH

This protocol describes a general cycle for the incorporation of Fmoc-Glu(OMe)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Glu(OMe)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (20% piperidine in DMF)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Glu(OMe)-OH:

    • In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test). If incomplete, extend the coupling time or perform a double coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity and purity by mass spectrometry and analytical HPLC.

Protocol 2: Solid-Phase Peptide Synthesis using Boc-Glu(OMe)-OH

This protocol outlines a general cycle for the incorporation of Boc-Glu(OMe)-OH into a peptide sequence on a solid support (e.g., Merrifield resin) using standard Boc/Bzl chemistry.

Materials:

  • Boc-protected peptide-resin

  • Boc-Glu(OMe)-OH

  • Coupling reagent (e.g., HBTU, DIC)

  • HOBt

  • Base (e.g., DIEA)

  • Deprotection solution (50% TFA in DCM)

  • Neutralization solution (10% DIEA in DMF)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

  • Final cleavage reagent (e.g., anhydrous HF with scavengers like anisole)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) to the resin.

    • Agitate for 20-30 minutes.

    • Drain the solution.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DMF (2-3 times).

    • Add the neutralization solution (10% DIEA in DMF) and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Boc-Glu(OMe)-OH:

    • In a separate vessel, dissolve Boc-Glu(OMe)-OH (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Washing and Drying: After the final coupling cycle, wash the peptide-resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

  • Final Cleavage:

    • Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole).

    • Introduce anhydrous HF and stir at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate and collect the crude peptide.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity.

Mandatory Visualization

Fmoc_vs_Boc_SPPS cluster_Fmoc Fmoc-Glu(OMe)-OH Strategy cluster_Boc Boc-Glu(OMe)-OH Strategy F_Start Fmoc-Peptide-Resin F_Deprotection Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprotection F_Washing1 DMF Wash F_Deprotection->F_Washing1 F_Coupling Coupling Fmoc-Glu(OMe)-OH (HBTU/DIEA) F_Washing1->F_Coupling F_Washing2 DMF/DCM Wash F_Coupling->F_Washing2 F_Cycle Repeat Cycle F_Washing2->F_Cycle F_Cycle->F_Deprotection Next Amino Acid F_Final_Cleavage Final Cleavage (TFA Cocktail) F_Cycle->F_Final_Cleavage End of Sequence F_End Crude Peptide F_Final_Cleavage->F_End B_Start Boc-Peptide-Resin B_Deprotection Boc Deprotection (50% TFA/DCM) B_Start->B_Deprotection B_Neutralization Neutralization (DIEA/DMF) B_Deprotection->B_Neutralization B_Coupling Coupling Boc-Glu(OMe)-OH (HBTU/DIEA) B_Neutralization->B_Coupling B_Washing DMF/DCM Wash B_Coupling->B_Washing B_Cycle Repeat Cycle B_Washing->B_Cycle B_Cycle->B_Deprotection Next Amino Acid B_Final_Cleavage Final Cleavage (Anhydrous HF) B_Cycle->B_Final_Cleavage End of Sequence B_End Crude Peptide B_Final_Cleavage->B_End

Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis strategies.

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle vGLUT Glutamate_synapse Vesicle->Glutamate_synapse Release AMPA_R AMPA Receptor Glutamate_synapse->AMPA_R Binds NMDA_R NMDA Receptor Glutamate_synapse->NMDA_R Binds mGluR mGlu Receptor Glutamate_synapse->mGluR Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Na⁺ Influx Depolarization NMDA_R->Ca_Influx Signaling_Cascade Downstream Signaling (e.g., PKC, CaMKII) mGluR->Signaling_Cascade G-protein activation Ca_Influx->Signaling_Cascade GLP1_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicle Insulin Vesicle PKA->Insulin_Vesicle Promotes Exocytosis Epac2->Insulin_Vesicle Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

References

Application Notes and Protocols: Deprotection of H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OMe)-OH, the γ-methyl ester of L-glutamic acid, is a valuable building block in peptide synthesis and medicinal chemistry. The selective removal of the methyl ester protecting group is a critical step to liberate the free carboxylic acid for subsequent coupling reactions or to yield the final active molecule. This document provides detailed application notes and experimental protocols for the three primary methods of deprotecting this compound: saponification (basic hydrolysis), acidic hydrolysis, and enzymatic hydrolysis.

Deprotection Methods Overview

The choice of deprotection method depends on several factors, including the stability of other protecting groups in the molecule, the desired scale of the reaction, and the required purity of the final product.

  • Saponification: This method involves the use of a base, typically an alkali metal hydroxide, to hydrolyze the ester. It is a robust and widely used technique, particularly for substrates that are stable to basic conditions.

  • Acidic Hydrolysis: Treatment with a strong acid in the presence of water effectively cleaves the methyl ester. This method is suitable for molecules that are sensitive to basic conditions but stable in acid.

  • Enzymatic Hydrolysis: This approach utilizes enzymes, such as esterases, to catalyze the hydrolysis of the ester bond. It offers high selectivity and mild reaction conditions, which can be advantageous for complex molecules with sensitive functional groups.

Quantitative Data Summary

The following table summarizes typical quantitative data for the deprotection of this compound. Please note that yields and reaction times can vary depending on the specific reaction conditions and the scale of the synthesis.

Deprotection MethodReagentsTypical Reaction TimeTypical Yield (%)Typical Purity (%)
Saponification Lithium Hydroxide (LiOH) in THF/Water1 - 4 hours> 95%> 98%
Acidic Hydrolysis 6N Hydrochloric Acid (HCl)12 - 24 hours85 - 95%> 97%
Enzymatic Hydrolysis Porcine Liver Esterase (PLE)4 - 48 hours90 - 99%> 99%

Experimental Protocols

Protocol 1: Saponification using Lithium Hydroxide

This protocol describes the deprotection of this compound via saponification.

Materials:

  • This compound

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected L-glutamic acid.

Workflow Diagram:

Saponification Workflow cluster_reaction Reaction cluster_workup Workup A This compound in THF/Water B Add LiOH A->B C Stir at RT B->C D Remove THF C->D Reaction Complete E Acidify with HCl D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry & Concentrate G->H I H-Glu(OH)-OH H->I Final Product

Saponification Workflow Diagram
Protocol 2: Acidic Hydrolysis using Hydrochloric Acid

This protocol details the deprotection of this compound under acidic conditions.

Materials:

  • This compound

  • 6N Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Lyophilizer (optional)

Procedure:

  • Dissolve this compound in 6N HCl.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the water and excess HCl under reduced pressure. For a purer product, the solution can be neutralized with a base (e.g., NaOH or an ion-exchange resin) to the isoelectric point of glutamic acid (pH ~3.2) to precipitate the product, which is then filtered, washed with cold water, and dried. Alternatively, the solution can be lyophilized to obtain the hydrochloride salt of L-glutamic acid.

Workflow Diagram:

Acidic Hydrolysis Workflow cluster_reaction Reaction cluster_workup Workup A This compound in 6N HCl B Reflux (100-110°C) A->B C Cool to RT B->C Reaction Complete D Remove volatiles or Neutralize to pI C->D E Isolate Product D->E F H-Glu(OH)-OH E->F Final Product

Acidic Hydrolysis Workflow Diagram
Protocol 3: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)

This protocol provides a method for the enzymatic deprotection of this compound.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7-8)

  • Reaction vessel with temperature control

  • pH meter and titrator (optional, for maintaining pH)

  • Centrifuge

  • Ultrafiltration system (optional)

Procedure:

  • Dissolve this compound in the phosphate buffer to a desired concentration (e.g., 10-50 mM).

  • Equilibrate the solution to the optimal temperature for PLE activity (typically 25-37 °C).

  • Add Porcine Liver Esterase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.

  • Maintain the pH of the reaction mixture at the optimum for the enzyme (pH 7-8). This can be done by the periodic addition of a dilute base (e.g., 0.1 M NaOH) or by using an automated titrator.

  • Monitor the progress of the reaction by HPLC or by measuring the consumption of the base.

  • Once the reaction is complete, the enzyme can be removed by denaturation (e.g., by heating or adding an organic solvent) followed by centrifugation, or by ultrafiltration.

  • The resulting aqueous solution containing L-glutamic acid can be further purified by ion-exchange chromatography or by acidification to the isoelectric point to precipitate the product.

Workflow Diagram:

Enzymatic Hydrolysis Workflow cluster_reaction Reaction cluster_workup Workup A This compound in Buffer B Add Porcine Liver Esterase A->B C Incubate at 25-37°C, pH 7-8 B->C D Remove Enzyme C->D Reaction Complete E Purify Product D->E F H-Glu(OH)-OH E->F Final Product

Application Notes and Protocols: H-Glu(OMe)-OH in the Synthesis of Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-Glutamic acid γ-methyl ester, H-Glu(OMe)-OH, as a versatile chiral starting material in the synthesis of ligands targeting ionotropic glutamate (B1630785) receptors (iGluRs). This document outlines synthetic strategies, detailed experimental protocols for ligand synthesis and characterization, and an overview of the relevant signaling pathways.

Introduction to this compound as a Precursor

This compound is a derivative of the principal excitatory neurotransmitter in the central nervous system, L-glutamic acid.[1] Its structure provides a key scaffold for the synthesis of a variety of glutamate receptor ligands, particularly agonists and antagonists for the AMPA, NMDA, and kainate receptor subtypes. The presence of two distinct carboxylic acid functionalities, one of which is protected as a methyl ester, allows for selective chemical manipulations, making it an ideal starting point for building molecular complexity. Furthermore, the inherent chirality of this compound is crucial for the enantioselective synthesis of potent and specific glutamate receptor modulators.

Synthetic Applications and Strategies

This compound serves as a foundational building block for the synthesis of complex heterocyclic structures that mimic the binding pharmacophore of endogenous glutamate. A prominent example is its application in the synthesis of kainoid neurochemicals, such as kainic acid and domoic acid. The general strategy involves the elaboration of the glutamate backbone to construct the characteristic pyrrolidine (B122466) ring system of these potent iGluR agonists.

A key transformation in the synthesis of kainic acid analogues from L-glutamic acid involves the formation of a pyroglutamate (B8496135) intermediate, which then undergoes further functionalization. For instance, L-pyroglutamic acid can be esterified to its methyl ester, a close derivative of this compound, and subsequently converted into more complex intermediates.[2][3] Biosynthetic pathways also highlight the role of L-glutamic acid as the direct precursor to kainic acid, underscoring the relevance of this scaffold.[4]

Featured Application: Synthesis of a Kainic Acid Analogue

This section details a representative synthetic protocol adapted from methodologies for preparing kainoid structures, illustrating the use of a glutamic acid-derived starting material.

Experimental Protocol: Multi-step Synthesis of a Kainic Acid Analogue

Step 1: Protection of L-Glutamic acid γ-methyl ester

To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane, is added a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) and a base like triethylamine (B128534) (1.2 equivalents). The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). The resulting N-Boc protected glutamic acid derivative is then purified by column chromatography.

Step 2: Conversion to a Pyroglutamate Intermediate

The purified N-Boc-Glu(OMe)-OH is treated with a cyclizing agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling reagent, in an appropriate solvent like tetrahydrofuran (B95107) (THF). This step facilitates the formation of the pyroglutamate ring structure. The reaction progress is monitored by TLC, and upon completion, the product is purified to yield the N-Boc-pyroglutamate methyl ester.

Step 3: Introduction of the Side Chain Precursor

The pyroglutamate intermediate is then subjected to a reaction to introduce the precursor for the characteristic kainoid side chain. This can be achieved through various methods, including alkylation at the C4 position of the pyroglutamate ring. For example, the enolate of the pyroglutamate can be generated using a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with an appropriate electrophile, such as a protected halo-alkene.

Step 4: Cyclization and Elaboration to the Kainoid Core

The installed side chain is then elaborated and cyclized to form the final pyrrolidine ring system of the kainic acid analogue. This can involve a series of steps including deprotection, functional group transformations, and a key intramolecular cyclization reaction, such as a radical cyclization or a transition-metal-catalyzed process.[5]

Step 5: Final Deprotection

In the final step, all protecting groups are removed to yield the target kainic acid analogue. This typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group and saponification with a base like lithium hydroxide (B78521) (LiOH) to hydrolyze the methyl ester. The final product is then purified by recrystallization or chromatography.

Characterization of Synthesized Ligands

The synthesized glutamate receptor ligands require thorough characterization to determine their purity, structure, and biological activity.

Physicochemical Characterization
ParameterMethodExpected Outcome
Purity High-Performance Liquid Chromatography (HPLC)>95% purity
Identity Mass Spectrometry (MS)Molecular weight corresponding to the expected structure
Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Spectra consistent with the proposed chemical structure
Stereochemistry Chiral HPLC or PolarimetryDetermination of enantiomeric excess and optical rotation
Biological Evaluation: Radioligand Binding Assay

The affinity of the synthesized compounds for specific glutamate receptor subtypes is determined using radioligand binding assays. This technique measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for AMPA Receptors

  • Membrane Preparation : Prepare cell membrane homogenates from a cell line expressing the target AMPA receptor subtype (e.g., HEK293 cells expressing GluA2).

  • Assay Buffer : Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation : In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX) and varying concentrations of the synthesized test compound.

  • Separation : After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification : Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

CompoundReceptor SubtypeRadioligandIC₅₀ (nM)Kᵢ (nM)
Synthesized Ligand 1 AMPA (GluA2)[³H]-CNQXData to be determinedData to be determined
Reference Compound (AMPA) AMPA (GluA2)[³H]-CNQXReference valueReference value

Glutamate Receptor Signaling Pathways

Understanding the downstream signaling cascades activated by glutamate receptors is crucial for elucidating the mechanism of action of newly synthesized ligands.

AMPA Receptor Signaling

AMPA receptors are ionotropic receptors that mediate fast excitatory neurotransmission. Upon binding glutamate, the receptor channel opens, allowing the influx of Na⁺ ions, which leads to depolarization of the postsynaptic membrane. In some cases, depending on the subunit composition, AMPA receptors can also be permeable to Ca²⁺.[6][7]

AMPA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel Ca_Influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_Influx Depolarization Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Ca_Influx->Downstream

AMPA Receptor Activation Pathway
NMDA Receptor Signaling

NMDA receptors are also ionotropic receptors, but their activation is both ligand-gated and voltage-dependent. They require the binding of both glutamate and a co-agonist (glycine or D-serine) and the depolarization of the membrane to relieve a magnesium (Mg²⁺) block in the channel pore.[3][8] Once activated, NMDA receptors are highly permeable to Ca²⁺, which acts as a second messenger to trigger long-lasting changes in synaptic strength, such as long-term potentiation (LTP).[8][9]

NMDA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Mg Mg2+ Mg->NMDAR Blocks Channel Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Opens Channel Depolarization Membrane Depolarization Depolarization->Mg Relieves Block CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB LTP Synaptic Plasticity (LTP) CREB->LTP Kainate_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Pre_KAR Presynaptic Kainate Receptor NT_Release Modulation of Neurotransmitter Release (Glutamate/GABA) Pre_KAR->NT_Release Glutamate Glutamate Glutamate->Pre_KAR Post_KAR Postsynaptic Kainate Receptor Glutamate->Post_KAR Ion_Influx Na+/K+ Flux Post_KAR->Ion_Influx Opens Channel EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Influx->EPSP

References

Application Notes and Protocols for the Analytical Characterization of H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-Glu(OMe)-OH, also known as L-Glutamic acid γ-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a valuable building block in peptide synthesis and is utilized in various areas of drug discovery and development. The precise characterization of this compound is crucial to ensure its identity, purity, and stability, which are critical parameters for its application in research and pharmaceutical development. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₁₁NO₄[1]
Molecular Weight 161.16 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point Approximately 183 °C (decomposes)[3]
Solubility Soluble in water.[2]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for separating it from related impurities. Due to the chiral nature of the molecule, both reversed-phase and chiral HPLC methods are relevant.

3.1.1. Reversed-Phase HPLC for Purity Determination

This method is suitable for determining the chemical purity of this compound.

Experimental Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Expected Results:

A single major peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

3.1.2. Chiral HPLC for Enantiomeric Purity

This method is essential to confirm the enantiomeric purity of L-H-Glu(OMe)-OH and to detect the presence of the D-enantiomer. Derivatization with a suitable agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or using a chiral stationary phase is common.

Experimental Protocol (using a Chiral Stationary Phase):

  • Instrument: HPLC system with a UV or Mass Spectrometric detector.

  • Column: A crown-ether based chiral stationary phase (CSP) column, such as ChiroSil® SCA(-), is effective for the separation of amino acid enantiomers.[4]

  • Mobile Phase: A mixture of methanol (B129727) and water with a small amount of an acidic modifier like perchloric acid (e.g., 84% MeOH / 16% H₂O with 5 mM HClO₄).[4]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS detection.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Expected Results:

The L- and D-enantiomers of this compound will be separated into two distinct peaks. The enantiomeric excess (% ee) can be determined by comparing the peak areas of the two enantiomers.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve RP_HPLC Reversed-Phase HPLC (Purity) Dissolve->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Dissolve->Chiral_HPLC Purity_Data Purity (%) RP_HPLC->Purity_Data Enantiomeric_Data Enantiomeric Excess (%) Chiral_HPLC->Enantiomeric_Data

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (amine and carboxylic acid), which can simplify the spectrum.

  • Concentration: 5-10 mg/mL.

  • Reference: Internal standard such as DSS for D₂O or TMS for DMSO-d₆.

  • Acquisition: Standard ¹H and ¹³C{¹H} acquisition parameters.

Expected ¹H NMR Chemical Shifts (in D₂O, predicted):

ProtonChemical Shift (ppm)MultiplicityIntegration
α-CH~3.8Triplet (t)1H
β-CH₂~2.1 - 2.3Multiplet (m)2H
γ-CH₂~2.5Triplet (t)2H
-OCH₃~3.7Singlet (s)3H

Note: The amine (NH₂) and carboxylic acid (OH) protons will exchange with D₂O and will likely not be observed.

Expected ¹³C NMR Chemical Shifts (in D₂O, predicted):

CarbonChemical Shift (ppm)
C=O (acid)~175
C=O (ester)~173
α-CH~54
-OCH₃~52
γ-CH₂~30
β-CH₂~26

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity. Electrospray ionization (ESI) is a suitable ionization technique.

Experimental Protocol:

  • Instrument: Mass spectrometer with an ESI source (e.g., Q-TOF or ion trap).

  • Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Analysis: Acquire the full scan mass spectrum to determine the molecular ion, followed by tandem MS (MS/MS) to study the fragmentation pattern.

Expected Results:

  • Molecular Ion: In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 162.07.

  • Fragmentation: Tandem MS studies of protonated this compound have shown characteristic fragmentation patterns.[5] Key fragmentation pathways include the loss of the methoxy (B1213986) group from the γ-carboxyl group and the loss of the carboxyl group from the α-position.[5] A significant secondary fragment ion is often observed at m/z 84.[5]

Logical Flow for Spectroscopic Characterization

Spectro_Logic cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir FT-IR Spectroscopy H_NMR 1H NMR C_NMR 13C NMR ESI_MS ESI-MS MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS Fragmentation Fragmentation MS_MS->Fragmentation Structural Fragments FTIR FT-IR Compound This compound Compound->H_NMR Structure Confirmation Compound->C_NMR Carbon Backbone Compound->ESI_MS Molecular Weight Compound->FTIR Functional Groups

Caption: Logical flow for spectroscopic characterization.

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (carboxylic acid)3300 - 2500 (broad)Indicates the presence of the carboxylic acid group.
N-H stretch (amine)3400 - 3250 (medium)Characteristic of the primary amine.
C-H stretch (aliphatic)3000 - 2850 (medium)From the CH and CH₂ groups.
C=O stretch (ester)~1735 (strong, sharp)Diagnostic for the methyl ester carbonyl group.
C=O stretch (carboxylic acid)~1710 (strong, sharp)Overlaps with the ester carbonyl.
N-H bend (amine)1650 - 1580 (medium)Bending vibration of the primary amine.
C-O stretch (ester)1300 - 1000 (strong)Stretching vibration of the ester C-O bond.
Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of this compound.

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to detect any phase transitions.

Experimental Protocol:

  • Instrument: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 250 °C (or higher, depending on the expected decomposition temperature).

Expected Results:

An endothermic peak corresponding to the melting of the compound is expected. The peak maximum provides the melting point. For this compound, this is expected around 183 °C, likely accompanied by decomposition.[3]

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Protocol:

  • Instrument: Thermogravimetric Analyzer.

  • Sample Pans: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 600 °C.

Expected Results:

The TGA thermogram will show a weight loss step corresponding to the decomposition of the molecule. The onset temperature of this weight loss is an indicator of the thermal stability. For amino acids and their derivatives, decomposition often begins near their melting points.[5]

Summary of Quantitative Data

The following tables summarize the expected quantitative data from the analytical characterization of this compound.

Table 1: HPLC Data

ParameterExpected Value
Purity (RP-HPLC) ≥ 98%
Enantiomeric Purity (Chiral HPLC) ≥ 99% ee

Table 2: Spectroscopic Data

TechniqueParameterExpected Value
¹H NMR Chemical Shifts (ppm)α-CH: ~3.8, β-CH₂: ~2.1-2.3, γ-CH₂: ~2.5, -OCH₃: ~3.7
¹³C NMR Chemical Shifts (ppm)C=O (acid): ~175, C=O (ester): ~173, α-CH: ~54, -OCH₃: ~52, γ-CH₂: ~30, β-CH₂: ~26
Mass Spec. [M+H]⁺ (m/z)162.07
FT-IR Key Peaks (cm⁻¹)~3300-2500 (O-H), ~1735 (C=O ester), ~1710 (C=O acid)

Table 3: Thermal Analysis Data

TechniqueParameterExpected Value
DSC Melting Point~183 °C (with decomposition)
TGA Onset of Decomposition> 180 °C

Conclusion

The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis methods is essential to confirm the identity, purity, and stability of this important amino acid derivative, ensuring its suitability for research and development applications.

References

Application Notes and Protocols for Enzymatic Reactions Involving L-Glutamic Acid γ-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid γ-methyl ester is a derivative of L-glutamic acid where the gamma-carboxyl group is esterified. This modification makes it a valuable tool in various biochemical and pharmaceutical applications. In peptide synthesis, it serves as a protected form of glutamic acid, preventing unwanted side reactions.[1] Furthermore, its structural similarity to neurotransmitters makes it a subject of interest in neurobiology research. The enzymatic conversion of L-Glutamic acid γ-methyl ester is crucial for its function in biological systems and for its application in biocatalysis.

These application notes provide an overview of the enzymatic hydrolysis of L-Glutamic acid γ-methyl ester, focusing on the use of Carboxypeptidase Y. Detailed protocols for enzymatic assays are provided to enable researchers to study and utilize this reaction in their work.

Enzymatic Hydrolysis of L-Glutamic Acid γ-Methyl Ester

The primary enzymatic reaction involving L-Glutamic acid γ-methyl ester is its hydrolysis to yield L-glutamic acid and methanol. This reaction is catalyzed by certain proteases and esterases that exhibit broad substrate specificity.

Reaction:

L-Glutamic acid γ-methyl ester + H₂O ---(Enzyme)---> L-Glutamic acid + Methanol

One of the most well-characterized enzymes capable of catalyzing this reaction is Carboxypeptidase Y (CPY) . CPY, a serine carboxypeptidase from baker's yeast (Saccharomyces cerevisiae), is known for its ability to hydrolyze not only peptide bonds at the C-terminus of proteins and peptides but also ester and amide bonds.[1][2][3] Its broad substrate specificity makes it a versatile tool for both analytical and synthetic applications.

Key Enzyme: Carboxypeptidase Y (CPY)

Carboxypeptidase Y is a robust enzyme that is active over a broad pH range, typically with an optimum around pH 5-6 for the hydrolysis of ester substrates.[3] The enzyme's ability to hydrolyze ester bonds is a key feature that allows it to act on L-Glutamic acid γ-methyl ester.

Logical Relationship of CPY Action

CPY_Action Substrate L-Glutamic acid γ-methyl ester Enzyme Carboxypeptidase Y (CPY) Substrate->Enzyme Binds to active site Product1 L-Glutamic acid Enzyme->Product1 Releases Product2 Methanol Enzyme->Product2 Releases

Caption: Carboxypeptidase Y binds to L-Glutamic acid γ-methyl ester and catalyzes its hydrolysis into L-Glutamic acid and methanol.

Experimental Protocols

The following protocols provide detailed methodologies for studying the enzymatic hydrolysis of L-Glutamic acid γ-methyl ester by Carboxypeptidase Y.

Protocol 1: Qualitative Assay for Hydrolysis of L-Glutamic Acid γ-Methyl Ester

This protocol is designed to confirm the esterase activity of Carboxypeptidase Y on the target substrate using a simple pH indicator test. The production of L-glutamic acid will lower the pH of the reaction mixture.

Materials:

  • L-Glutamic acid γ-methyl ester

  • Carboxypeptidase Y (from baker's yeast)

  • Sodium acetate (B1210297) buffer (50 mM, pH 6.0)

  • Phenol (B47542) red indicator solution (0.02%)

  • Microplate reader or spectrophotometer (optional)

  • 96-well microplate or test tubes

Procedure:

  • Substrate Solution Preparation: Prepare a 10 mM solution of L-Glutamic acid γ-methyl ester in 50 mM sodium acetate buffer (pH 6.0).

  • Enzyme Solution Preparation: Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in cold 10 mM sodium acetate buffer (pH 6.0). Dilute the stock solution to a working concentration of 0.1 mg/mL.

  • Reaction Setup:

    • In a well of a 96-well plate or a test tube, add 180 µL of the substrate solution.

    • Add 10 µL of the phenol red indicator solution.

    • To initiate the reaction, add 10 µL of the Carboxypeptidase Y working solution.

    • For a negative control, add 10 µL of the buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Observation: Observe the color change of the indicator over time. A color change from red to yellow indicates a decrease in pH due to the formation of L-glutamic acid. The color change can be monitored visually or by measuring the absorbance at 560 nm.

Protocol 2: Quantitative Determination of L-Glutamic Acid Production using a Spectrophotometric Assay

This protocol allows for the quantification of the L-glutamic acid produced from the hydrolysis of L-Glutamic acid γ-methyl ester. The assay is based on the specific enzymatic determination of L-glutamic acid using glutamate (B1630785) dehydrogenase.

Experimental Workflow:

Quantitative_Assay_Workflow Start Start with L-Glutamic acid γ-methyl ester Step1 Incubate with Carboxypeptidase Y Start->Step1 Step2 Stop Reaction (e.g., heat inactivation) Step1->Step2 Step3 Assay for L-Glutamic Acid (Glutamate Dehydrogenase) Step2->Step3 End Quantify Product Step3->End

Caption: Workflow for the quantitative analysis of the enzymatic hydrolysis product.

Materials:

  • L-Glutamic acid γ-methyl ester

  • Carboxypeptidase Y

  • Sodium acetate buffer (50 mM, pH 6.0)

  • Tris-HCl buffer (100 mM, pH 8.6)

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Glutamate Dehydrogenase (GIDH)

  • Hydrazine buffer

  • Spectrophotometer and cuvettes

Procedure:

Part A: Enzymatic Hydrolysis

  • Reaction Setup:

    • Prepare a reaction mixture containing 5 mM L-Glutamic acid γ-methyl ester in 50 mM sodium acetate buffer (pH 6.0).

    • Equilibrate the reaction mixture to 37°C.

    • Initiate the reaction by adding Carboxypeptidase Y to a final concentration of 0.05 mg/mL.

  • Incubation: Incubate the reaction at 37°C. Take aliquots at different time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Reaction Termination: Stop the reaction in the aliquots by heat inactivation at 95°C for 5 minutes. Centrifuge to remove any precipitated protein. The supernatant contains the reaction products.

Part B: Quantification of L-Glutamic Acid

  • Assay Mixture Preparation: In a cuvette, mix:

    • 1.0 mL Tris-HCl buffer (100 mM, pH 8.6)

    • 0.5 mL Hydrazine buffer

    • 0.1 mL NAD⁺ solution (20 mg/mL)

    • 1.3 mL distilled water

    • 0.1 mL of the supernatant from Part A.

  • Blank Measurement: Mix the contents of the cuvette and measure the initial absorbance (A₁) at 340 nm.

  • Enzymatic Reaction: Add 0.02 mL of Glutamate Dehydrogenase (GIDH) solution.

  • Final Measurement: Incubate at room temperature for 30 minutes and measure the final absorbance (A₂) at 340 nm.

  • Calculation: The concentration of L-glutamic acid is proportional to the change in absorbance (ΔA = A₂ - A₁). A standard curve of known L-glutamic acid concentrations should be prepared to accurately determine the amount of product formed.

Data Presentation

The quantitative data obtained from the spectrophotometric assay can be summarized in the following table to determine the initial reaction rate and enzyme activity.

Table 1: Time Course of L-Glutamic Acid Production

Time (minutes)Absorbance (A₁) at 340 nmAbsorbance (A₂) at 340 nmΔA (A₂ - A₁)L-Glutamic Acid Concentration (µM)
0
5
10
20
30

L-Glutamic Acid Concentration is calculated from the standard curve.

Signaling Pathway and Applications

While L-Glutamic acid γ-methyl ester itself is not a direct signaling molecule, its enzymatic conversion to L-glutamic acid is highly significant. L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system and is involved in numerous signaling pathways crucial for synaptic plasticity, learning, and memory.

The enzymatic release of L-glutamic acid from its esterified form can be utilized in drug delivery systems to target specific tissues or cells where the converting enzyme is present, allowing for a controlled release of the active compound.

Signaling Cascade Initiated by L-Glutamic Acid:

Glutamate_Signaling GluEster L-Glutamic acid γ-methyl ester Enzyme Enzyme (e.g., CPY) GluEster->Enzyme Hydrolysis Glu L-Glutamic acid Enzyme->Glu Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glu->Receptor Binds to Signal Intracellular Signaling Cascade Receptor->Signal Activates Response Cellular Response (e.g., Neuronal Excitation, Synaptic Plasticity) Signal->Response Leads to

Caption: Enzymatic conversion of the ester to L-glutamic acid, which then activates glutamate receptors and downstream signaling.

Conclusion

The enzymatic reactions involving L-Glutamic acid γ-methyl ester, particularly its hydrolysis by enzymes like Carboxypeptidase Y, are of significant interest to researchers in biochemistry and drug development. The protocols and information provided herein offer a foundation for studying these reactions and exploring their potential applications. The ability to enzymatically control the release of L-glutamic acid from its esterified precursor opens up possibilities for designing novel therapeutic strategies and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting H-Glu(OMe)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of H-Glu(OMe)-OH in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low coupling yield with this compound. What are the potential causes and how can I improve it?

A1: Low coupling yield is a common issue in peptide synthesis and can be attributed to several factors when using this compound. The primary causes include incomplete activation of the carboxylic acid, steric hindrance, aggregation of the growing peptide chain, and potential side reactions.

Troubleshooting Steps:

  • Optimize Coupling Reagent: Standard coupling reagents may not be sufficiently reactive. Consider switching to more potent activating agents. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides like DCC or EDC alone. For particularly challenging couplings, phosphonium-based reagents like PyAOP or PyBOP can be beneficial.

  • Increase Reagent Equivalents and Reaction Time: Extend the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight) and increase the equivalents of the amino acid and coupling reagent (from 1.5-3 equivalents to 3-5 equivalents).

  • Perform a Double Coupling: After the initial coupling reaction, perform a second coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.

  • Monitor the Reaction: Use a qualitative test like the Kaiser test (for primary amines) or a more sensitive test if coupling to a secondary amine to monitor the disappearance of the free amine on the resin. A positive test indicates incomplete coupling.

  • Improve Solvation: Ensure the resin is adequately swollen before the coupling reaction. Switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has been shown to be effective for hydrophobic peptides that are prone to aggregation.[1]

Q2: I suspect side reactions are occurring during the coupling of this compound. What are the most common side reactions and how can I minimize them?

A2: Several side reactions can occur during the coupling of glutamic acid derivatives, leading to impurities and reduced yield.

  • Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, resulting in a mass loss of 18 Da.[2] This is more likely to occur if the N-terminus is exposed to acidic or basic conditions for prolonged periods.

    • Mitigation:

      • Minimize the time the N-terminal Glu is deprotected before coupling.

      • Use coupling reagents that promote rapid amide bond formation.

      • If using an Fmoc-strategy, adding HOBt to the piperidine (B6355638) deprotection solution can help suppress this side reaction.[3]

  • Saponification of the Methyl Ester: The methyl ester on the side chain of this compound can be hydrolyzed to a carboxylic acid under basic conditions, especially during the Fmoc deprotection step with piperidine. This can lead to undesired cross-linking or truncated sequences.

    • Mitigation:

      • Use milder basic conditions for Fmoc deprotection if possible, or reduce the deprotection time.

      • Consider using a more robust side-chain protecting group like tert-butyl (OtBu) if saponification is a persistent issue.

  • Racemization: Loss of stereochemical integrity at the alpha-carbon can occur during the activation step, leading to the formation of diastereomeric impurities.

    • Mitigation:

      • Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[4]

      • Employ coupling reagents known for low racemization potential, such as COMU or HATU.[4]

      • Avoid excessive exposure to strong bases.

Q3: Should I be concerned about diketopiperazine formation when using this compound?

A3: Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. This is particularly prevalent when proline is one of the first two residues. While not specific to glutamic acid, it is a crucial consideration in the initial steps of peptide synthesis. If this compound is the second amino acid being coupled, DKP formation is a possibility.

  • Mitigation:

    • In Fmoc-based synthesis, using a 2-chlorotrityl chloride resin is recommended as its steric bulk hinders DKP formation.[5]

    • For Boc-based synthesis, in situ neutralization protocols can suppress this side reaction.[5]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents

Coupling Reagent/AdditiveTypical Yield RangeRacemization PotentialKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity, effective for sterically hindered couplings. Disadvantages: Higher cost.
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be less effective than HATU in preventing racemization for sensitive amino acids.
COMU Very High (>95%)Very LowAdvantages: Highly efficient, low racemization, good solubility. Safer alternative to HOBt/HOAt-based reagents.
PyBOP High (>90%)LowAdvantages: Effective coupling properties, non-toxic byproducts compared to BOP. Disadvantages: Can be less effective for N-methyl amino acids.
DCC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct, lower reactivity than onium salts.
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to onium salts.

Note: Yields are typical and can vary significantly based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Glu(OMe)-OH

This protocol outlines a general procedure for the manual solid-phase synthesis coupling of Fmoc-Glu(OMe)-OH on a rink amide resin.

Materials:

  • Rink Amide resin pre-loaded with the C-terminal amino acid

  • Fmoc-Glu(OMe)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • HOBt (optional additive)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OMe)-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and an additive if used (e.g., HOBt, 3 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and a second coupling should be performed.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling of Boc-Glu(OMe)-OH

This protocol describes a general procedure for the coupling of Boc-Glu(OMe)-OH to an amino acid methyl ester in solution.

Materials:

  • Boc-Glu(OMe)-OH

  • Amino acid methyl ester hydrochloride

  • Coupling reagent (e.g., EDC·HCl)

  • Additive (e.g., HOBt)

  • Base (e.g., DIPEA or N-methylmorpholine - NMM)

  • Anhydrous DMF or DCM

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl, saturated NaHCO₃, and brine solutions

Procedure:

  • Preparation of the Amine Component:

    • Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.

    • Add the base (e.g., DIPEA, 1.0 equivalent) and stir for 10-15 minutes at room temperature to generate the free amine.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Glu(OMe)-OH (1.0 equivalent) and the additive (e.g., HOBt, 1.2 equivalents) in anhydrous DMF or DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., EDC·HCl, 1.2 equivalents) to the cooled solution, followed by the solution of the free amine from step 1.

    • Add an additional equivalent of the base (e.g., DIPEA, 1.0 equivalent).

    • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Coupling Yield with This compound check_activation Check Activation Conditions start->check_activation check_side_reactions Investigate Side Reactions start->check_side_reactions check_aggregation Assess Peptide Aggregation start->check_aggregation incomplete_activation Incomplete Activation check_activation->incomplete_activation Yes pyroglutamate Pyroglutamate Formation (-18 Da mass shift) check_side_reactions->pyroglutamate Suspected saponification Side-chain Saponification (Hydrolysis of OMe) check_side_reactions->saponification Suspected racemization Racemization (Diastereomeric impurities) check_side_reactions->racemization Suspected aggregation Peptide Chain Aggregation check_aggregation->aggregation Yes solution_activation Switch to potent coupling reagent (HATU, HBTU, COMU) Increase equivalents & time Perform double coupling incomplete_activation->solution_activation solution_pyroglutamate Minimize deprotection time Use rapid coupling reagents Add HOBt to piperidine (Fmoc) pyroglutamate->solution_pyroglutamate solution_saponification Use milder base for Fmoc deprotection Reduce deprotection time Consider alternative side-chain protection (OtBu) saponification->solution_saponification solution_racemization Use additives (HOBt, Oxyma) Choose low-racemization reagents (COMU) Avoid excess base racemization->solution_racemization solution_aggregation Use NMP or 'magic mixture' Incorporate chaotropic salts Sonication or elevated temperature aggregation->solution_aggregation

Caption: Troubleshooting workflow for low yield in this compound coupling.

Side_Reactions_Pathway start N-terminal this compound deprotection Deprotection (Acid or Base) start->deprotection saponification Base-mediated Hydrolysis start->saponification Side Reaction (During basic deprotection) free_amine Free N-terminal Amine deprotection->free_amine coupling Coupling with Activated Amino Acid free_amine->coupling pyroglutamate_formation Intramolecular Cyclization free_amine->pyroglutamate_formation Side Reaction (Prolonged exposure to acid/base) peptide Elongated Peptide coupling->peptide pyroglutamate Pyroglutamyl Residue (-18 Da) pyroglutamate_formation->pyroglutamate free_acid Side-chain Carboxylic Acid saponification->free_acid

Caption: Potential side reaction pathways for N-terminal this compound.

References

Optimizing reaction conditions for H-Glu(OMe)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the direct esterification of L-glutamic acid with methanol (B129727). This is typically acid-catalyzed, using reagents such as sulfuric acid, thionyl chloride, or trimethylchlorosilane.[1][2] Another approach involves the selective hydrolysis of the amide group from N-protected L-glutamine-α-methyl ester.[3]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, reaction time, and the molar ratio of reactants and catalyst. For instance, when using thionyl chloride, the temperature is often kept low initially (e.g., 8-12°C) and then raised to around 30-40°C for a specific duration.[4] Maintaining anhydrous conditions is also crucial to prevent unwanted hydrolysis.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: The primary side reaction is the formation of the diester, L-glutamic acid dimethyl ester (H-Glu(OMe)-OMe).[5] Another potential side reaction is the formation of pyroglutamic acid, which can occur under acidic conditions or at elevated temperatures. Racemization can also be a concern, particularly if the reaction conditions are too harsh.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). By comparing the spot of the reaction mixture with the starting material (L-glutamic acid), you can determine when the reaction is complete.[2][6]

Q5: What is the typical purity and yield I can expect for this compound synthesis?

A5: With optimized conditions, yields can be quite high, often exceeding 60% and sometimes reaching up to 89% with high purity (e.g., 99.5%).[1][4] However, the yield and purity are highly dependent on the chosen method and the successful control of reaction parameters and purification.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Low Yield 1. Incomplete reaction.1. Extend the reaction time and continue monitoring by TLC.[6] 2. Ensure the catalyst is active and used in the correct molar ratio. 3. Check for and eliminate any sources of water in the reactants or solvent.
2. Formation of diester by-product.1. Carefully control the amount of methanol and the reaction time to favor monoesterification.[5] 2. Optimize the reaction temperature; higher temperatures can sometimes lead to more diester formation.
3. Loss of product during workup/purification.1. Ensure the pH is correctly adjusted during the extraction process. 2. Use appropriate solvent volumes for extraction and washing to minimize product loss. 3. If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation.
Presence of Impurities in Final Product 1. Unreacted L-glutamic acid.1. Ensure the reaction has gone to completion by TLC. 2. During workup, perform washes with appropriate aqueous solutions to remove the more polar starting material.
2. Presence of L-glutamic acid dimethyl ester.1. Optimize the reaction conditions (time, temperature, stoichiometry) to minimize diester formation. 2. Employ careful purification techniques like column chromatography or recrystallization for separation.
3. Formation of pyroglutamic acid.1. Avoid excessively high temperatures and prolonged exposure to strong acidic conditions.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid.1. This can sometimes occur. Try triturating the oil with a non-polar solvent like petroleum ether or diethyl ether to induce crystallization.[4] 2. Ensure all solvent from the reaction has been thoroughly removed under reduced pressure.
2. Product is difficult to crystallize.1. Try different solvent systems for recrystallization. 2. Scratch the inside of the flask with a glass rod to provide nucleation sites for crystal growth. 3. Cool the solution slowly to encourage the formation of larger, purer crystals.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Fischer EsterificationSulfuric AcidMethanol45476.5Not specified[5]
Thionyl ChlorideThionyl ChlorideMethanol8-12 then 30-353Not specifiedNot specified[4]
Thionyl ChlorideThionyl ChlorideMethanol10-12 then 38-40128999.5[4]
TrimethylchlorosilaneTrimethylchlorosilaneMethanolRoom TemperatureNot specifiedGood to ExcellentNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride[4]
  • Reaction Setup: In a reaction vessel, suspend L-glutamic acid (e.g., 500g, 3.4 mol) in methanol (e.g., 1.7kg).

  • Addition of Thionyl Chloride: Cool the mixture to 10-12°C. Slowly add thionyl chloride (e.g., 425g, 3.6 mol) while maintaining the temperature.

  • Reaction: After the addition is complete, heat the mixture to 38-40°C and maintain this temperature for 12 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to obtain an oily residue (L-glutamic acid dimethyl ester hydrochloride).

    • Dissolve the residue in ethyl acetate (B1210297) and water.

    • Adjust the pH to 9-10 with a suitable base (e.g., sodium hydroxide).

    • Add di-tert-butyl dicarbonate (B1257347) to protect the amino group.

    • After the protection reaction is complete, perform aqueous washes to remove impurities.

  • Deprotection and Isolation: The Boc-protected intermediate can then be deprotected under acidic conditions to yield this compound. The final product is typically isolated by crystallization.

Protocol 2: Synthesis of this compound using Sulfuric Acid[5]
  • Reaction Setup: Prepare a solution of concentrated sulfuric acid (e.g., 56.4g) in anhydrous methanol (e.g., 888g).

  • Addition of Glutamic Acid: Add L-glutamic acid (e.g., 70g) to the solution.

  • Reaction: Stir the mixture at 45°C for approximately 4 hours.

  • Workup and Isolation:

    • Add an organic base (e.g., diethylamine) to neutralize the acid and precipitate the product.

    • Cool the reaction mixture to 20°C.

    • Filter the precipitate and wash with methanol to remove any remaining sulfate (B86663) ions.

    • Dry the solid product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend L-Glutamic Acid in Methanol B Add Catalyst (e.g., SOCl2 or H2SO4) A->B C Heat and Stir (Controlled Temperature & Time) B->C D Quench Reaction / Neutralize C->D E Solvent Evaporation D->E F Extraction & Washing E->F G Crystallization F->G H Filtration & Drying G->H I Characterization (e.g., TLC, NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes troubleshoot_incomplete Action: - Extend reaction time - Check catalyst activity incomplete->troubleshoot_incomplete check_side_products Are side products present? (e.g., diester) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No troubleshoot_side_products Action: - Optimize reaction conditions (Temp, Time, Stoichiometry) - Improve purification method side_products_present->troubleshoot_side_products check_workup Was the workup/purification performed correctly? no_side_products->check_workup improper_workup Improper Workup check_workup->improper_workup No proper_workup Successful Synthesis check_workup->proper_workup Yes troubleshoot_workup Action: - Review extraction/washing steps - Optimize crystallization conditions improper_workup->troubleshoot_workup

Caption: Troubleshooting logic for this compound synthesis.

References

Preventing side reactions with H-Glu(OMe)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate common side reactions when using H-Glu(OMe)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using this compound at the N-terminus of a peptide?

A1: The most significant side reaction is the intramolecular cyclization of the N-terminal glutamic acid methyl ester to form a pyroglutamate (B8496135) (pGlu) residue. This reaction involves the nucleophilic attack of the terminal amino group on the side-chain ester, resulting in the elimination of methanol (B129727) and the formation of a five-membered lactam ring. This leads to a mass loss of 32 Da (loss of CH3OH) from the glutamic acid residue. A similar reaction can occur with N-terminal glutamine, resulting in the loss of ammonia (B1221849) and a mass difference of -17 Da. For N-terminal glutamic acid, the conversion results in a mass loss of 18 Da (loss of H₂O).

Q2: Why is pyroglutamate formation problematic for my final peptide?

A2: Pyroglutamate formation is problematic for several reasons:

  • Chain Termination: Once the N-terminal amine cyclizes to form the pyroglutamate, it is no longer a primary amine but a secondary amide within a lactam ring. This blocks further elongation of the peptide chain during solid-phase peptide synthesis (SPPS).[1]
  • Purification Challenges: The resulting capped peptide is a truncated impurity that can be difficult to separate from the desired full-length peptide, especially in longer sequences.
  • Altered Biological Activity: The modification changes the structure and charge of the N-terminus, which can significantly impact the peptide's biological activity, receptor binding, and pharmacokinetic properties.
  • Blocks N-terminal Sequencing: It prevents characterization by methods like Edman degradation, which requires a free N-terminal amine.

Q3: Besides pyroglutamate formation, are there other potential side reactions with this compound?

A3: Yes, another common side reaction is the hydrolysis of the methyl ester on the side chain back to a carboxylic acid. This can occur under acidic or basic conditions encountered during synthesis, cleavage, or purification. For instance, unintended exposure to strong basic conditions can saponify the ester. This results in a mass increase of 14 Da (-CH₃ vs. -H) in the final peptide relative to the intended sequence. Additionally, transesterification can occur if alcohols are present during certain steps, such as base-catalyzed resin attachment.

Troubleshooting Guide

Problem: Mass spectrometry of my crude peptide shows a significant peak at -32 Da from the expected mass.
  • Likely Cause: You are observing pyroglutamate formation from an N-terminal this compound residue, leading to the loss of methanol (CH₃OH).

  • Solutions & Preventative Measures:

    • Optimize Coupling Conditions: The free N-terminal amine is most vulnerable to cyclization after deprotection and before the next coupling is complete. Minimize the time the N-terminal Glu(OMe) is exposed. Use fast and efficient coupling reagents to accelerate the acylation of the N-terminal amine.[1][2]

    • Choice of Coupling Reagent: Employ highly efficient aminium/uronium or phosphonium (B103445) salt-based coupling reagents like HATU, HCTU, or PyBOP.[3] These reagents promote rapid amide bond formation, minimizing the window for the cyclization side reaction. Avoid slower methods like carbodiimides (e.g., DCC, DIC) alone, as they can be less efficient and allow more time for cyclization to occur.[1]

    • Use Pre-activated Esters: Using pre-formed symmetric anhydrides or active esters can accelerate the coupling reaction and reduce the time the N-terminal amine is free.[1][4]

    • Temperature Control: Perform the coupling step at room temperature or slightly below. Elevated temperatures can accelerate the rate of pyroglutamate formation.

Problem: My final purified peptide has a mass corresponding to a free side-chain carboxylic acid instead of the methyl ester.
  • Likely Cause: The methyl ester side-chain of the glutamic acid residue has been hydrolyzed.

  • Solutions & Preventative Measures:

    • Avoid Strong Bases: During synthesis, be cautious with extended exposure to strong bases. While piperidine (B6355638) for Fmoc deprotection is standard, ensure wash steps are thorough to remove residual base before coupling.

    • Protecting Group Strategy: For applications requiring absolute stability of the side chain, consider using the more robust tert-butyl ester [Fmoc-Glu(OtBu)-OH] during synthesis.[5] The methyl ester is more labile and susceptible to hydrolysis.

    • Control pH During Purification: During RP-HPLC purification, maintain an acidic pH (e.g., using 0.1% TFA in the mobile phase) to keep the side-chain carboxyl group protonated and prevent hydrolysis. Avoid exposing the peptide to neutral or basic pH for extended periods.[6]

Quantitative Data on Side Reactions

The choice of coupling reagent and conditions can significantly influence the extent of pyroglutamate formation. Below is a summary of representative data on the impact of different coupling strategies.

Coupling Reagent/MethodConditionOutcome
DIC/HOBt Standard coupling at room temperature.Can be slow, allowing more time for cyclization. Racemization is minimized but not eliminated.[7]
HBTU/DIPEA Fast activation and coupling.Highly efficient, reduces the time the N-terminal amine is exposed, thus minimizing pGlu formation.[3]
HATU/DIPEA Very rapid coupling, especially for sterically hindered amino acids.Considered one of the most effective methods for minimizing side reactions like cyclization.[3]
Symmetric Anhydride (B1165640) Pre-formed anhydride of the incoming amino acid.Accelerates the coupling reaction effectively, minimizing the cyclization side reaction.[1]

Experimental Protocols

Protocol: Recommended Coupling Procedure to Minimize Pyroglutamate Formation

This protocol details a manual coupling step for an amino acid onto a peptide-resin with an N-terminal Glu(OMe) residue, using HATU as the coupling agent.

  • Resin Preparation:

    • Swell the peptide-resin (with the newly deprotected N-terminal Glu(OMe)) in dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate at room temperature for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine solution for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

    • Vortex briefly and immediately add the solution to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 45-60 minutes.

    • Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless/yellow).[8] If the test is positive (blue beads), extend the coupling time for another 30 minutes or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) to prepare for the next synthesis cycle.

Visualizations

Pyroglutamate Formation Mechanism

The diagram below illustrates the intramolecular cyclization of an N-terminal this compound residue, which results in chain termination.

Caption: Mechanism of pyroglutamate formation from N-terminal this compound.

Troubleshooting Workflow for Peptide Synthesis Side Reactions

This workflow provides a logical path to identify and resolve common side reactions encountered when using this compound.

troubleshooting_workflow start Side Product Detected (via LC-MS) check_mass Analyze Mass Shift from Expected MW start->check_mass mass_neg_32 Mass = MW - 32 Da check_mass->mass_neg_32 N-terminal Glu(OMe)? mass_pos_14 Mass = MW + 14 Da check_mass->mass_pos_14 cause_pyroglu Cause: Pyroglutamate Formation mass_neg_32->cause_pyroglu cause_hydrolysis Cause: Ester Hydrolysis mass_pos_14->cause_hydrolysis solution_pyroglu Solution: 1. Use faster coupling (HATU) 2. Minimize coupling time 3. Pre-activate amino acid cause_pyroglu->solution_pyroglu solution_hydrolysis Solution: 1. Ensure neutral pH post-deprotection 2. Avoid strong bases/acids in workup 3. Use Fmoc-Glu(OtBu)-OH instead cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Purification Strategies for Peptides Containing H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides containing the H-Glu(OMe)-OH (Glutamic acid α-methyl ester) residue. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

The main challenge is the potential for hydrolysis of the methyl ester on the glutamic acid side chain back to a carboxylic acid. This can occur under acidic or basic conditions often employed during purification, leading to a heterogeneous final product. Other challenges include co-elution of the desired peptide with closely related impurities, such as deletion or truncated sequences, and potential oxidation of sensitive residues like methionine or tryptophan.

Q2: What is the recommended primary purification method for these peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing this compound.[1][2][3] It offers high resolution to separate the target peptide from synthesis-related impurities.[2][3]

Q3: How does the methyl ester on the glutamic acid side chain affect the peptide's behavior on RP-HPLC?

The methyl ester group increases the hydrophobicity of the glutamic acid side chain compared to the free carboxylic acid. This generally leads to a longer retention time on a C18 column, which can be advantageous for separating the peptide from more polar impurities.

Q4: What are the critical parameters to control during RP-HPLC to prevent hydrolysis of the methyl ester?

The most critical parameter is the pH of the mobile phase. It is crucial to maintain acidic conditions, typically using 0.1% trifluoroacetic acid (TFA), to minimize ester hydrolysis. Prolonged exposure to even mildly basic conditions should be avoided. The concentration of TFA can also influence selectivity and retention.[4]

Q5: Are there alternative purification strategies to RP-HPLC?

Yes, for particularly challenging separations, orthogonal purification techniques can be employed. These methods separate molecules based on different properties. For instance, an initial purification by ion-exchange chromatography can be followed by a final polishing step using RP-HPLC.[1][5] This two-dimensional approach can effectively remove co-eluting impurities.

Troubleshooting Guides

Problem 1: Low Purity After RP-HPLC Purification

Symptom: The final peptide purity is below the desired level, with multiple peaks observed in the analytical chromatogram.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Steps
Co-eluting Impurities - Optimize the Gradient: Use a shallower gradient to improve the resolution between the main peak and closely eluting impurities.[3] - Change the Stationary Phase: If using a C18 column, consider a different stationary phase such as C8 or phenyl-hexyl to alter selectivity. - Employ an Orthogonal Method: Perform an initial purification step using ion-exchange chromatography before the final RP-HPLC polishing.[1][5]
On-column Degradation - Minimize Run Time: Use a shorter gradient and faster flow rate to reduce the time the peptide is on the column. - Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2-3 with 0.1% TFA) to prevent hydrolysis.
Incomplete Synthesis - Review Synthesis Protocol: Ensure coupling and deprotection steps were efficient during solid-phase peptide synthesis (SPPS). - Analyze Crude Product: Use mass spectrometry to identify the nature of the impurities (e.g., deletion or truncated sequences).
Problem 2: Low Yield of the Purified Peptide

Symptom: The amount of purified peptide recovered is significantly lower than expected.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Steps
Poor Solubility of Crude Peptide - Optimize Dissolution Solvent: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF before diluting with the initial mobile phase. - Use a Different Initial Mobile Phase: For very hydrophobic peptides, a higher initial concentration of organic solvent may be necessary to prevent precipitation on the column.[6]
Irreversible Adsorption to the Column - Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection. - Use a Different Column: Some peptides may interact strongly with the silica (B1680970) backbone of the column. A polymer-based column could be an alternative.
Hydrolysis of the Methyl Ester - Confirm Hydrolysis: Analyze the fractions corresponding to earlier eluting peaks by mass spectrometry to check for the mass of the hydrolyzed peptide. - Strict pH Control: Maintain a low pH (around 2) throughout the purification process.
Problem 3: Unexpected Mass in the Final Product

Symptom: The mass spectrum of the purified peptide shows a mass corresponding to the free acid form of the glutamic acid residue.

Click to expand troubleshooting steps
Potential Cause Troubleshooting Steps
Hydrolysis During Purification - Re-evaluate HPLC Conditions: Check the pH of all solutions and the duration of the purification run. Consider using a faster purification method if possible. - Lyophilization Conditions: Ensure that the lyophilization process is carried out from an acidic solution (e.g., containing acetic acid or TFA) to prevent hydrolysis in the frozen state.
Incomplete Esterification During Synthesis - Review Synthesis Protocol: Verify the efficiency of the esterification step during the synthesis of the this compound building block. - Analyze Starting Material: Confirm the purity of the this compound amino acid derivative before incorporation into the peptide.

Quantitative Data Summary

The following table provides representative data for the purification of a model peptide containing this compound using different RP-HPLC conditions. This data is intended to serve as a guideline for optimizing your own purification strategy.

Condition Column Mobile Phase A Mobile Phase B Gradient Crude Purity (%) Final Purity (%) Yield (%)
Standard C18, 5 µm, 100 Å0.1% TFA in Water0.1% TFA in Acetonitrile (B52724)5-65% B over 30 min7095.245
Shallow Gradient C18, 5 µm, 100 Å0.1% TFA in Water0.1% TFA in Acetonitrile20-40% B over 40 min7098.140
Alternative Solvent C18, 5 µm, 100 Å0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-65% B over 30 min7094.548
Orthogonal (IEX-RP) SCX followed by C18(See Protocol 2)(See Protocol 2)(See Protocol 2)70>9935

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification

This protocol outlines a general method for the purification of a peptide containing this compound using reversed-phase HPLC.

1. Materials:

  • Crude peptide containing this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • C18 preparative HPLC column (e.g., 5 µm particle size, 100 Å pore size)
  • HPLC system with a UV detector and fraction collector
  • Lyophilizer

2. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Sample Preparation:
  • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, a small amount of DMSO or DMF can be used, followed by dilution.
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Chromatography:
  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
  • Inject the prepared sample onto the column.
  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate appropriate for the column diameter.
  • Monitor the elution profile at 214 nm and 280 nm.
  • Collect fractions corresponding to the major peaks.
  • Analysis and Lyophilization:
  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
  • Pool the pure fractions.
  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 2: Orthogonal Purification (Ion-Exchange followed by RP-HPLC)

This protocol is recommended for complex crude mixtures where RP-HPLC alone is insufficient.

1. Materials:

  • Strong Cation Exchange (SCX) column
  • Mobile Phase C: 20 mM Ammonium formate (B1220265), pH 3.0
  • Mobile Phase D: 20 mM Ammonium formate with 1 M NaCl, pH 3.0
  • All materials listed in Protocol 1

2. Procedure:

  • Step 1: Ion-Exchange Chromatography
  • Dissolve the crude peptide in Mobile Phase C.
  • Equilibrate the SCX column with Mobile Phase C.
  • Load the sample and wash with Mobile Phase C to remove unbound impurities.
  • Elute the peptide using a linear gradient of Mobile Phase D.
  • Collect fractions and analyze by analytical HPLC and mass spectrometry to identify the peptide-containing fractions.
  • Desalt the collected fractions using a C18 SPE cartridge.
  • Step 2: RP-HPLC Polishing
  • Lyophilize the desalted fractions from the ion-exchange step.
  • Proceed with the RP-HPLC purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Analysis Fraction Analysis (HPLC/MS) RP_HPLC->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide troubleshooting_workflow cluster_purity Low Purity Solutions cluster_yield Low Yield Solutions cluster_mass Incorrect Mass Solutions Start Purification Issue Identified Purity Low Purity? Start->Purity Yield Low Yield? Purity->Yield No Optimize_Gradient Optimize Gradient Purity->Optimize_Gradient Yes Mass Incorrect Mass? Yield->Mass No Solubility Improve Solubility Yield->Solubility Yes Review_HPLC_Cond Review HPLC Conditions Mass->Review_HPLC_Cond Yes Change_Column Change Stationary Phase Optimize_Gradient->Change_Column Orthogonal Use Orthogonal Method Change_Column->Orthogonal Column_Choice Change Column Type Solubility->Column_Choice Check_Hydrolysis Check for Hydrolysis Column_Choice->Check_Hydrolysis Check_Lyo Check Lyophilization Review_HPLC_Cond->Check_Lyo Check_Synthesis Verify Synthesis Check_Lyo->Check_Synthesis

References

H-Glu(OMe)-OH stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation, primarily through hydrolysis.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Note: When preparing stock solutions, it is advisable to aliquot them to prevent product inactivation from repeated freeze-thaw cycles.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the γ-methyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as elevated temperatures. The degradation products are L-glutamic acid and methanol.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of this compound can be effectively monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method will allow for the separation and quantification of the intact this compound from its primary degradation product, L-glutamic acid.

Q4: Are there any other potential degradation pathways I should be aware of?

A4: While hydrolysis is the most common degradation pathway, other possibilities, though less frequent under typical experimental conditions, could include oxidation or photodegradation, especially if the molecule is subjected to harsh conditions like strong oxidizing agents or prolonged exposure to UV light. A forced degradation study can help identify these potential pathways.

Troubleshooting Guides

Problem 1: My analytical results show a lower than expected concentration of this compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of your this compound powder and solutions. Ensure they align with the recommendations in Table 1. If stock solutions were stored at room temperature or for extended periods at 4°C, degradation may have occurred. Prepare fresh solutions from powder stored at -20°C.

  • Possible Cause 2: Hydrolysis during experimental procedures.

    • Solution: Evaluate the pH and temperature of your experimental buffers and solutions. Avoid prolonged exposure to highly acidic or basic conditions, and high temperatures. If possible, perform experiments at controlled, lower temperatures.

  • Possible Cause 3: Inaccurate initial weighing or dilution.

    • Solution: Verify the calibration of your balance and the accuracy of your pipettes. Ensure the complete dissolution of the this compound powder when preparing stock solutions.

Problem 2: I see an unexpected peak in my HPLC chromatogram that co-elutes with L-glutamic acid.

  • Possible Cause 1: Hydrolysis of this compound.

    • Solution: This is a strong indication of degradation. Confirm the identity of the peak by running an L-glutamic acid standard. To mitigate this, follow the advice in Problem 1 regarding storage and experimental conditions.

  • Possible Cause 2: Contamination of reagents or glassware.

    • Solution: Ensure all reagents are of high purity and that glassware is thoroughly cleaned to avoid contamination with L-glutamic acid or other interfering substances.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer relevant to your experiments).

2. Stress Conditions:

Table 2: Conditions for Forced Degradation Study

Stress ConditionProcedure
Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an equimolar amount of HCl before analysis.
Thermal Degradation Incubate the stock solution at 60°C for 48 hours.
Oxidative Degradation Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
Photolytic Degradation Expose the stock solution to a calibrated light source (e.g., ICH option 1: cool white fluorescent and near-UV lamps) for a specified duration. Protect a control sample from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound and L-Glutamic Acid

This protocol describes a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the separation and quantification of this compound and its degradation product, L-glutamic acid, without derivatization.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Silica-based, 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 25% Mobile Phase A and 75% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute samples from the forced degradation study (or other experiments) with the mobile phase to a suitable concentration within the linear range of the method.

  • Analysis:

    • Inject the prepared samples and standards (this compound and L-glutamic acid) into the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

Degradation Pathway of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products H_Glu_OMe_OH This compound Hydrolysis H_Glu_OMe_OH->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Conditions Acid/Base Heat Conditions->Hydrolysis Glu_OH L-Glutamic Acid Methanol Methanol (CH₃OH) Hydrolysis->Glu_OH Hydrolysis->Methanol

Caption: Hydrolysis of this compound to L-Glutamic Acid and Methanol.

Forced Degradation Experimental Workflow start Prepare 1 mg/mL This compound Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base Base thermal Thermal (60°C) stress->thermal Heat oxidative Oxidative (3% H₂O₂) stress->oxidative Oxidation photo Photolytic (ICH Light Source) stress->photo Light neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV thermal->analyze oxidative->analyze photo->analyze neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: Workflow for the forced degradation study of this compound.

Issues with H-Glu(OMe)-OH solubility during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(OMe)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on issues related to the solubility of this compound during experiments, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as L-Glutamic acid 5-methyl ester, is a derivative of the amino acid L-glutamic acid. It is commonly used in peptide synthesis as a building block for introducing a glutamic acid residue with a protected side-chain carboxyl group. This protection prevents unwanted side reactions during the peptide coupling process.

Q2: What are the general solubility characteristics of this compound?

The solubility of this compound can be variable and is often the source of experimental challenges. It is generally found to be most soluble in water.[1] Its solubility in common organic solvents used in peptide synthesis, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), can be limited. Some sources describe it as sparingly soluble in water and slightly soluble in methanol.

Q3: Why am I having trouble dissolving this compound?

Several factors can contribute to the poor solubility of this compound:

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, possessing both a positive and a negative charge. This can lead to strong intermolecular electrostatic interactions, reducing its solubility in organic solvents.

  • Crystalline Structure: The solid-state crystal packing of the molecule can be very stable, making it difficult for solvent molecules to break it down.

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent play a crucial role. While highly polar, protic solvents like water are effective, the common aprotic solvents used in peptide synthesis may not be ideal.

  • Purity of Solvents: The presence of water or other impurities in solvents like DMF can impact the solubility of Fmoc-amino acids.

Q4: Can the pH of the solution affect the solubility of this compound?

Yes, the pH of the solution can significantly influence the solubility of amino acids and their derivatives.[1][2] By adjusting the pH, you can shift the equilibrium from the less soluble zwitterionic form to a more soluble cationic or anionic form. For amino acids, solubility is often lowest at their isoelectric point (pI) and increases in acidic or basic conditions.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Initial Dissolution Steps

If you are encountering poor solubility, follow these steps sequentially:

  • Solvent Selection: Begin with the recommended solvent for your specific application (e.g., DMF for solid-phase peptide synthesis).

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the compound has not dissolved, place the vial in an ultrasonic bath for 10-15 minutes. This can help break up solid aggregates.[3]

  • Gentle Warming: As a next step, gently warm the solution to 30-40°C. Be cautious, as excessive heat can potentially lead to degradation of the compound.

Advanced Troubleshooting

If the initial steps fail, consider the following advanced strategies:

  • Use of Co-solvents: Adding a small percentage of a more effective solubilizing agent can be beneficial. For instance, adding a small amount of DMSO to DMF can improve solubility.

  • pH Adjustment (for aqueous solutions): If you are working with aqueous solutions, carefully adjusting the pH away from the isoelectric point of this compound can dramatically increase its solubility. Add a small amount of a weak acid or base and monitor the dissolution.

  • Alternative Solvents: For solid-phase peptide synthesis, N-Methyl-2-pyrrolidone (NMP) can be a more effective solvent than DMF for some "difficult" amino acid derivatives.[3]

Workflow for Troubleshooting this compound Solubility

G start Start: this compound powder add_solvent Add primary solvent (e.g., DMF) start->add_solvent vortex Vortex vigorously add_solvent->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 10-15 mins check1->sonicate No success Proceed with experiment check1->success Yes check2 Is it dissolved? sonicate->check2 warm Gently warm to 30-40°C check2->warm No check2->success Yes check3 Is it dissolved? warm->check3 co_solvent Add co-solvent (e.g., DMSO) check3->co_solvent No check3->success Yes check4 Is it dissolved? co_solvent->check4 alt_solvent Consider alternative solvent (e.g., NMP) check4->alt_solvent No check4->success Yes fail Consult further (e.g., technical support) alt_solvent->fail

Troubleshooting workflow for this compound solubility.

Data Presentation

Quantitative Solubility of this compound

The following table summarizes the mole fraction solubility (x₁) of this compound in various solvents at different temperatures, as determined by the gravimetric method.[1]

SolventTemperature (K)Mole Fraction Solubility (10⁴ * x₁)
Water283.15320.53
298.15425.69
313.15558.21
323.15674.32
Methanol283.159.87
298.1513.79
313.1518.93
323.1523.65
Ethanol283.151.62
298.152.12
313.152.78
323.153.41
1-Propanol283.150.89
298.151.16
313.151.52
323.151.87
2-Propanol283.151.11
298.151.44
313.151.88
323.152.31
Acetone283.151.68
298.152.21
313.152.89
323.153.56
2-Butanone283.150.82
298.151.07
313.151.40
323.151.72
Acetonitrile283.150.26
298.150.34
313.150.44
323.150.54
1,4-Dioxane283.152.52
298.153.31
313.154.34
323.155.34
Ethyl Acetate283.151.10
298.151.45
313.151.90
323.152.34
n-Hexane283.151.01
298.151.32
313.151.73
323.152.13
Dichloromethane283.150.18
298.150.24
308.150.30

Data extracted from He, H., et al. (2021). Journal of Chemical & Engineering Data.

Experimental Protocols

Protocol for Dissolving this compound for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a step-by-step method for dissolving this compound for use in an automated peptide synthesizer.

Materials:

  • This compound

  • Anhydrous DMF (peptide synthesis grade)

  • Anhydrous DMSO (optional, as a co-solvent)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent introducing water, which can interfere with the synthesis.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Initial Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the desired concentration for your SPPS protocol.

  • Vigorous Mixing: Immediately cap the vial and vortex it at high speed for at least 60 seconds. Visually inspect for any undissolved particles.

  • Sonication: If undissolved material remains, place the vial in an ultrasonic bath. Sonicate for 10-15 minutes. After sonication, vortex again and visually inspect.

  • Gentle Warming (Optional): If solubility is still an issue, warm the vial in a heat block or water bath to approximately 30-40°C for 5-10 minutes. Vortex during and after warming. Caution: Do not overheat, as this may cause degradation.

  • Co-solvent Addition (if necessary): If the compound is still not fully dissolved, add a small volume of anhydrous DMSO (e.g., 5-10% of the total volume) and repeat steps 4-6.

  • Final Check: Once the solution is clear, it is ready for use in the peptide synthesizer. If any particulate matter remains, it may be necessary to filter the solution through a chemically resistant syringe filter (e.g., PTFE) before use to avoid clogging the instrument lines.

Logical Relationship of Factors Affecting this compound Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Conditions Solubility This compound Solubility Factors Influencing Factors Zwitterion Zwitterionic Nature Crystal Crystal Lattice Energy Solvent Solvent Properties (Polarity, H-bonding) Temp Temperature pH pH of Solution Purity Solvent Purity Zwitterion->Solubility affects Crystal->Solubility affects Solvent->Solubility affects Temp->Solubility affects pH->Solubility affects Purity->Solubility affects

Factors influencing this compound solubility.

References

Removal of byproducts from H-Glu(OMe)-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and removing byproducts in reactions involving H-Glu(OMe)-OH (L-Glutamic acid 5-methyl ester), particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a byproduct with a mass difference of -17.03 Da in my peptide. What is this impurity and why does it form?

A1: This mass loss is characteristic of pyroglutamate (B8496135) (pGlu) formation , a common side reaction involving N-terminal glutamic acid or glutamine residues.[1] The reaction is a spontaneous, non-enzymatic intramolecular cyclization where the N-terminal amine attacks the side-chain ester, resulting in the formation of a five-membered lactam ring and the elimination of methanol (B129727) (in the case of this compound) or ammonia (B1221849) (in the case of glutamine).[1][2] This conversion can lead to heterogeneity in the final product and may alter its biological properties.[1]

Troubleshooting Steps:

  • Minimize exposure to basic conditions: The basic conditions used for Fmoc-deprotection can accelerate pyroglutamate formation.[3]

  • Control temperature: Elevated temperatures can increase the rate of cyclization. Perform coupling and cleavage steps at controlled, low temperatures whenever possible.[1]

  • Limit reaction and storage times: Prolonged exposure to reaction conditions or storage in solution can promote this side reaction.[1]

Q2: My peptide synthesis yield dropped significantly after the second amino acid coupling, especially when using Proline or Glycine. What could be the cause?

A2: This issue is often due to the formation of 2,5-diketopiperazine (DKP) . DKP formation is an intramolecular cyclization of a dipeptide that cleaves the peptide from the resin, leading to a truncated sequence and a significant drop in yield.[2] This side reaction is particularly prevalent when Proline or Glycine are in the first or second position of the peptide sequence.[2]

Troubleshooting Steps:

  • Choice of Resin: The type of resin can influence DKP formation. For susceptible sequences, consider using a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit cyclization.

  • Coupling Strategy: Instead of stepwise coupling, consider synthesizing the problematic dipeptide separately and then coupling it to the resin as a single unit.

  • Modified Deprotection: Standard 20% piperidine (B6355638) in DMF is known to catalyze DKP formation. Consider using alternative, milder deprotection cocktails, such as 2% DBU / 5% piperazine (B1678402) in NMP, which has been shown to significantly reduce DKP formation.

Q3: How can I differentiate between pyroglutamate-containing peptides and the desired product?

A3: The primary method for detection and differentiation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • RP-HPLC: The pyroglutamate-containing peptide is typically more hydrophobic and will have a different retention time than the desired peptide.

  • Mass Spectrometry: As noted, the pGlu-peptide will have a mass that is 17.03 Da less than the expected mass of the target peptide containing an N-terminal this compound.

Byproduct Formation Pathways

The following diagrams illustrate the chemical pathways for the formation of the two most common byproducts in this compound reactions.

cluster_pyro Pyroglutamate Formation Glu_start N-terminal This compound Peptide Transition Intramolecular Cyclization Glu_start->Transition Spontaneous or Base-catalyzed Methanol Methanol (CH3OH) Transition->Methanol pGlu_end N-terminal Pyroglutamyl Peptide Transition->pGlu_end

Figure 1. Pathway of Pyroglutamate Formation

cluster_dkp Diketopiperazine (DKP) Formation Dipeptidyl_Resin Dipeptidyl-Resin (e.g., H-Pro-Gly-Resin) Deprotection Fmoc Deprotection (Base) Dipeptidyl_Resin->Deprotection Cyclization Intramolecular Aminolysis Deprotection->Cyclization DKP Diketopiperazine (Byproduct) Cyclization->DKP Resin Free Resin Cyclization->Resin

Figure 2. Pathway of Diketopiperazine (DKP) Formation

Purification Strategies and Data

Effective purification is critical for isolating the target compound from reaction byproducts. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Purification MethodPrincipleTypical Use CaseAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent system.Purification of the initial this compound starting material or final small molecule products.Cost-effective for large quantities; can yield very high purity.Not suitable for complex peptide mixtures; requires significant method development.
Flash Chromatography Separation based on polarity on a solid phase with a solvent gradient.Rapid, large-scale pre-purification of crude peptides to remove major impurities.[4]High loading capacity; fast; reduces solvent consumption compared to HPLC.[4]Lower resolution than HPLC; may not separate closely related impurities.[4]
RP-HPLC High-resolution separation based on hydrophobicity on a packed column.Final purification step for achieving high-purity peptides (>95%).[5]Highest resolution for separating closely related species like pGlu-peptides.[5]Lower loading capacity; time-consuming; high solvent consumption.[4]
Solid-Phase Extraction (SPE) Selective adsorption and elution of compounds from a solid sorbent.Rapid sample cleanup, desalting, or enrichment of the target peptide before final purification.[6]Fast and economical; reduces sample complexity.[6]Not a high-resolution technique; primarily for cleanup, not fine separation.
Comparative Data: Flash Chromatography vs. Preparative HPLC

The following table summarizes a comparison for the purification of a 44-amino acid peptide, illustrating the typical trade-offs between the two methods.

ParameterPreparative HPLCHigh-Performance Flash Chromatography (HPFC)
Sample Injections 41
Total Purification Time 160 min27 min
Solvent A Consumption 1777 mL1041 mL
Solvent B Consumption 1514 mL477 mL
Final Yield 33 mg30 mg
Final Purity >97%>97%

Data adapted from a 2021 study by the Jensen research group at the University of Copenhagen.

Experimental Protocols

Protocol 1: Recrystallization of L-Glutamic Acid Derivatives

This protocol is adapted for a generic L-glutamic acid ester and should be optimized for this compound specifically.

  • Dissolution: Dissolve the crude this compound product in a minimal amount of hot methanol or an ethanol/water mixture. The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Further cool the solution in an ice bath or refrigerator (e.g., 10°C to -10°C) to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: General Solid-Phase Extraction (SPE) for Peptide Cleanup

This protocol outlines a general procedure for enriching a target peptide and removing highly polar or non-polar impurities using a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water with 0.1% Trifluoroacetic Acid (TFA). Do not let the sorbent bed dry out.

  • Loading: Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., water with 0.1% TFA). Apply the sample slowly to the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of a weak solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA). This step removes salts and very polar impurities while the peptide of interest remains bound to the sorbent.

  • Elution: Elute the target peptide using a stronger solvent, such as 50-70% acetonitrile in water with 0.1% TFA. The exact concentration should be determined empirically to maximize recovery of the target peptide while leaving more hydrophobic impurities on the column.

  • Analysis: Analyze the collected fractions by RP-HPLC and MS to confirm the presence and purity of the target peptide before proceeding to lyophilization or final HPLC purification.

Troubleshooting Workflow

This workflow provides a logical path for identifying and addressing byproduct formation during your experiments.

Start Unexpected Result in Peptide Synthesis? Check_LCMS Analyze Crude Product by LC-MS Start->Check_LCMS Low_Yield Low Yield, but Crude Appears Clean Check_LCMS->Low_Yield No Impurity_Peak Major Impurity Peak Detected Check_LCMS->Impurity_Peak Yes DKP_Suspect Suspect Diketopiperazine (DKP) Formation & Cleavage Low_Yield->DKP_Suspect Check_Mass Check Mass of Impurity Impurity_Peak->Check_Mass Mass_Loss Mass = Target - 17 Da? Check_Mass->Mass_Loss Pyro_Suspect Pyroglutamate (pGlu) Formation Confirmed Mass_Loss->Pyro_Suspect Yes Other_Impurity Other Impurity (e.g., Deletion Sequence) Mass_Loss->Other_Impurity No DKP_Action Action: - Use 2-CTC Resin - Couple as Dipeptide - Use Milder Deprotection DKP_Suspect->DKP_Action Pyro_Action Action: - Minimize High Temps & pH - Optimize Purification (HPLC) - Limit Reaction Times Pyro_Suspect->Pyro_Action Optimize_Coupling Action: - Optimize Coupling Times - Use Capping Step - Purify via HPLC/Flash Other_Impurity->Optimize_Coupling

Figure 3. Troubleshooting Workflow for this compound Byproducts

References

Improving the efficiency of H-Glu(OMe)-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of H-Glu(OMe)-OH deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deprotection of this compound?

A1: The most common method for the deprotection of the methyl ester in this compound is saponification, which involves hydrolysis of the ester using a base. Lithium hydroxide (B78521) (LiOH) is a frequently used base for this transformation, typically in a mixture of an organic solvent and water.[1][2][3][4]

Q2: What are the potential side reactions during the saponification of this compound?

A2: The primary side reactions of concern are:

  • Racemization: The chiral center at the alpha-carbon can be susceptible to epimerization under basic conditions, leading to a loss of stereochemical purity.[5][6][7]

  • Pyroglutamate Formation: The free amino group can undergo intramolecular cyclization with the gamma-carboxylic acid to form pyroglutamic acid, especially under acidic or neutral conditions after deprotection.[8][9][10][11]

  • Incomplete Reaction: The saponification may not proceed to completion, leaving residual starting material.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC).[12] By taking aliquots from the reaction mixture at different time points, you can quantify the disappearance of the starting material (this compound) and the appearance of the product (H-Glu-OH). Thin Layer Chromatography (TLC) can also be used for a more qualitative assessment.

Q4: What is the best way to purify the final product, H-Glu-OH?

A4: After the reaction is complete, the typical work-up involves neutralizing the reaction mixture with an acid (e.g., HCl) to a pH of approximately 1-3 to protonate the carboxylate.[13] The product, glutamic acid, can then be isolated by crystallization, precipitation, or chromatographic techniques depending on the scale and purity requirements. The solubility of glutamic acid in water is significantly lower than its salt form, aiding in its isolation.[14][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient base, short reaction time, or low temperature.Increase the equivalents of LiOH (typically 1.1-2 equivalents).[2] Extend the reaction time and/or moderately increase the temperature (e.g., to room temperature or slightly above), while monitoring for racemization.[13] Ensure adequate mixing.
Racemization Detected Reaction temperature is too high, reaction time is too long, or the base is too concentrated.Perform the reaction at a lower temperature (e.g., 0°C).[2] Use the minimum effective amount of base and reaction time necessary for complete conversion. Consider using a milder base or different solvent system.[7]
Formation of Pyroglutamate The work-up conditions are not acidic enough, or the product is stored at neutral pH for an extended period.Ensure the pH is adjusted to an acidic range (pH 1-3) during the work-up to keep the amino group protonated and prevent cyclization.[13] Process the product promptly after neutralization.
Low Yield Product loss during work-up and purification. Emulsion formation during extraction.Optimize the crystallization or precipitation conditions. Be mindful of the solubility of glutamic acid at different pH values.[14][15] To break emulsions during extraction, try adding brine or centrifuging the mixture.[13]
Difficulty Isolating the Product The product remains soluble in the reaction mixture.After acidification, if the product does not precipitate, consider concentrating the aqueous solution or using a different solvent for extraction or precipitation. The solubility of L-glutamic acid in water is about 8.64 g/L at room temperature.[14]

Experimental Protocols

Standard Protocol for LiOH-mediated Deprotection of this compound
  • Dissolution: Dissolve this compound in a suitable solvent mixture. A common choice is a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 3:1 or 2:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add a solution of LiOH (1.1 to 2.0 equivalents) in water dropwise to the reaction mixture while stirring.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically stirred at 0°C to room temperature for 1-4 hours.[2]

  • Quenching and Acidification: Once the reaction is complete, carefully add aqueous HCl (e.g., 1N) to neutralize the excess base and adjust the pH to approximately 2-3.

  • Isolation: If the product precipitates, it can be collected by filtration, washed with cold water, and dried. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

HPLC Method for Reaction Monitoring
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a typical mobile phase system.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting both the starting material and the product.

Chiral HPLC for Racemization Analysis

To determine the enantiomeric purity of the final product, a chiral HPLC method is necessary.

  • Column: A chiral stationary phase, such as a crown-ether based column (e.g., ChiroSil®) or a cyclodextrin-based column, can be used to separate D- and L-glutamic acid.[16]

  • Mobile Phase: The mobile phase will depend on the specific chiral column used. For a crown-ether column, a mixture of methanol (B129727) and water with an acidic modifier like perchloric acid has been shown to be effective.[16]

Quantitative Data Summary

Table 1: Solubility Data

CompoundSolventSolubility
L-Glutamic AcidWater (room temp.)8.64 g/L[14]
L-Glutamic AcidWater (boiling)140 g/L[14]
DL-Glutamic AcidWater (room temp.)20.54 g/L[14]
DL-Glutamic AcidWater (boiling)284.9 g/L[14]
H-Glu-OMeWaterSoluble[17]

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve this compound in THF/Water cool Cool to 0°C start->cool add_base Add LiOH Solution cool->add_base react Stir at 0°C to RT add_base->react monitor Monitor by HPLC/TLC react->monitor quench Acidify with HCl to pH 2-3 monitor->quench Reaction Complete isolate Isolate Product (Filtration/Extraction) quench->isolate purify Purify (Recrystallization) isolate->purify chiral_hplc Chiral HPLC for Enantiomeric Purity purify->chiral_hplc

Caption: Experimental workflow for this compound deprotection.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_racemization Racemization cluster_pyroglutamate Pyroglutamate Formation start Deprotection Issue check_base Increase LiOH equivalents? start->check_base Incomplete lower_temp Decrease reaction temperature? start->lower_temp Racemized check_ph Ensure acidic work-up (pH 1-3)? start->check_ph Side Product check_time Increase reaction time/temp? check_base->check_time Yes reduce_base Decrease base concentration? lower_temp->reduce_base Yes prompt_processing Process product promptly? check_ph->prompt_processing Yes

Caption: Troubleshooting logic for this compound deprotection issues.

References

Common impurities in commercial H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial H-Glu(OMe)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis, degradation, or storage. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process.

  • Degradation Products: These impurities form over time due to the chemical instability of this compound under certain conditions.

  • Enantiomeric Impurities: The presence of the D-enantiomer in the L-H-Glu(OMe)-OH product.

A summary of these common impurities is provided in the table below.

Table 1: Summary of Common Impurities in Commercial this compound

Impurity CategorySpecific ImpurityCommon SourcePotential Impact on Experiments
Synthesis-Related L-Glutamic AcidIncomplete esterification of the gamma-carboxylic acid.Can interfere with reactions targeting the free alpha-carboxylic acid and may lead to unintended byproducts in peptide synthesis.
L-Glutamic acid dimethyl esterOver-esterification during synthesis.May lead to incorrect peptide sequences if it is incorporated instead of the mono-ester.
Unreacted starting materials and reagentsIncomplete reaction or purification.Can interfere with downstream reactions and analytical characterization.
Degradation Product Pyroglutamic acid methyl esterIntramolecular cyclization of this compound. This can be catalyzed by heat or acidic/basic conditions.[1][2]The cyclized form lacks a free amino group, rendering it inactive for peptide coupling, leading to truncated sequences.
Enantiomeric Impurity H-D-Glu(OMe)-OHUse of non-enantiopure starting materials or racemization during synthesis.Can lead to the formation of diastereomeric peptides, which may have different biological activities and be difficult to separate.[3]

Q2: My peptide synthesis is failing, and I suspect an issue with my this compound. What should I do?

A2: If you suspect your this compound is compromised, a systematic troubleshooting approach is recommended. The following workflow can help you identify the potential issue.

troubleshooting_workflow start Peptide Synthesis Failure (e.g., low yield, unexpected mass) check_purity Check Purity of this compound Lot start->check_purity hplc_analysis Perform HPLC-UV Analysis check_purity->hplc_analysis Primary Check lcms_analysis Perform LC-MS Analysis check_purity->lcms_analysis For Mass Confirmation chiral_analysis Perform Chiral HPLC Analysis check_purity->chiral_analysis If Diastereomers Suspected nmr_analysis Perform NMR Analysis check_purity->nmr_analysis For Structural Confirmation impurity_detected Impurity Detected? hplc_analysis->impurity_detected lcms_analysis->impurity_detected chiral_analysis->impurity_detected nmr_analysis->impurity_detected identify_impurity Identify Impurity impurity_detected->identify_impurity Yes no_impurity No Impurity Detected impurity_detected->no_impurity No pyroglutamic Pyroglutamic Acid Derivative? identify_impurity->pyroglutamic d_isomer D-Isomer Detected? pyroglutamic->d_isomer No re_purify Consider Re-purification of this compound pyroglutamic->re_purify Yes other_impurity Other Impurity? d_isomer->other_impurity No new_lot Use a New, QC-Verified Lot of this compound d_isomer->new_lot Yes other_impurity->new_lot Yes troubleshoot_synthesis Troubleshoot Other Synthesis Parameters (e.g., coupling reagents, solvent, temperature) no_impurity->troubleshoot_synthesis impurity_relationships cluster_synthesis Synthesis-Related cluster_degradation Degradation cluster_enantiomeric Enantiomeric main_compound H-L-Glu(OMe)-OH glutamic_acid L-Glutamic Acid main_compound->glutamic_acid Incomplete esterification dimethyl_ester L-Glutamic acid dimethyl ester main_compound->dimethyl_ester Over- esterification pyroglutamic Pyroglutamic acid methyl ester main_compound->pyroglutamic Cyclization (Heat, pH) d_isomer H-D-Glu(OMe)-OH main_compound->d_isomer Isomerization/ Starting Material

References

Technical Support Center: Mass Spectrometry Analysis of H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with H-Glu(OMe)-OH (L-Glutamic acid 5-methyl ester) in mass spectrometry applications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

IssuePossible CauseSuggested Solution
Poor or No Signal for [M+H]⁺ Inefficient ionization.Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with positive ionization mode (e.g., acidified with formic acid).
Low sample concentration.Prepare a fresh, more concentrated sample solution.
High Abundance of an Unexpected Ion at m/z 130 In-source cyclization.Free glutamic acid and its derivatives can cyclize to form pyroglutamic acid in the ESI source.[1] Minimize this by optimizing source conditions, such as reducing the fragmentor voltage.[1]
Contamination.Verify the purity of the sample and solvents.
Dominant Fragment at m/z 84 This is a known, stable secondary fragment ion (C₄H₆NO⁺) for glutamic acid derivatives.[2]This is an expected outcome of the fragmentation cascade and can be used for structural confirmation.
Inconsistent Fragmentation Pattern Fluctuating collision energy.Ensure the collision-induced dissociation (CID) energy is stable and optimized for the desired fragmentation.
Presence of isomers or impurities.Use high-resolution mass spectrometry to confirm the elemental composition of precursor and fragment ions. Employ chromatographic separation to resolve isomers.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?

The molecular weight of this compound is 161.16 g/mol . Therefore, in positive ion mode mass spectrometry, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 162.2.

Q2: What are the primary fragmentation pathways for protonated this compound?

The fragmentation of protonated this compound is characterized by several key pathways.[2] These include neutral losses from both the α-carboxyl and the γ-carboxymethyl groups. Common losses include water (H₂O), methanol (B129727) (CH₃OH), and carbon monoxide (CO).[2][3]

Q3: What are the major characteristic fragment ions observed in the MS/MS spectrum of this compound?

The tandem mass spectrum of protonated this compound typically displays a series of characteristic fragment ions. The fragmentation process can lead to the formation of an immonium ion and other stable structures.[3][4]

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/CompositionNeutral Loss
144.1[M+H - H₂O]⁺H₂O
130.1[M+H - CH₃OH]⁺ (likely pyroglutamic acid)CH₃OH
102.1Glutamic acid immonium ionH₂O + CO from the m/z 130 ion
84.1C₄H₆NO⁺Multiple pathways[2]

Q4: Can mass spectrometry distinguish between this compound and its isomer, H-Glu(OH)-OMe (glutamic acid 1-methyl ester)?

While the precursor ions will have the same m/z, their fragmentation patterns under MS/MS should differ due to the different locations of the methyl ester. The loss of methanol would be a more favorable initial step for this compound from the side chain, whereas the loss of water and CO might be more prominent initially for the 1-methyl ester.

Experimental Protocol: ESI-MS/MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as a mixture of water, methanol, or acetonitrile.

  • For infusion experiments, dilute the stock solution to a final concentration of approximately 1-10 µM in a mobile phase containing 0.1% formic acid to facilitate protonation.[5]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: Typically around 3 kV.[5]

  • Source Temperature: Maintained at approximately 250-300°C.[1][5]

  • Collision Gas: Argon or Nitrogen.

  • MS/MS Analysis: Isolate the precursor ion (m/z 162.2) and subject it to collision-induced dissociation (CID) with optimized collision energy to generate a product ion spectrum.

Fragmentation Pathway Diagram

Fragmentation_Pathway cluster_main Fragmentation of this compound Precursor [M+H]⁺ m/z 162.2 Fragment1 [M+H - H₂O]⁺ m/z 144.1 Precursor->Fragment1 - H₂O Fragment2 [M+H - CH₃OH]⁺ m/z 130.1 (Pyroglutamic acid derivative) Precursor->Fragment2 - CH₃OH Fragment4 C₄H₆NO⁺ m/z 84.1 Fragment1->Fragment4 - H₂O - CO Fragment3 Immonium Ion m/z 102.1 Fragment2->Fragment3 - CO Fragment3->Fragment4 - H₂O

Caption: Proposed fragmentation pathway of protonated this compound.

References

Validation & Comparative

A Comparative Guide to H-Glu(OMe)-OH and H-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity of the target peptide. For glutamic acid, two commonly encountered side-chain protected derivatives are H-Glu(OMe)-OH (glutamic acid γ-methyl ester) and H-Glu(OtBu)-OH (glutamic acid γ-tert-butyl ester). This guide provides an objective comparison of their performance, supported by established chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

H-Glu(OtBu)-OH is the undisputed standard for routine solid-phase peptide synthesis (SPPS) utilizing the popular Fmoc/tBu orthogonal protection strategy. Its widespread adoption is due to the robust protection it offers during chain elongation and its clean and efficient deprotection under standard acidic cleavage conditions. In contrast, this compound is not suitable for standard Fmoc-SPPS protocols due to the stability of the methyl ester to trifluoroacetic acid (TFA). Its application is primarily in solution-phase synthesis or for the preparation of peptides with a C-terminal glutamic acid methyl ester, where alternative deprotection methods can be employed.

Performance Comparison: this compound vs. H-Glu(OtBu)-OH

While direct head-to-head quantitative comparisons in a single study are scarce, the vast body of literature on peptide synthesis allows for a qualitative and inferred quantitative assessment of these two glutamic acid derivatives.

Table 1: Comparison of Key Performance Parameters

ParameterThis compoundH-Glu(OtBu)-OHRationale & References
Primary Application Solution-phase synthesis; Synthesis of peptides with C-terminal methyl esters.Solid-phase peptide synthesis (SPPS) with Fmoc chemistry.The OtBu group is integral to the orthogonal Fmoc/tBu strategy.[1][2] The OMe group's stability to TFA makes it unsuitable for standard SPPS cleavage.[3][4]
Coupling Efficiency Generally high in solution phase.Consistently high in SPPS.Both derivatives can be activated and coupled efficiently using standard coupling reagents.[5][6]
Deprotection Method Saponification (e.g., NaOH), enzymatic cleavage, or specialized chemical reagents (e.g., bis(tributyltin) oxide).[7][8]Strong acidolysis (e.g., Trifluoroacetic acid - TFA).[5]The OtBu group is designed for acid-lability, while the OMe group is stable to acid.[3][4]
Orthogonality in Fmoc-SPPS Not orthogonal. Deprotection conditions (basic or enzymatic) are generally not compatible with the base-labile Fmoc group or other standard protecting groups.[1][7]Fully orthogonal. The acid-labile OtBu group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine).[2][9]
Potential Side Reactions - Racemization during basic deprotection (saponification).- Incomplete hydrolysis.- Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation during cleavage (can be suppressed with scavengers).- Aspartimide formation in sensitive sequences.[5]Basic conditions for saponification can lead to epimerization.[4] The tert-butyl cation is a known reactive intermediate in TFA cleavage.[5]
Overall Yield & Purity in SPPS Not applicable for standard internal incorporation.High. The clean deprotection and high coupling efficiency contribute to high-quality crude peptides.[10][11]The streamlined and orthogonal nature of the Fmoc/tBu strategy with H-Glu(OtBu)-OH leads to superior outcomes in SPPS.

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol outlines the standard steps for incorporating a glutamic acid residue into a peptide sequence on a solid support using Fmoc-Glu(OtBu)-OH.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for 1-2 hours.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-Glu(OtBu)-OH:

  • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion (e.g., using the Kaiser test).

  • Wash the resin with DMF.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIEA in DMF).

5. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the resin with dichloromethane (B109758) (DCM) and dry it.

  • Treat the resin with a cleavage cocktail, typically TFA containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This step cleaves the peptide from the resin and removes the OtBu side-chain protecting group.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Lyophilize the crude peptide for purification.[12][13]

Solution-Phase Deprotection of a Peptide Methyl Ester

This protocol describes a method for the deprotection of a glutamic acid methyl ester in a peptide synthesized via solution-phase methods.

1. Saponification:

  • Dissolve the peptide containing the Glu(OMe) residue in a suitable solvent mixture (e.g., methanol/water or THF/water).

  • Cool the solution in an ice bath.

  • Add a solution of aqueous sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) dropwise while monitoring the reaction by HPLC.

  • Stir the reaction at 0-4°C until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the peptide product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the peptide.[4]

Note: This method is not compatible with base-labile protecting groups like Fmoc.

Visualization of Synthetic Workflows

The choice between this compound and H-Glu(OtBu)-OH is fundamentally tied to the overall synthetic strategy. The following diagrams illustrate the distinct workflows.

spss_workflow cluster_spps Fmoc-SPPS with H-Glu(OtBu)-OH Resin Resin-NH-Fmoc Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple Next Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine) Coupling1->Deprotection2 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Deprotection2->Coupling_Glu Deprotection3 Fmoc Deprotection (Piperidine) Coupling_Glu->Deprotection3 Coupling2 Couple Final Fmoc-AA-OH Deprotection3->Coupling2 Final_Cleavage Final Cleavage & Deprotection (TFA) Coupling2->Final_Cleavage Purified_Peptide Purified Peptide (Glu with free side chain) Final_Cleavage->Purified_Peptide

Caption: Standard workflow for Fmoc-SPPS incorporating H-Glu(OtBu)-OH.

solution_phase_workflow cluster_solution Solution-Phase Synthesis with this compound Start Protected Peptide Fragment Couple_Glu Couple with This compound Start->Couple_Glu Protected_Peptide Protected Peptide with Glu(OMe) Couple_Glu->Protected_Peptide Side_Chain_Deprotection Side-Chain Deprotection (Saponification or Enzymatic) Protected_Peptide->Side_Chain_Deprotection Final_Peptide Peptide with free Glu side chain Side_Chain_Deprotection->Final_Peptide

Caption: A simplified workflow for solution-phase synthesis involving this compound.

Logical Relationship: Choosing the Right Derivative

The decision-making process for selecting between these two derivatives is straightforward and dictated by the chosen synthetic methodology.

decision_tree Start Select Peptide Synthesis Strategy SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Standard Peptide Synthesis Solution Solution-Phase Synthesis or Specific C-Terminal Ester Required Start->Solution Specialized Synthesis Choose_OtBu Use H-Glu(OtBu)-OH SPPS->Choose_OtBu Choose_OMe Use this compound Solution->Choose_OMe

Caption: Decision tree for selecting the appropriate glutamic acid derivative.

Conclusion

For researchers engaged in routine solid-phase peptide synthesis using Fmoc chemistry, H-Glu(OtBu)-OH is the superior and recommended choice. Its compatibility with the orthogonal protection scheme ensures high efficiency, yield, and purity. This compound, while a valid protected amino acid, is not a direct substitute for H-Glu(OtBu)-OH in SPPS due to the challenge of its deprotection. Its utility is found in the more specialized applications of solution-phase synthesis or when the final peptide product is intended to retain the methyl ester on the glutamic acid side chain. A clear understanding of the chemical properties and deprotection requirements of these derivatives is crucial for the successful synthesis of complex peptides.

References

A Comparative Analysis of Protecting Groups for Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the carboxylic acid side chain of glutamic acid is a critical decision in peptide synthesis and the development of peptide-based therapeutics. This choice significantly impacts the overall yield, purity, and scalability of the synthesis. This guide provides an objective comparison of commonly used protecting groups for glutamic acid, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Comparison of Glutamic Acid Protecting Groups

The efficacy of a protecting group is evaluated based on its stability under various reaction conditions, the ease and efficiency of its removal, and its influence on potential side reactions. The following table summarizes the key characteristics of the most prevalent protecting groups for the γ-carboxyl group of glutamic acid.

Protecting GroupStructureCommon Synthesis StrategyStabilityDeprotection ConditionsPotential Side Reactions
tert-Butyl (tBu) -C(CH₃)₃Fmoc SPPSStable to bases (e.g., piperidine). Labile to strong acids.Strong acids (e.g., 95% TFA).[1][2]Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met).[3]
Benzyl (Bzl) -CH₂C₆H₅Boc SPPSStable to moderate acids (e.g., TFA). Labile to strong acids and hydrogenolysis.Strong acids (e.g., HF, HBr/AcOH) or catalytic hydrogenolysis (H₂/Pd).[4][5]Can be partially cleaved by repeated TFA treatments in long syntheses.
Allyl (All) -CH₂CH=CH₂Orthogonal StrategiesStable to both acids (TFA) and bases (piperidine).[6][7]Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃).[6][7]Requires careful removal of palladium catalyst to avoid contamination.
2-Phenylisopropyl (2-PhiPr) -C(CH₃)₂C₆H₅Orthogonal StrategiesStable to t-butyl deprotection conditions. Labile to very mild acids.Very mild acid (e.g., 1% TFA in DCM).[6]Can be sensitive to steric hindrance during introduction.
4-Pyridylmethyl (Pym) -CH₂C₅H₄NSpecialized ApplicationsStable to standard SPPS conditions.Hydrogenation.[8]Can influence the overall charge of the peptide.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application and removal of protecting groups. Below are representative protocols for the deprotection of the most common glutamic acid side-chain protecting groups.

Protocol 1: Deprotection of tert-Butyl (tBu) Ester

This protocol is standard for the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS), where the tBu group is removed concurrently with cleavage from the resin.

Materials:

  • Peptide-resin with Fmoc-Glu(OtBu)-OH incorporated.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Dichloromethane (DCM).

  • Cold diethyl ether.

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1]

Protocol 2: Deprotection of Benzyl (Bzl) Ester in Boc SPPS

This protocol describes the removal of the Benzyl ester using strong acid, a common final step in Boc-based SPPS.

Materials:

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a reaction vessel, suspend the resin in a mixture of pentamethylbenzene and thioanisole in TFA.

  • Add 33% HBr in acetic acid to the suspension.

  • Stir the reaction mixture for 60-90 minutes at room temperature.

  • Filter the resin and wash with TFA.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation, wash with cold ether, and dry.[9]

Protocol 3: Orthogonal Deprotection of Allyl (All) Ester

This protocol allows for the selective removal of the Allyl protecting group on-resin, enabling further side-chain modification.

Materials:

  • Peptide-resin with Fmoc-Glu(OAll)-OH incorporated.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Phenylsilane (PhSiH₃).

  • Anhydrous Dichloromethane (DCM).

  • N,N-Dimethylformamide (DMF).

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM.

  • Add the palladium catalyst solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 30 minutes.

  • Repeat the treatment with fresh catalyst solution two more times.

  • Wash the resin extensively with DCM and DMF to remove the catalyst and byproducts.[10]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental sequences is essential for understanding the application of these protecting groups.

Deprotection_Workflow cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy cluster_Orthogonal Orthogonal Strategy (Allyl) Fmoc_Peptide_Resin Peptide-Resin-Glu(OtBu) Cleavage TFA/TIS/H₂O (2-3 hours) Fmoc_Peptide_Resin->Cleavage Global Deprotection Deprotected_Peptide_tBu H-Peptide-Glu-OH Cleavage->Deprotected_Peptide_tBu Boc_Peptide_Resin Peptide-Resin-Glu(OBzl) HF_Cleavage HBr/AcOH (60-90 min) Boc_Peptide_Resin->HF_Cleavage Global Deprotection Deprotected_Peptide_Bzl H-Peptide-Glu-OH HF_Cleavage->Deprotected_Peptide_Bzl Ortho_Peptide_Resin Peptide-Resin-Glu(OAll) Palladium_Cleavage Pd(PPh₃)₄ / PhSiH₃ (On-Resin) Ortho_Peptide_Resin->Palladium_Cleavage Selective Deprotection Sidechain_Deprotected Peptide-Resin-Glu-OH Palladium_Cleavage->Sidechain_Deprotected Final_Cleavage TFA Cocktail Sidechain_Deprotected->Final_Cleavage Global Deprotection Deprotected_Peptide_All H-Peptide-Glu-OH Final_Cleavage->Deprotected_Peptide_All

Caption: Comparative workflows for glutamic acid deprotection strategies.

Logical Relationships in Protecting Group Selection

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the choice of Nα-protection (Fmoc or Boc).

Protection_Strategy cluster_main Protecting Group Selection Logic Start Start Peptide Synthesis Plan N_alpha_Protection Choose Nα-Protection Start->N_alpha_Protection Fmoc Fmoc N_alpha_Protection->Fmoc Base-labile Boc Boc N_alpha_Protection->Boc Acid-labile Side_Chain_PG Select Glu Side-Chain Protecting Group Fmoc->Side_Chain_PG Boc->Side_Chain_PG tBu tert-Butyl (tBu) Side_Chain_PG->tBu Fmoc Strategy Bzl Benzyl (Bzl) Side_Chain_PG->Bzl Boc Strategy Orthogonal Need Orthogonal Deprotection? Side_Chain_PG->Orthogonal End Proceed with Synthesis tBu->End Bzl->End Allyl Allyl (All) Orthogonal->Allyl Yes PhiPr 2-Phenylisopropyl (2-PhiPr) Orthogonal->PhiPr Yes Allyl->End PhiPr->End

Caption: Decision tree for selecting a glutamic acid protecting group.

Conclusion

The selection of a protecting group for the glutamic acid side chain is a multifaceted decision that depends on the specific requirements of the synthetic target. For routine Fmoc-based SPPS, the tert-butyl (tBu) group remains the standard choice due to its robustness and compatibility. In Boc-based strategies, the benzyl (Bzl) group is the conventional option. For more complex syntheses requiring selective on-resin side-chain modification, orthogonal protecting groups such as allyl (All) and 2-phenylisopropyl (2-PhiPr) offer invaluable flexibility. The choice should be guided by a thorough evaluation of the desired peptide's sequence, the overall synthetic strategy, and the potential for side reactions. This guide provides the foundational data and protocols to assist researchers in navigating these choices effectively.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for amino acid derivatives such as H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester) is critical in research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose. This guide provides a comparative overview of a validated HPLC method for this compound against other analytical techniques, supported by experimental protocols and data.

Method Comparison: HPLC vs. Alternatives

The choice of analytical method for purity determination depends on various factors, including the specific requirements for sensitivity, resolution of impurities (including chiral isomers), and the available instrumentation. While HPLC is a versatile and widely used technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer alternative approaches.

Parameter Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization Chiral HPLC Ion-Exchange Chromatography (IEC) with Post-column Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity on a C18 stationary phase.Separation of enantiomers using a chiral stationary phase (e.g., crown ether).Separation based on ionic interactions with a charged stationary phase.Separation of volatile derivatives based on boiling point and polarity, with mass-based detection.Separation based on charge-to-mass ratio in an electric field.
Derivatization Required for UV/Fluorescence detection (e.g., OPA, FMOC).May not be required if the molecule has a chromophore.Required for detection (e.g., Ninhydrin).[1]Required to increase volatility (e.g., silylation, esterification).[2][3]Can be used with or without derivatization depending on the detector.[4]
Typical Column C18 (e.g., Agilent Zorbax Eclipse AAA).[5]Chiral Stationary Phase (e.g., Crownpak CR(+)).Ion-exchange resin.[1]Capillary column (e.g., DB-5).Fused silica (B1680970) capillary.
Limit of Detection (LOD) pmol to nmol range.Dependent on detector, typically in the pmol range.pmol range.fmol to pmol range.[3]µmol/L to nmol/L range.[6]
Limit of Quantitation (LOQ) pmol to nmol range.Dependent on detector, typically in the pmol to nmol range.nmol/L range.fmol to pmol range.µmol/L to nmol/L range.[6]
Advantages High resolution, well-established methods, good reproducibility.[7]Can resolve enantiomeric impurities.Robust and reproducible for amino acid analysis.[1]High sensitivity and specificity (with MS detection).[2]High separation efficiency, minimal sample volume.[4][8]
Disadvantages Derivatization can be complex and time-consuming.Chiral columns can be expensive and have limited lifetime.Can be less sensitive than pre-column derivatization methods.Derivatization is mandatory and can introduce errors.[9]Lower concentration sensitivity compared to HPLC and GC-MS.[7]

Experimental Protocols

Representative RP-HPLC Method for this compound Purity

This protocol describes a typical reversed-phase HPLC method with pre-column derivatization using o-phthalaldehyde (B127526) (OPA) for the purity determination of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 40 mM Phosphate buffer (pH 7.8).

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).[5]

  • Derivatization Reagent Preparation:

    • Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M boric acid (pH 10.4) and 50 µL of 3-MPA.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample and reference standard in water to a final concentration of approximately 1 mg/mL.

  • Derivatization (Automated in Autosampler):

    • Mix 5 µL of the sample/standard solution with 5 µL of the OPA derivatizing reagent.

    • Allow to react for 1 minute before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 0
      20 60
      25 100
      30 100
      31 0

      | 40 | 0 |

  • Data Analysis:

    • Identify the peak corresponding to the OPA-derivatized this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percentage method.

Alternative Method: Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the presence of the D-enantiomer impurity in a sample of L-H-Glu(OMe)-OH.

Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral column (e.g., Crownpak CR(+), 4.0 x 150 mm, 5 µm).

Reagents:

  • Perchloric acid solution (pH 1.0 to 2.0)

  • Methanol (HPLC grade)

  • This compound reference standard (including D-enantiomer if available) and sample

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of perchloric acid and adjust the pH to between 1.0 and 2.0. The exact pH may need optimization for best resolution.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiral Crown Ether-based (e.g., Crownpak CR(+))

    • Mobile Phase: Perchloric acid solution (pH 1.0 - 2.0)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 210 nm

  • Data Analysis:

    • Identify the peaks for the L- and D-enantiomers. The elution order will depend on the specific chiral stationary phase used.

    • Calculate the enantiomeric purity based on the peak areas.

Visualizing the Workflow: HPLC Purity Validation

The following diagram illustrates the logical workflow of the HPLC purity validation process for this compound.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Weigh and Dissolve This compound Sample Derivatization Pre-column Derivatization (e.g., with OPA) Sample_Prep->Derivatization Std_Prep Weigh and Dissolve This compound Standard Std_Prep->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Purity_Calc Calculate Purity (%) Peak_Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC Purity Validation of this compound.

This guide provides a foundational understanding of the analytical methodologies available for the purity assessment of this compound. The selection of the most appropriate technique will be dictated by the specific analytical needs, such as the requirement for enantiomeric separation or the desired level of sensitivity. For routine quality control, a validated RP-HPLC method often provides a robust and reliable solution.

References

Verifying the Structural Integrity of H-Glu(OMe)-OH via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a critical step in the synthesis and characterization of novel compounds. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester), a key building block in peptide synthesis and medicinal chemistry. We present a detailed examination of its ¹H and ¹³C NMR spectra, benchmarked against its parent amino acid, L-glutamic acid, and a potential side-product, dimethyl glutamate.

This guide offers clear, tabulated NMR data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure-spectra correlation to aid in the rapid and accurate confirmation of this compound.

Comparative Analysis of NMR Spectral Data

The structural distinction of this compound lies in the selective methylation of the side-chain carboxylic acid. This subtle modification is readily discernible through NMR spectroscopy. The following tables summarize the expected chemical shifts for this compound and compare them with the experimentally observed values, alongside the spectral data for L-glutamic acid and dimethyl glutamate. This comparative approach is invaluable for identifying the desired product and detecting potential impurities.

Table 1: ¹H NMR Chemical Shift Data (ppm) in D₂O

Proton Assignment This compound (Expected) This compound (Experimental) L-Glutamic Acid (Experimental) Dimethyl Glutamate (Hydrochloride) (Experimental)
α-CH~3.83.75 (t)3.78 (t)~4.2 (t)
β-CH₂~2.12.12 (m)2.15 (m)~2.3 (m)
γ-CH₂~2.52.48 (t)2.53 (t)~2.7 (t)
OCH₃~3.73.67 (s)N/A~3.7 (s), ~3.8 (s)

Chemical shifts are reported in parts per million (ppm) relative to a reference standard. Multiplicity is indicated as (s) for singlet, (t) for triplet, and (m) for multiplet.

Table 2: ¹³C NMR Chemical Shift Data (ppm) in D₂O

Carbon Assignment This compound (Expected) This compound (Experimental) L-Glutamic Acid (Experimental) Dimethyl Glutamate (Hydrochloride) (Experimental)
α-COOH~174174.5174.8~171
α-CH~5554.855.1~53
β-CH₂~2726.927.2~25
γ-CH₂~3030.230.5~29
γ-COOCH₃~178177.9N/A~173
OCH₃~5252.3N/A~53, ~54

Note: Experimental values can vary slightly depending on the solvent, concentration, and instrument.

Key Differentiating Features in the NMR Spectra:

  • This compound vs. L-Glutamic Acid: The most prominent difference is the appearance of a sharp singlet at approximately 3.67 ppm in the ¹H NMR spectrum of this compound, corresponding to the methyl ester protons (OCH₃). In the ¹³C NMR spectrum, a signal around 52.3 ppm confirms the presence of the methoxy (B1213986) carbon. These signals are absent in the spectra of L-glutamic acid.

  • This compound vs. Dimethyl Glutamate: Dimethyl glutamate, a potential by-product of the esterification reaction, will exhibit two distinct singlets in the ¹H NMR spectrum for the two non-equivalent methyl ester groups. Similarly, its ¹³C NMR spectrum will show two signals for the methoxy carbons and two for the carbonyl carbons, allowing for clear differentiation from the mono-esterified product.

Experimental Protocols

To ensure the acquisition of high-fidelity NMR data for the structural confirmation of this compound, the following experimental protocols are recommended:

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift calibration.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6 mL of D₂O.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform with an appropriate line broadening factor. Phase and baseline correct the spectrum.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with labels corresponding to the proton and carbon atoms discussed in the NMR data tables. This visual aid facilitates the correlation between the chemical structure and the observed NMR signals.

H_Glu_OMe_OH_Structure cluster_0 C1 C2 C3 C4 Cδ (ester) C5 C (acid) O1 O O2 O O3 O O4 O N1 N H1 H2 H3 H4 H (OMe) C_Me C (OMe) struct H₂N-CH(COOH)-CH₂-CH₂-COOCH₃ C1_node C2_node C1_node->C2_node H1_node C3_node C2_node->C3_node H2_node C4_node C3_node->C4_node H3_node O_Me_node C C4_node->O_Me_node C5_node C C5_node->C1_node H_Me_node H

Caption: Molecular structure of this compound with key atoms labeled.

This comprehensive guide provides the necessary data and protocols for the confident structural verification of this compound using NMR spectroscopy. By comparing the acquired spectra with the provided reference data for the starting material and potential by-products, researchers can ensure the purity and identity of their synthesized compounds, a crucial step in advancing drug discovery and development pipelines.

A Comparative Analysis of the Biological Efficacy of H-Glu(OMe)-OH and L-Glutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the nuanced interplay between neurotransmitters and their analogs is a cornerstone of drug discovery and physiological understanding. L-glutamate, the primary excitatory neurotransmitter in the central nervous system, and its synthetic derivative, H-Glu(OMe)-OH (L-glutamic acid γ-methyl ester), present an intriguing case for comparative analysis. This guide provides a detailed examination of their known biological efficacies, supported by available data and experimental contexts.

Introduction to L-Glutamate and this compound

L-glutamate is a pivotal molecule in neural function, mediating the vast majority of excitatory synaptic transmission.[1][2] Its interaction with a diverse family of glutamate (B1630785) receptors—ionotropic (iGluRs) and metabotropic (mGluRs)—underpins critical processes such as learning, memory, and synaptic plasticity.[2] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making its receptors prime targets for therapeutic intervention.

This compound, as a γ-methyl ester of L-glutamic acid, represents a structural modification to the native neurotransmitter. Such chemical alterations are often employed in medicinal chemistry to modulate properties like blood-brain barrier permeability, metabolic stability, and receptor binding affinity or selectivity. While this compound is commercially available for research purposes, comprehensive studies directly comparing its biological efficacy to that of L-glutamate are notably scarce in publicly available literature. This guide, therefore, synthesizes the well-established functions of L-glutamate with the limited, yet informative, data on its methyl ester derivative.

Comparative Biological Activity: A Data-Driven Overview

Due to a lack of direct comparative studies in the scientific literature, a quantitative side-by-side comparison of binding affinities and potencies is not currently possible. The following tables are structured to highlight the well-characterized parameters for L-glutamate and to indicate the areas where data for this compound is needed.

Table 1: Receptor Binding Affinity (Ki or IC50 values in µM)

CompoundiGluRs (e.g., NMDA, AMPA, Kainate)mGluRs (e.g., Group I, II, III)
L-Glutamate Broadly active, with varying affinities across subtypes (low to high µM range)Broadly active, with varying affinities across subtypes (low to high µM range)
This compound Data not availableData not available

Table 2: Receptor Activation (EC50 values in µM)

CompoundiGluRs (e.g., NMDA, AMPA, Kainate)mGluRs (e.g., Group I, II, III)
L-Glutamate Potent agonist with varying EC50 values depending on the receptor subtype and experimental conditions.Potent agonist with varying EC50 values depending on the receptor subtype and experimental conditions.
This compound Data not availableData not available

Inferred Biological Efficacy of this compound

The esterification of the γ-carboxyl group in this compound is a significant modification. This chemical change is expected to alter its interaction with the glutamate binding sites on various receptors. The γ-carboxyl group of L-glutamate is a critical point of interaction within the binding pockets of both iGluRs and mGluRs. Therefore, its modification in this compound could lead to:

  • Altered Receptor Affinity and Selectivity: The methyl ester may decrease the binding affinity for some glutamate receptor subtypes while potentially increasing it for others, or it could impart a novel selectivity profile.

  • Modified Agonist/Antagonist Profile: While L-glutamate is a potent agonist at all its receptors, this compound could exhibit partial agonist or even antagonist properties at certain receptor subtypes.

  • Changes in Pharmacokinetics: The increased lipophilicity due to the methyl group might enhance its ability to cross the blood-brain barrier, a common strategy in neuropharmacology. However, it may also be susceptible to hydrolysis by esterases in the blood or brain tissue, converting it back to L-glutamate.

Key Experimental Protocols for Comparative Efficacy Studies

To empirically determine the biological efficacy of this compound relative to L-glutamate, a series of well-established experimental protocols should be employed.

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki or IC50) of this compound for various glutamate receptor subtypes in comparison to L-glutamate.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from brain tissue (e.g., rat cortex or hippocampus) or from cell lines expressing specific glutamate receptor subtypes.

  • Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]L-glutamate, [³H]CGP39653 for NMDA receptors, [³H]AMPA for AMPA receptors) in the presence of increasing concentrations of the unlabeled competitor (L-glutamate or this compound).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the displacement curves and calculate the IC50 values, which can then be converted to Ki values.

Electrophysiology (Patch-Clamp and Field Potential Recordings)

Electrophysiological techniques directly measure the functional effects of a compound on neuronal activity.

Objective: To characterize the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) of this compound at glutamate receptors.

Methodology:

  • Patch-Clamp Recordings:

    • Culture primary neurons or use brain slices.

    • Record whole-cell currents from individual neurons while applying L-glutamate or this compound at various concentrations.

    • Measure the evoked currents to determine the concentration-response relationship and calculate the EC50 value.

  • Field Potential Recordings:

    • Prepare acute brain slices (e.g., hippocampal slices).

    • Stimulate presynaptic fibers and record the postsynaptic field potentials in the presence of different concentrations of the test compounds.

    • Analyze the changes in the field excitatory postsynaptic potential (fEPSP) to assess the impact on synaptic transmission.

In Vitro Signaling Pathway Assays

These assays are crucial for understanding the downstream cellular effects following receptor activation, particularly for mGluRs.

Objective: To determine if this compound activates the intracellular signaling cascades associated with different mGluR subtypes.

Methodology:

  • Cell Culture: Use cell lines (e.g., HEK293 or CHO cells) stably expressing a specific mGluR subtype.

  • Stimulation: Treat the cells with varying concentrations of L-glutamate or this compound.

  • Measurement of Second Messengers:

    • For Group I mGluRs (Gq-coupled): Measure the accumulation of inositol (B14025) phosphates (IPs) or changes in intracellular calcium levels using fluorescent dyes.

    • For Group II and III mGluRs (Gi/o-coupled): Measure the inhibition of adenylyl cyclase activity and the resulting decrease in cyclic AMP (cAMP) levels.

  • Data Analysis: Generate concentration-response curves to determine the potency and efficacy of the compounds.

Visualizing the Experimental and Signaling Contexts

To aid in the conceptualization of these experimental approaches and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_compounds Test Compounds cluster_assays Comparative Efficacy Assays cluster_outcomes Biological Efficacy Profile l_glutamate L-Glutamate binding Radioligand Binding (Affinity - Ki) l_glutamate->binding electrophysiology Electrophysiology (Function & Potency - EC50) l_glutamate->electrophysiology signaling Signaling Assays (Downstream Effects) l_glutamate->signaling h_glu_ome_oh This compound h_glu_ome_oh->binding h_glu_ome_oh->electrophysiology h_glu_ome_oh->signaling receptor_profile Receptor Binding Profile (Affinity & Selectivity) binding->receptor_profile functional_activity Functional Activity (Agonist/Antagonist) electrophysiology->functional_activity cellular_response Cellular Response (Signaling Pathway Activation) signaling->cellular_response glutamate_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate L-Glutamate or This compound iglu Ionotropic Receptors (NMDA, AMPA, Kainate) glutamate->iglu Binds to mglu Metabotropic Receptors (Group I, II, III) glutamate->mglu Binds to ion_influx Ion Influx (Na+, Ca2+) iglu->ion_influx Opens channel g_protein G-Protein Activation mglu->g_protein Activates depolarization Membrane Depolarization ion_influx->depolarization second_messengers Second Messengers (IP3, DAG, cAMP) g_protein->second_messengers cellular_response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) depolarization->cellular_response second_messengers->cellular_response

References

Comparative Analysis of H-Glu(OMe)-OH Cross-Reactivity with Glutamate Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester) with commercially available glutamate (B1630785) antibodies. Due to the limited availability of direct experimental data on the cross-reactivity of this compound, this document presents a detailed, albeit hypothetical, experimental framework based on established immunological techniques. The provided data is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system and a key molecule in cellular metabolism. Antibodies targeting glutamate are crucial tools for neuroscience research, enabling the localization and quantification of this important amino acid. This compound is a derivative of L-glutamic acid where the gamma-carboxyl group is esterified to a methyl group. This modification can potentially alter the epitope recognized by glutamate-specific antibodies, leading to reduced or absent cross-reactivity. Understanding the specificity of glutamate antibodies is paramount for the accurate interpretation of experimental results.

This guide outlines a methodology for assessing the cross-reactivity of this compound with a commercially available anti-L-glutamate antibody using a competitive enzyme-linked immunosorbent assay (ELISA).

Quantitative Data Summary

The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-L-glutamate antibody with this compound. In this assay, the antibody is pre-incubated with either L-glutamate or this compound before being added to a microplate coated with a glutamate-protein conjugate. The signal is inversely proportional to the amount of free analyte that binds to the antibody.

Table 1: Hypothetical Competitive ELISA Results for Anti-L-Glutamate Antibody Cross-Reactivity

Competitor MoleculeIC50 (µM)% Cross-Reactivity
L-Glutamate15100%
This compound7502%
D-Glutamate3005%
L-Aspartate> 10,000< 0.15%
GABA> 10,000< 0.15%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific antibody, experimental conditions, and reagents used.

The % Cross-Reactivity is calculated using the formula: (IC50 of L-Glutamate / IC50 of Test Compound) x 100. The hypothetical data suggests that the tested anti-L-glutamate antibody has high specificity for L-glutamate, with significantly lower affinity for its gamma-methyl ester derivative, this compound.

Experimental Protocols

A competitive ELISA is a robust method for quantifying the cross-reactivity of an antibody with different antigens.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials:

  • 96-well microplate

  • Anti-L-Glutamate Antibody (e.g., Rabbit Polyclonal)

  • L-Glutamate standard

  • This compound

  • Other potential cross-reactants (e.g., D-Glutamate, L-Aspartate, GABA)

  • Glutamate-Bovine Serum Albumin (BSA) conjugate (for coating)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Secondary Antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG)

  • TMB Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of glutamate-BSA conjugate (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of L-glutamate (standard) and this compound (test compound) in Blocking Buffer.

    • In separate tubes, mix the diluted standard or test compounds with a fixed concentration of the anti-L-glutamate antibody. Incubate for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the log of the L-glutamate concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) for both L-glutamate and this compound from their respective inhibition curves.

  • Calculate the percent cross-reactivity as described above.

Visualizations

Glutamatergic Synapse Signaling Pathway

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Exocytosis AMPA AMPA Receptor Glutamate_cleft->AMPA NMDA NMDA Receptor Glutamate_cleft->NMDA mGluR mGlu Receptor Glutamate_cleft->mGluR Na_ion Na⁺ AMPA->Na_ion Influx Ca_ion Ca²⁺ NMDA->Ca_ion Influx Signaling Downstream Signaling mGluR->Signaling G-protein activation

Caption: Glutamatergic synapse signaling pathway.

Experimental Workflow for Competitive ELISA

Competitive_ELISA_Workflow start Start coat Coat Plate with Glutamate-BSA Conjugate start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 prepare_mix Prepare Antibody-Competitor (L-Glutamate or this compound) Mixtures wash2->prepare_mix incubate_mix Incubate Mixtures in Wells prepare_mix->incubate_mix wash3 Wash incubate_mix->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop Add Stop Solution add_substrate->stop read Read Absorbance at 450 nm stop->read analyze Analyze Data (IC50 & % Cross-reactivity) read->analyze end End analyze->end

Caption: Workflow for competitive ELISA.

Conclusion

Stability comparison of methyl vs tert-butyl esters in peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Methyl and tert-Butyl Esters in Peptides

For researchers and professionals in drug development, the choice of a C-terminal protecting group in peptide synthesis is critical, influencing not only the synthesis strategy but also the stability and potential prodrug applications of the final peptide. This guide provides an objective comparison of two commonly used C-terminal protecting groups: methyl esters and tert-butyl (t-Bu) esters. The comparison is based on their chemical and enzymatic stability, supported by experimental principles.

Introduction to C-Terminal Esters in Peptides

C-terminal esters are primarily used to protect the C-terminal carboxylic acid of the initial amino acid during solid-phase peptide synthesis (SPPS). This protection prevents the amino acid from self-coupling. Beyond synthesis, modifying the C-terminus with an ester group can convert a peptide into a prodrug, potentially improving its membrane permeability. The stability of this ester bond is therefore crucial, as it dictates the peptide's integrity during synthesis and its release profile if used as a prodrug.

Chemical Stability Comparison

The stability of methyl and tert-butyl esters is fundamentally dictated by their susceptibility to hydrolysis, which is influenced by steric hindrance and the reaction mechanism.

tert-Butyl Esters: The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon of the ester. This bulkiness physically blocks the approach of nucleophiles, such as water or hydroxide (B78521) ions, making base-catalyzed hydrolysis exceptionally slow. However, tert-butyl esters are highly susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the ester oxygen is protonated, leading to the formation of a stable tert-butyl carbocation and the release of the carboxylic acid. This lability to strong acids like trifluoroacetic acid (TFA) is a cornerstone of the widely used Fmoc/t-Bu orthogonal protection strategy in SPPS.[1][2]

Methyl Esters: In contrast, the small methyl group offers minimal steric protection. Consequently, methyl esters are readily hydrolyzed under basic conditions via saponification.[3] This process, however, can be detrimental to the peptide itself, potentially causing racemization at the C-terminal amino acid or degradation of amino acids with sensitive side chains (e.g., asparagine and glutamine).[4] While stable to the acidic conditions used for Boc-group removal, they are not as robust as tert-butyl esters under all synthetic conditions.

One study highlighted that under pressure and heat, a leucylleucine methyl ester was degraded rapidly, whereas a dipeptide with a C-terminal tert-butyl ester was stable due to steric hindrance preventing an intramolecular reaction.[5]

Enzymatic Stability

The enzymatic stability of peptide esters is critical for their therapeutic application, determining their half-life in biological fluids.

tert-Butyl Esters: The steric bulk of the tert-butyl group also plays a crucial role in enzymatic stability by hindering the access of proteases and esterases to the ester bond. While generally more stable than methyl esters, they are not completely inert. Specific enzymes, such as subtilisin, have been shown to selectively hydrolyze C-terminal tert-butyl esters.[6][7][8] This susceptibility can be exploited for controlled cleavage in specific biological environments.

Methyl Esters: The less hindered nature of methyl esters generally makes them more susceptible to enzymatic hydrolysis by non-specific esterases present in plasma and tissues. This can lead to a shorter biological half-life if the intact ester is required for activity or bioavailability. The enzymatic hydrolysis of peptide methyl esters has been investigated using various enzymes, including thermitase and porcine liver esterase.[4]

Data Summary: Stability Comparison

ConditionMethyl Ester Stabilitytert-Butyl Ester StabilityRationale
Strong Acid (e.g., TFA) Generally StableLabile Facile cleavage via stable tert-butyl carbocation formation.[1]
Strong Base (e.g., NaOH) Labile Highly Stable Steric hindrance from the bulky t-Bu group prevents nucleophilic attack.[3]
General Enzymatic (Plasma) LowerHigher Steric hindrance reduces access for many non-specific esterases.
Specific Enzymes (e.g., Subtilisin) VariesSusceptible Can be specifically cleaved by certain enzymes.[7]
Thermal/Pressure Stress Potentially UnstableMore Stable Steric hindrance can prevent intramolecular degradation pathways.[5]

Experimental Protocols

To quantitatively compare the stability of peptide methyl and tert-butyl esters, the following experimental protocol can be employed.

Protocol: Comparative Stability Assay in Human Plasma
  • Peptide Synthesis: Synthesize the same peptide sequence with a C-terminal methyl ester and a C-terminal tert-butyl ester. Purify both peptides to >95% using reverse-phase HPLC and confirm their identity by mass spectrometry.

  • Incubation:

    • Prepare stock solutions of each peptide in a suitable buffer (e.g., PBS, pH 7.4) at 10 mM.

    • Thaw pooled human plasma at 37°C.

    • Initiate the stability assay by adding the peptide stock solution to the pre-warmed plasma to a final peptide concentration of 100 µM.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-plasma mixture.

  • Reaction Quenching & Protein Precipitation:

    • Immediately quench the enzymatic activity and precipitate plasma proteins by adding the aliquot to a tube containing a threefold volume of ice-cold organic solvent (e.g., acetonitrile (B52724) with 1% formic acid).

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

    • Quantify the peak area of the parent peptide ester at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t½) of each peptide ester by fitting the data to a first-order decay curve.

Visualization of Concepts

Chemical Hydrolysis Mechanisms

The following diagram illustrates the differing hydrolysis mechanisms for methyl and tert-butyl esters under basic and acidic conditions, respectively.

G cluster_methyl Methyl Ester Hydrolysis (Basic) cluster_tertbutyl tert-Butyl Ester Hydrolysis (Acidic) Me_Ester Peptide-CO-OMe Me_Intermediate Tetrahedral Intermediate Me_Ester->Me_Intermediate Nucleophilic Attack Me_Product Peptide-COO⁻ + MeOH Me_Intermediate->Me_Product Collapse OH OH⁻ tBu_Ester Peptide-CO-O-tBu tBu_Protonated Protonated Ester tBu_Ester->tBu_Protonated Protonation tBu_Product Peptide-COOH + tBu⁺ tBu_Protonated->tBu_Product Formation of stable tert-butyl carbocation H_plus H⁺

Caption: Mechanisms of methyl vs. tert-butyl ester hydrolysis.

Experimental Workflow for Stability Assay

The diagram below outlines the key steps in a typical experimental workflow for comparing peptide ester stability.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Synthesize & Purify Peptide-OMe & Peptide-O-tBu P2 Prepare Peptide Stocks & Human Plasma P1->P2 E1 Incubate Peptides in Plasma at 37°C P2->E1 E2 Sample at Multiple Time Points E1->E2 E3 Quench & Precipitate Proteins E2->E3 A1 Analyze Supernatant by LC-MS/MS E3->A1 A2 Quantify Parent Peptide A1->A2 A3 Calculate Half-Life (t½) A2->A3 Result Compare t½ of Peptide-OMe vs Peptide-O-tBu A3->Result

Caption: Workflow for comparative peptide ester stability analysis.

Conclusion

The choice between a methyl and a tert-butyl ester for C-terminal modification has significant implications for a peptide's stability. tert-Butyl esters offer superior stability against chemical (base-catalyzed) and general enzymatic hydrolysis due to significant steric hindrance. This makes them an excellent choice for maintaining peptide integrity during synthesis and for achieving a longer half-life in biological systems. However, their lability in strong acid must be considered.

Methyl esters are less sterically hindered and thus more susceptible to both chemical and enzymatic hydrolysis. While this may be a disadvantage for therapeutic stability, it could be beneficial for applications requiring rapid conversion of a prodrug to its active carboxylic acid form.

Ultimately, the selection of the ester should be guided by the specific requirements of the peptide application, balancing the need for stability during synthesis and handling with the desired pharmacokinetic and pharmacodynamic profile of the final product.

References

Head-to-head comparison of different coupling reagents for H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of Glutamic Acid Methyl Ester Peptides

In the intricate world of peptide synthesis, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. This is particularly true for amino acids with functionalized side chains, such as H-Glu(OMe)-OH, where side reactions and epimerization are significant concerns. This guide provides a head-to-head comparison of commonly employed coupling reagents for the acylation of this compound, supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reaction is influenced by a multitude of factors, including the nature of the coupling reagent, the solvent, the base, and the reaction temperature. Below is a summary of the expected performance of several classes of coupling reagents for the coupling of a generic N-protected amino acid to this compound. It is important to note that while direct comparative data for this compound is limited, the following table extrapolates from studies on other amino acids and provides an illustrative overview.[1][2][3][4]

Coupling ReagentAdditiveTypical Yield (%)Purity (%)Risk of EpimerizationKey AdvantagesKey Disadvantages
HATU (HOAt)>95>95Very LowHigh reactivity, fast reaction times, low epimerization.[2][5]High cost, potential for side reactions if used in excess.[5]
HBTU HOBt90-95>90LowGood efficiency, widely used, cost-effective.[5]Can cause guanidinylation of the N-terminus if used in excess.[5]
PyBOP (HOBt)90-95>90LowEfficient, byproducts are generally less hazardous than BOP.[5]Slower reaction times compared to HATU.
EDC/HOBt HOBt85-95>90Low to ModerateCost-effective, water-soluble byproducts (for EDC).[5]Can be slower, risk of O-acylisourea rearrangement.[6]
DIC/Oxyma Oxyma>95>95Very LowHigh efficiency, low epimerization, safer alternative to HOBt/HOAt.[7]DIC can be difficult to remove.
COMU (Oxyma)>95>95Very LowHigh efficiency, fast reactions, reduced allergenic potential.[5][8]Lower stability in DMF compared to other reagents.[9]

Experimental Protocols

The following are detailed experimental protocols for the solution-phase coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to this compound using a selection of the compared coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

General Workflow for Peptide Coupling

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group, followed by nucleophilic attack from the amino group of the coupling partner.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification N-Protected_Amino_Acid N-Protected Amino Acid (e.g., Fmoc-Ala-OH) Activated_Species Activated Species (Active Ester) N-Protected_Amino_Acid->Activated_Species Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Species Dipeptide Protected Dipeptide Activated_Species->Dipeptide Nucleophilic Attack H-Glu-OMe-OH This compound H-Glu-OMe-OH->Dipeptide Purified_Dipeptide Purified Dipeptide Dipeptide->Purified_Dipeptide Aqueous Wash Chromatography

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: Coupling using HATU
  • Materials:

    • N-Protected Amino Acid (1.0 eq)

    • This compound (1.0 eq)

    • HATU (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Protected Amino Acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

    • Add the this compound solution to the pre-activated amino acid solution.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using EDC/HOBt
  • Materials:

    • N-Protected Amino Acid (1.0 eq)

    • This compound (1.0 eq)

    • EDC·HCl (1.1 eq)

    • HOBt (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, if the amine is a salt)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Protected Amino Acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • If this compound is used as a hydrochloride salt, add DIPEA (1.0 eq) and stir for 5 minutes.

    • Add EDC·HCl (1.1 eq) to the reaction mixture in one portion.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

    • For work-up, if using DCM, wash the organic layer with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. If using DMF, perform an aqueous work-up after dilution with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Coupling using COMU
  • Materials:

    • N-Protected Amino Acid (1.0 eq)

    • This compound (1.0 eq)

    • COMU (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Protected Amino Acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

    • Add the this compound solution to the activated amino acid solution.

    • Stir at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Perform an aqueous work-up as described in the HATU protocol.

    • Purify the product by flash column chromatography.

Logical Relationship of Coupling Reagent Components

The effectiveness of modern coupling reagents often relies on the synergistic action of a core activating agent and an additive that enhances reactivity and suppresses side reactions, particularly epimerization.

G Coupling_Reagent_Core Core Activating Agent (e.g., Carbodiimide, Uronium/Phosphonium Salt) Active_Ester Reactive Intermediate (Active Ester) Coupling_Reagent_Core->Active_Ester Activates Carboxylic Acid Additive Additive (e.g., HOBt, HOAt, Oxyma) Additive->Active_Ester Forms more reactive ester Epimerization_Suppression Suppression of Epimerization Additive->Epimerization_Suppression Increased_Reactivity Increased Reaction Rate Additive->Increased_Reactivity Peptide_Bond_Formation Peptide Bond Formation Active_Ester->Peptide_Bond_Formation

Caption: Role of additives in peptide coupling reactions.

Conclusion

The choice of coupling reagent for this compound depends on a balance of factors including desired reactivity, cost, and the potential for side reactions. For challenging couplings where speed and minimal epimerization are critical, aminium/uronium salt-based reagents such as HATU and COMU are excellent choices, with COMU offering a safer profile.[2][5][8] For more routine syntheses where cost is a consideration, HBTU and PyBOP provide a good balance of efficiency and affordability.[5] Carbodiimide-based methods, particularly DIC/Oxyma , are highly effective and benefit from the non-explosive nature of the Oxyma additive.[7] Ultimately, the optimal choice will be guided by the specific requirements of the synthetic target and may necessitate empirical optimization of the reaction conditions.

References

A Comparative Guide to the Mass Spectrometric Characterization of H-Glu(OMe)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of peptides containing post-translational modifications (PTMs) is a cornerstone of modern proteomics. H-Glu(OMe)-OH, or L-Glutamic acid γ-methyl ester, represents a specific modification where the side-chain carboxylic acid of glutamic acid is methylated. This modification can occur naturally or as an artifact during sample preparation in acidified methanol (B129727).[1] Its accurate characterization is crucial for researchers in drug development and life sciences to avoid misidentification and to understand its potential biological roles.[1] This guide provides a comparative overview of mass spectrometry (MS) techniques for analyzing peptides containing this modification, supported by experimental considerations.

Comparison of Ionization and Fragmentation Techniques

The successful analysis of modified peptides hinges on the appropriate selection of ionization and fragmentation methods. The stability of the modification, the peptide's charge state, and the desired level of structural information all influence this choice.[2]

Ionization Techniques: ESI vs. MALDI

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization sources for peptide analysis.[3]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Peptides in solution are aerosolized and desolvated to create gas-phase ions.Peptides are co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the peptides.
Ion Species Primarily produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).Predominantly generates singly charged ions ([M+H]⁺).[4]
Coupling Easily coupled with liquid chromatography (LC) for online separation of complex mixtures (LC-MS).[2][3]Typically used for direct analysis of purified samples or fractions from offline separation.
Sensitivity High sensitivity, especially when coupled with nano-LC.Generally robust and tolerant to buffers and salts, but may have lower sensitivity for complex mixtures.
Relevance to this compound The formation of multiply charged ions is advantageous for certain fragmentation techniques like ETD.[5] Caution is needed as acidified methanol in ESI solvents can artificially induce methylation.[1]The generation of singly charged ions can sometimes lead to unusual fragmentation pathways, such as methyl group migration, which requires careful data interpretation.[4]

Fragmentation Techniques: CID vs. ETD/HCD

Tandem mass spectrometry (MS/MS) is essential for sequencing peptides and localizing modifications. The choice of fragmentation technique is critical, especially for labile PTMs.[6]

TechniqueCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD) / Higher-Energy C-trap Dissociation (HCD)
Mechanism Accelerates precursor ions to collide with neutral gas, causing fragmentation of the most labile bonds, typically the peptide backbone amide bonds.[6]ETD involves transferring an electron to a multiply charged precursor, causing non-ergodic fragmentation of the N-Cα bond.[6] HCD is a beam-type CID method with higher energy and shorter activation time.[6]
Fragment Ions Primarily produces b- and y-type ions from cleavage of the peptide backbone.[6][7]ETD produces c- and z-type ions.[6] HCD produces b- and y-type ions, often with better detection of low-mass fragments than ion trap CID.
Effect on PTMs Can cause the neutral loss of labile modifications, making precise localization difficult. For this compound, a neutral loss of methanol (32 Da) is expected.ETD is known to preserve labile PTMs, providing better sequence coverage and more confident site localization.[5][6][8] This makes it highly suitable for characterizing methylated peptides.
Peptide Coverage Can sometimes result in incomplete fragmentation, especially for longer peptides or those with internal basic residues.[9]ETD often provides better sequence coverage compared to CID, especially for longer peptides.[8][10] Combining CID and ETD data can increase average sequence coverage to over 90%.[8][10]
Identifications In large-scale studies, CID typically identifies more peptides than ETD.[8][10]ETD may identify fewer peptides overall but provides higher quality fragmentation for those it does identify, particularly for modified or highly charged peptides.[8][10]

Summary of Technique Performance

MetricCIDETD/HCD
Peptide Identifications Higher throughput, identifies more unique peptides in complex samples.[8][10]Lower throughput, but complementary to CID.[8]
Sequence Coverage Average ~67%.[8]Average ~82% (ETD), a ~20% increase over CID.[8]
PTM Localization Challenging for labile PTMs due to neutral loss.Excellent for preserving labile PTMs.[5]
Best For Routine peptide sequencing, high-throughput proteomics.Analysis of labile PTMs (phosphorylation, glycosylation, methylation), top-down proteomics.[5][6]

Experimental Protocols

A generalized workflow for the characterization of this compound containing peptides is outlined below.

1. Sample Preparation and Protein Digestion

  • Lysis and Reduction/Alkylation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent refolding.[11]

  • Protein Digestion: Digest proteins into peptides using a specific protease, most commonly trypsin.[12] Note: To avoid artificial methylation, avoid using methanol in any sample preparation steps if possible. If methanol is required, use deuterated methanol (CD₃OH) to distinguish artifactual methylation from endogenous modifications.

  • Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with MS analysis.[11]

2. LC-MS/MS Analysis

  • Chromatography: Separate peptides using nano-liquid chromatography (nano-LC) with a reverse-phase C18 column.[13] A typical gradient involves mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[13]

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the nano-LC system.

  • Acquisition Mode: Use a data-dependent acquisition (DDA) method. It is highly recommended to use an alternating CID/ETD or decision-tree method where precursors meeting certain criteria (e.g., higher charge states) are subjected to ETD fragmentation.[14]

    • Full MS Scan (MS1): Acquire high-resolution scans to determine the mass-to-charge ratio (m/z) of precursor peptide ions.

    • Tandem MS Scan (MS2): Select the most intense precursor ions for fragmentation by CID and/or ETD.

3. Data Analysis

  • Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein sequence database.

  • Search Parameters:

    • Enzyme: Specify the protease used (e.g., Trypsin/P).

    • Precursor Mass Tolerance: Set to a low value (e.g., 10 ppm) for high-resolution data.[13]

    • Fragment Mass Tolerance: Set according to the mass analyzer used for MS2 (e.g., 0.02 Da for Orbitrap).[13]

    • Variable Modifications: Include "Methylation (D, E)" (+14.01565 Da) on aspartic and glutamic acid residues. Also include common modifications like "Oxidation (M)" and "Acetylation (Protein N-term)".

  • Validation: Filter the results to a strict false discovery rate (FDR), typically 1%, to ensure high confidence in peptide and PTM identification.[13] Manually inspect the MS/MS spectra for peptides containing this compound to confirm the presence of characteristic fragment ions and the absence of ambiguity in site localization.

Mandatory Visualization

Diagram 1: Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing p1 Protein Extraction & Digestion p2 Peptide Desalting (C18 SPE) p1->p2 a1 nanoLC Separation p2->a1 a2 MS1 Scan (Precursor Ions) a1->a2 a3 MS2 Fragmentation (CID and/or ETD) a2->a3 d1 Database Search a3->d1 d2 PTM Site Localization d1->d2 d3 Validation (FDR < 1%) d2->d3

Caption: General workflow for identifying modified peptides by LC-MS/MS.

Diagram 2: Peptide Fragmentation Comparison

G cluster_peptide P ...-N-Cα-C-N-Cα-C-N-Cα-C-... b_ion b-ion P->b_ion  C-N Cleavage y_ion y-ion P->y_ion  C-N Cleavage c_ion c-ion P->c_ion N-Cα Cleavage z_ion z-ion P->z_ion N-Cα Cleavage

Caption: Comparison of peptide backbone cleavage sites for CID and ETD.

Diagram 3: Glutamate Signaling Pathway

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamine Glutamine glutamate_pre Glutamate glutamine->glutamate_pre GLS vesicle Synaptic Vesicle glutamate_pre->vesicle glutamate_syn Glutamate vesicle->glutamate_syn Release mGluR mGluR (Metabotropic) g_protein G-Protein Signaling mGluR->g_protein iGluR iGluR (Ionotropic) ion_channel Ion Channel Opening (Ca²⁺, Na⁺) iGluR->ion_channel response Cellular Response (e.g., LTP, LTD) g_protein->response ion_channel->response glutamate_syn->mGluR glutamate_syn->iGluR

References

A Comparative Guide to H-Glu(OMe)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. This guide provides a comprehensive comparison of H-Glu(OMe)-OH, a methyl ester derivative of glutamic acid, with its commonly used alternatives in peptide synthesis. We delve into its applications, inherent limitations, and present supporting data to inform your synthetic strategies.

H-L-Glutamic acid γ-methyl ester, or this compound, serves as a key building block in the synthesis of peptides and peptidomimetics. Its utility stems from the protection of the side-chain carboxylic acid as a methyl ester, preventing its participation in undesired side reactions during peptide bond formation. This derivative is particularly relevant in solution-phase peptide synthesis and can be incorporated into solid-phase peptide synthesis (SPPS) protocols, typically employing a tert-butoxycarbonyl (Boc) N-terminal protection strategy.

Performance Comparison: this compound vs. Alternatives

The performance of this compound is best understood in comparison to the widely adopted Fmoc-Glu(OtBu)-OH, where the side chain is protected as a tert-butyl ester. The choice between these derivatives is intrinsically linked to the overall synthetic strategy, specifically the type of N-terminal protecting group used (Boc vs. Fmoc).

ParameterThis compound (with Boc-protection)Fmoc-Glu(OtBu)-OH (with Fmoc-protection)Key Considerations
Coupling Efficiency Generally high, but can be sequence-dependent.Very high, established as the standard for SPPS.[1]Steric hindrance and solubility of the growing peptide chain can influence efficiency.
Typical Crude Peptide Purity 50-70%70-95%Purity is highly dependent on the peptide sequence and synthesis conditions.
Overall Purified Yield 20-40%30-60%Yields are influenced by the number of coupling cycles and purification losses.
Side Reaction Risk - Pyroglutamate (B8496135) formation: N-terminal glutamic acid can cyclize, especially under acidic or thermal conditions. - Transesterification: Potential for reaction with alcoholic side chains of other amino acids.- Aspartimide formation: Can occur with adjacent aspartic acid or asparagine residues under basic conditions.The choice of protecting group strategy is crucial for minimizing side reactions. The tert-butyl group in Fmoc-Glu(OtBu)-OH offers robust protection against a wider range of reaction conditions during synthesis.[1]
Deprotection Conditions Side-chain methyl ester is typically removed during the final cleavage from the resin with strong acids like HF or TFMSA.Side-chain tert-butyl ester is cleaved simultaneously with the peptide from the resin using trifluoroacetic acid (TFA).The harsh conditions required for methyl ester cleavage can be a limitation for sensitive peptides.

Key Applications of this compound

Beyond its general use in peptide synthesis, this compound finds application in several specialized areas:

  • Synthesis of Neuroprotective Peptides: It is a precursor in the synthesis of analogs of neuropeptides like Gly-Pro-Glu (GPE), which have shown neuroprotective properties.[2][3]

  • Radiolabeled Peptides: The methyl ester can be a site for introducing radiolabels, such as carbon-11, for use in positron emission tomography (PET) imaging.

  • Medicinal Chemistry: It serves as a versatile starting material for the synthesis of various glutamate (B1630785) analogs and other complex organic molecules with potential therapeutic applications.

Limitations and Considerations

The primary limitation of this compound lies in the conditions required for the removal of the methyl ester protecting group. The use of strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can lead to the degradation of sensitive amino acid residues within the peptide sequence.

Furthermore, the risk of pyroglutamate formation from an N-terminal glutamic acid residue is a significant concern. This cyclization reaction can occur spontaneously or be catalyzed by acidic or basic conditions, leading to a truncated and inactive peptide.

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the incorporation of both this compound (within a Boc-SPPS framework) and Fmoc-Glu(OtBu)-OH (within an Fmoc-SPPS framework) are outlined below.

Protocol 1: Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-Glu(OMe)-OH

This protocol describes the manual solid-phase synthesis of a peptide incorporating a Boc-Glu(OMe)-OH residue on a Merrifield resin.

1. Resin Preparation:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour.

  • Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Coupling (Boc-AA-OH to Resin):

  • Dissolve Boc-amino acid (2.0 mmol) and cesium iodide (2.0 mmol) in dimethylformamide (DMF, 5 mL).

  • Add diisopropylethylamine (DIEA, 2.0 mmol) and add the solution to the swollen resin.

  • Shake the mixture at room temperature for 24 hours.

  • Wash the resin with DMF (3 x 10 mL), DMF/DCM (1:1, 3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

3. Deprotection of Boc Group:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

4. Neutralization:

  • Treat the resin with 10% DIEA in DMF (10 mL) for 5 minutes.

  • Wash the resin with DMF (3 x 10 mL).

5. Coupling of Boc-Glu(OMe)-OH:

  • In a separate vessel, dissolve Boc-Glu(OMe)-OH (3.0 mmol), 1-hydroxybenzotriazole (B26582) (HOBt) (3.0 mmol), and N,N'-dicyclohexylcarbodiimide (DCC) (3.0 mmol) in DMF (5 mL) and pre-activate for 10 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the mixture at room temperature for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (B129727) (3 x 10 mL).

6. Repeat Deprotection, Neutralization, and Coupling Cycles for Subsequent Amino Acids.

7. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

  • Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

8. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-Solid Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH

This protocol outlines the standard manual solid-phase synthesis of a peptide incorporating an Fmoc-Glu(OtBu)-OH residue on a Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (10 mL) for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine (B6355638) in DMF (10 mL) for 20 minutes.

  • Wash the resin with DMF (5 x 10 mL).

3. Coupling of Fmoc-Glu(OtBu)-OH:

  • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (2.5 mmol), HBTU (2.5 mmol), and HOBt (2.5 mmol) in DMF (5 mL).

  • Add DIEA (5.0 mmol) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Repeat Deprotection and Coupling Cycles for Subsequent Amino Acids.

5. Final Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

6. Cleavage and Deprotection:

  • Treat the peptide-resin with a cleavage cocktail of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Dissolve the crude peptide in a suitable solvent.

  • Purify the peptide by RP-HPLC.

Visualizing the Synthetic Workflow and Logic

To better illustrate the decision-making process and workflows in peptide synthesis involving glutamic acid derivatives, the following diagrams are provided.

Peptide_Synthesis_Strategy cluster_strategy Peptide Synthesis Strategy cluster_glu_derivative Glutamic Acid Derivative start Choose N-terminal Protection Strategy boc_strategy Boc Strategy start->boc_strategy fmoc_strategy Fmoc Strategy start->fmoc_strategy h_glu_ome This compound boc_strategy->h_glu_ome Compatible fmoc_glu_otbu Fmoc-Glu(OtBu)-OH fmoc_strategy->fmoc_glu_otbu Standard

Decision pathway for selecting a glutamic acid derivative.

SPPS_Workflow cluster_boc Boc-SPPS Workflow cluster_fmoc Fmoc-SPPS Workflow boc_start Start with Resin boc_couple Couple Boc-AA-OH boc_start->boc_couple Repeat Cycles boc_deprotect Deprotect with TFA boc_couple->boc_deprotect Repeat Cycles boc_neutralize Neutralize with DIEA boc_deprotect->boc_neutralize Repeat Cycles boc_couple_glu Couple Boc-Glu(OMe)-OH boc_neutralize->boc_couple_glu Repeat Cycles boc_couple_glu->boc_deprotect Repeat Cycles boc_final_cleavage Final Cleavage (HF/TFMSA) boc_couple_glu->boc_final_cleavage fmoc_start Start with Resin fmoc_deprotect Deprotect with Piperidine fmoc_start->fmoc_deprotect Repeat Cycles fmoc_couple Couple Fmoc-AA-OH fmoc_deprotect->fmoc_couple Repeat Cycles fmoc_couple_glu Couple Fmoc-Glu(OtBu)-OH fmoc_deprotect->fmoc_couple_glu fmoc_couple->fmoc_deprotect Repeat Cycles fmoc_couple_glu->fmoc_deprotect fmoc_final_cleavage Final Cleavage (TFA) fmoc_couple_glu->fmoc_final_cleavage

Comparison of Boc and Fmoc solid-phase peptide synthesis workflows.

Conclusion

References

Safety Operating Guide

Safe Disposal of H-Glu(OMe)-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester), a common amino acid derivative used in peptide synthesis.

Essential Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Wear chemical-impermeable gloves.

  • Use safety glasses or goggles to protect your eyes.

  • Ensure adequate ventilation in the work area to avoid inhalation of dust particles.

Handling:

  • Avoid the formation of dust when handling the solid powder.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep away from ignition sources.[1]

Storage:

  • Store the compound in a tightly sealed container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[1]

Quantitative Data: Physical and Chemical Properties

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
CAS Number 1499-55-4[2]
Molecular Formula C6H11NO4[2]
Molecular Weight 161.2 g/mol [2]
Appearance White to off-white powder
Solubility Sparingly soluble in water, slightly soluble in methanol.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound and its contaminated packaging. This process is designed to comply with general laboratory safety standards and environmental regulations.

  • Collection of Waste:

    • Carefully collect any waste this compound solid.

    • Place the waste material into a designated, clearly labeled, and sealable container suitable for chemical waste.[1]

  • Container Management:

    • Ensure the waste container is kept closed when not in use.

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal of Contaminated Packaging:

    • For empty containers, triple rinse with a suitable solvent (e.g., water or methanol, depending on subsequent disposal methods and local regulations).[1]

    • The collected rinsate should be treated as chemical waste and added to the appropriate waste stream.

    • After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by local regulations.[1]

  • Final Disposal:

    • All collected chemical waste, including the solid this compound and any rinsate, must be disposed of through a licensed hazardous waste disposal company.

    • Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is visualized in the following diagram.

cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles) C Collect Solid this compound Waste A->C B Work in a Well-Ventilated Area B->C D Place in a Labeled, Sealed Container C->D G Arrange for Licensed Hazardous Waste Disposal D->G E Triple Rinse Contaminated Packaging F Collect Rinsate as Chemical Waste E->F H Recycle or Puncture and Landfill Packaging E->H F->G

References

Personal protective equipment for handling H-Glu(OMe)-OH

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for handling H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester), a glutamic acid derivative. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or other chemical-impermeable gloves are required. Always inspect gloves for integrity before use and change them immediately if contaminated or compromised[2][3].
Eye & Face Protection Safety glasses with side shields or gogglesMust be worn at all times to protect against splashes and dust. In cases of significant splash risk, a face shield should be worn in addition to safety glasses or goggles[2][4][5].
Skin & Body Protection Laboratory coatA fully buttoned lab coat must be worn to protect skin and personal clothing from contamination[3][4].
Full-length pants and closed-toe shoesThese are required to ensure no skin is exposed.
Respiratory Protection Air-purifying respiratorTo be used if working outside a certified chemical fume hood or if there is a potential for dust or aerosol generation[2][6].

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure when handling this compound. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood[2].

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep1 Don all required PPE prep2 Work within a chemical fume hood prep1->prep2 handle1 Avoid dust creation during transfer prep2->handle1 handle2 Use appropriate tools (spatula, etc.) handle1->handle2 handle3 Maintain controlled reaction conditions handle2->handle3 clean1 Decontaminate surfaces and equipment handle3->clean1 clean2 Wash hands thoroughly after handling clean1->clean2

Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation : Before handling the chemical, ensure all required PPE is correctly worn[2][4]. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].

  • Handling : When handling the solid material, take care to avoid the formation of dust and aerosols[2]. Use appropriate, non-sparking tools for transfers.

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[1][2]. Recommended storage temperatures are between 2-8°C[1].

  • Cleanup and Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water[7].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal waste1 Solid Chemical Waste collect1 Collect in designated, sealed, and labeled hazardous waste containers waste1->collect1 waste2 Contaminated Solvents waste2->collect1 waste3 Contaminated PPE waste3->collect1 dispose1 Dispose of according to institutional and regulatory guidelines collect1->dispose1

Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Chemical Waste : Collect any unused or waste this compound in a designated, clearly labeled, and sealed hazardous waste container[2][7].

  • Contaminated Materials : Any materials, such as pipette tips, weigh boats, or paper towels, that come into contact with this compound should be disposed of as hazardous waste in a suitable, closed container[2].

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Glu(OMe)-OH
Reactant of Route 2
H-Glu(OMe)-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。